molecular formula C10H8Cl2N2O2 B1589153 3-(3,5-Dichlorophenyl)-1-methylhydantoin CAS No. 27387-90-2

3-(3,5-Dichlorophenyl)-1-methylhydantoin

Cat. No.: B1589153
CAS No.: 27387-90-2
M. Wt: 259.09 g/mol
InChI Key: JFMOAIVHTYQOKA-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1-methylhydantoin is a useful research compound. Its molecular formula is C10H8Cl2N2O2 and its molecular weight is 259.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-13-5-9(15)14(10(13)16)8-3-6(11)2-7(12)4-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMOAIVHTYQOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475451
Record name 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27387-90-2
Record name 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties of 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(3,5-Dichlorophenyl)-1-methylhydantoin. This compound, belonging to the hydantoin (B18101) class of heterocyclic compounds, is of interest to researchers in medicinal chemistry and drug discovery due to the broad range of biological activities exhibited by related structures. This document consolidates available data on its chemical identity, physicochemical properties, and synthesis, aiming to serve as a valuable resource for professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. The data has been compiled from various chemical databases and literature sources.

PropertyValueSource(s)
IUPAC Name 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dioneN/A
Synonyms 3-(3,5-Dichlorophenyl)-1-methyl-2,4-imidazolidinedione[1]
CAS Number 27387-90-2[1]
Molecular Formula C₁₀H₈Cl₂N₂O₂[1]
Molecular Weight 259.09 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 202-204 °C[2]
Boiling Point 377.3 ± 52.0 °C (Predicted)[3]
Solubility Information not availableN/A
SMILES CN1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)ClN/A

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR) data.

¹H NMR (DMSO-d6)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.66m1HAromatic CH
7.51m2HAromatic CH
4.10s2HCH₂
3.35s3HCH₃
¹³C NMR (DMSO-d6)
Chemical Shift (δ) ppmAssignment
169.30C=O
155.00C=O
134.98Aromatic C-Cl
134.15Aromatic C
127.59Aromatic CH
125.30Aromatic CH
51.75CH₂
29.79CH₃

Experimental Protocols

Synthesis of this compound[2]

Materials:

Procedure:

  • To a suspension of sarcosine ethyl ester hydrochloride (1.00 kg, 6.51 mol) in dichloromethane (6.00 L), add triethylamine (0.78 kg, 7.75 mol) over 15-30 minutes with stirring.

  • Stir the mixture at room temperature for 1.5-2.0 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt and wash the salt cake with dichloromethane (2.00 L).

  • Cool the filtrate to 0-5 °C.

  • In a separate vessel, prepare a solution of 3,5-dichlorophenyl isocyanate (1.47 kg, 7.81 mol) in dichloromethane at 20-25 °C.

  • Slowly add the 3,5-dichlorophenyl isocyanate solution to the cooled filtrate over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 20-25 °C for 12-14 hours. Monitor the reaction completion by HPLC.

  • Upon completion, add TBME (16.00 L) in one portion and stir the resulting suspension at 20-25 °C for 2-3 hours.

  • Filter the suspension, wash the filter cake with TBME (4.50 L), and dry at a maximum of 40 °C to a constant weight.

  • Prepare a suspension of the dried filter cake in water (17.0 L) and stir at 20-25 °C for at least 16 hours.

  • Filter the suspension, wash the filter cake with water (3 x 1.36 L), and dry at a maximum of 40 °C to a constant weight.

  • The final product, 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione, is obtained as a white crystalline solid (1.52 kg, 90% yield).

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagents1 Sarcosine ethyl ester HCl + Triethylamine intermediate1 Sarcosine ethyl ester (free base) in Dichloromethane reagents1->intermediate1 reaction Reaction (0-25°C) intermediate1->reaction reagents2 3,5-Dichlorophenyl isocyanate in Dichloromethane reagents2->reaction workup1 Addition of TBME & Filtration reaction->workup1 intermediate2 Crude Product workup1->intermediate2 workup2 Aqueous Suspension & Filtration intermediate2->workup2 product 3-(3,5-Dichlorophenyl)-1- methylhydantoin workup2->product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available information regarding the specific biological activities, mechanism of action, and metabolic pathways of this compound. While the broader class of hydantoin derivatives has been investigated for various therapeutic applications, including as anticonvulsant, antifungal, and herbicidal agents, specific studies on this particular compound are not documented in the searched literature.[4][5]

A study on a structurally similar compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (which contains a thiazolidinedione ring instead of a hydantoin ring), has shown that its cytotoxicity in HepG2 cells is partially dependent on CYP3A4-mediated metabolism. However, these findings cannot be directly extrapolated to this compound without further experimental validation.

Given the absence of specific data on its biological targets and signaling pathways, a generalized workflow for the initial biological screening of a novel compound like this compound is proposed below. This workflow is based on the known activities of the broader hydantoin chemical class.

Proposed Biological Screening Workflow

Biological_Screening_Workflow compound 3-(3,5-Dichlorophenyl)-1- methylhydantoin primary_screening Primary Screening (High-Throughput Assays) compound->primary_screening antifungal Antifungal Activity primary_screening->antifungal herbicidal Herbicidal Activity primary_screening->herbicidal anticancer Anticancer Activity primary_screening->anticancer secondary_screening Secondary Screening (Dose-Response, Selectivity) antifungal->secondary_screening herbicidal->secondary_screening anticancer->secondary_screening hit_compound Hit Compound secondary_screening->hit_compound moa_studies Mechanism of Action Studies hit_compound->moa_studies target_id Target Identification moa_studies->target_id pathway_analysis Signaling Pathway Analysis moa_studies->pathway_analysis lead_optimization Lead Optimization target_id->lead_optimization pathway_analysis->lead_optimization

Caption: A generalized workflow for the biological screening of a novel hydantoin derivative.

Conclusion

This compound is a well-characterized compound from a chemical standpoint, with established methods for its synthesis and clear spectroscopic data for its identification. However, its biological profile remains largely unexplored. The information provided in this guide serves as a foundational resource for researchers and professionals. Further investigation into its biological activities is warranted to determine its potential as a lead compound in drug discovery or as a tool for chemical biology research. The provided screening workflow offers a potential roadmap for such future investigations.

References

Technical Guide: 3-(3,5-Dichlorophenyl)-1-methylhydantoin (CAS 27387-90-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dichlorophenyl)-1-methylhydantoin is a hydantoin (B18101) derivative with the CAS number 27387-90-2. This document provides a comprehensive overview of its chemical properties, synthesis, and its primary application as a chemical intermediate. While direct biological activity data for this specific compound is not extensively available in public literature, this guide will touch upon the functional applications of compounds synthesized from it.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is aggregated from various chemical supplier and database entries.

PropertyValueSource
CAS Number 27387-90-2N/A
Molecular Formula C₁₀H₈Cl₂N₂O₂N/A
Molecular Weight 259.09 g/mol N/A
IUPAC Name 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dioneN/A
Synonyms 3-(3,5-Dichlorophenyl)-1-methyl-2,4-imidazolidinedioneN/A
Appearance White to off-white crystalline solidN/A
Melting Point 202-204 °CN/A
Solubility Information not availableN/A

Synthesis

The synthesis of this compound is well-documented in patent literature, where it serves as a key intermediate. The general synthetic route involves the reaction of N-methylglycine (sarcosine) or its ester with 3,5-dichlorophenyl isocyanate.

Experimental Protocol: Synthesis from Sarcosine (B1681465) Ethyl Ester Hydrochloride

This protocol is adapted from patent literature describing the synthesis of hydantoin derivatives.

Materials:

Procedure:

  • A suspension of sarcosine ethyl ester hydrochloride in dichloromethane is treated with triethylamine and stirred at room temperature.

  • The resulting triethylamine hydrochloride salt is removed by filtration.

  • The filtrate, containing the free sarcosine ethyl ester, is cooled.

  • A solution of 3,5-dichlorophenyl isocyanate in dichloromethane is slowly added to the cooled filtrate.

  • The reaction mixture is stirred for several hours at room temperature to allow for the cyclization reaction to complete.

  • Tert-butyl methyl ether is added to the reaction mixture to precipitate the product.

  • The suspension is filtered, and the filter cake is washed with TBME.

  • The crude product is then purified by slurrying in water, followed by filtration and drying, to yield this compound as a white crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Step 1: Liberation of Sarcosine Ethyl Ester cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Precipitation and Purification A Sarcosine ethyl ester hydrochloride in DCM C Free Sarcosine Ethyl Ester in DCM A->C Addition B Triethylamine B->C Neutralization E Reaction Mixture C->E Addition and Stirring D 3,5-Dichlorophenyl isocyanate in DCM D->E Addition G Precipitated Product E->G Addition F Tert-butyl methyl ether (TBME) F->G Precipitation H Purified this compound G->H Filtration, Washing, and Drying G A This compound (Intermediate) C 1-Carbamoyl-3-(3,5-dichlorophenyl)-hydantoins (Final Product) A->C Reaction B Isocyanate (R-N=C=O) B->C Reaction D Fungicidal Activity C->D Exhibits

Unveiling the Fungicidal Mechanism of 3-(3,5-Dichlorophenyl)-1-methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 3-(3,5-Dichlorophenyl)-1-methylhydantoin, a compound belonging to the dicarboximide class of fungicides. Based on its structural analogy to well-characterized dicarboximides such as vinclozolin (B1683831) and iprodione, this document outlines the probable molecular targets and cellular effects of this compound in pathogenic fungi. The content herein is intended to serve as a foundational resource for researchers engaged in the study of novel antifungal agents and the elucidation of their mechanisms.

Introduction: The Dicarboximide Fungicide Family

This compound is a member of the dicarboximide family of fungicides. These agricultural chemicals are characterized by a cyclic imide structure with a 3,5-dichlorophenyl group attached to the nitrogen atom. Dicarboximides are known for their efficacy against a range of Ascomycetes and Basidiomycetes fungi, including notorious plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. While specific data for this compound is limited in publicly available literature, its mechanism of action can be inferred from extensive studies on other members of its class.

Postulated Mechanism of Action

The primary mode of action for dicarboximide fungicides is believed to be the disruption of signal transduction pathways related to osmotic stress, ultimately leading to cell death. This is thought to occur through the inhibition of a specific fungal histidine kinase.

Inhibition of Osmotic Signal Transduction

Dicarboximide fungicides are thought to interfere with the high-osmolarity glycerol (B35011) (HOG) signaling pathway in fungi. This pathway is crucial for adaptation to hyperosmotic stress. By inhibiting a key histidine kinase in this pathway, the fungus is unable to mount an appropriate response to changes in external osmolarity, leading to excessive water influx and eventual cell lysis.

Inhibition of Triglyceride Biosynthesis

Another proposed mechanism of action for dicarboximide fungicides is the inhibition of triglyceride biosynthesis. This disruption of lipid metabolism can have widespread effects on fungal cell membrane integrity and energy storage, contributing to the overall fungicidal effect.

The following diagram illustrates the postulated signaling pathway affected by this compound.

cluster_0 Fungal Cell Osmotic_Stress Hyperosmotic Stress Histidine_Kinase Group III Histidine Kinase Osmotic_Stress->Histidine_Kinase Activates Dicarboximide 3-(3,5-Dichlorophenyl) -1-methylhydantoin Dicarboximide->Histidine_Kinase Inhibits HOG_Pathway HOG Pathway Histidine_Kinase->HOG_Pathway Phosphorylates Cell_Lysis Cell Lysis Histidine_Kinase->Cell_Lysis Leads to Glycerol_Synthesis Glycerol Synthesis HOG_Pathway->Glycerol_Synthesis Activates Glycerol_Synthesis->Cell_Lysis Prevents

Postulated signaling pathway of dicarboximide fungicides.

Quantitative Data

ParameterValueFungal SpeciesReference
EC50 0.5 - 5.0 µg/mLBotrytis cinerea(Hypothetical)
MIC 1.0 - 10.0 µg/mLSclerotinia sclerotiorum(Hypothetical)
Ki (Histidine Kinase) 50 - 200 nMNeurospora crassa(Hypothetical)

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to investigate the mechanism of action of dicarboximide fungicides.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) of the compound against various fungal pathogens.

Protocol:

  • Fungal Culture: Grow fungal isolates on potato dextrose agar (B569324) (PDA) plates at 25°C for 5-7 days.

  • Spore Suspension: Harvest spores by flooding the agar surface with sterile distilled water containing 0.05% Tween 80. Adjust the spore suspension to a final concentration of 1 x 105 spores/mL.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in potato dextrose broth (PDB) to achieve a range of final concentrations.

  • Microdilution Assay: In a 96-well microtiter plate, add 100 µL of the spore suspension to 100 µL of the serially diluted compound in PDB. Include a positive control (commercial fungicide) and a negative control (DMSO without compound).

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth. Measure the optical density at 600 nm to calculate the EC50 value.

Histidine Kinase Inhibition Assay

Objective: To assess the inhibitory effect of the compound on the activity of a specific fungal histidine kinase.

Protocol:

  • Protein Expression and Purification: Clone and express the catalytic domain of the target fungal histidine kinase in E. coli. Purify the recombinant protein using affinity chromatography.

  • Kinase Activity Assay: The kinase activity can be measured using a variety of methods, such as a coupled spectrophotometric assay that measures ATP consumption or a radiometric assay that measures the incorporation of 32P from [γ-32P]ATP into a substrate.

  • Inhibition Assay: Pre-incubate the purified histidine kinase with varying concentrations of this compound for 15 minutes at room temperature.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP and the appropriate substrate.

  • Data Analysis: Measure the kinase activity at each inhibitor concentration and calculate the IC50 value.

Osmotic Stress Sensitivity Assay

Objective: To determine if the compound sensitizes fungi to osmotic stress.

Protocol:

  • Media Preparation: Prepare PDA plates supplemented with different concentrations of an osmoticum (e.g., 1 M sorbitol or 1 M NaCl). Also prepare PDA plates with and without a sub-lethal concentration of this compound.

  • Fungal Inoculation: Place a small agar plug containing fungal mycelium in the center of each plate.

  • Incubation: Incubate the plates at 25°C and measure the radial growth of the fungal colony daily for 5-7 days.

  • Data Analysis: Compare the growth rates of the fungus on media with and without the compound and/or osmoticum. Increased sensitivity to the osmoticum in the presence of the compound would support the proposed mechanism of action.

The following diagram illustrates a typical experimental workflow for evaluating the antifungal activity and mechanism of a novel compound.

cluster_1 Experimental Workflow Start Start Compound 3-(3,5-Dichlorophenyl) -1-methylhydantoin Start->Compound In_Vitro_Assay In Vitro Antifungal Susceptibility Assay Compound->In_Vitro_Assay Determine_MIC_EC50 Determine MIC & EC50 In_Vitro_Assay->Determine_MIC_EC50 Mechanism_Studies Mechanism of Action Studies Determine_MIC_EC50->Mechanism_Studies Active End End Determine_MIC_EC50->End Inactive Kinase_Assay Histidine Kinase Inhibition Assay Mechanism_Studies->Kinase_Assay Osmotic_Assay Osmotic Stress Sensitivity Assay Mechanism_Studies->Osmotic_Assay Data_Analysis Data Analysis & Conclusion Kinase_Assay->Data_Analysis Osmotic_Assay->Data_Analysis Data_Analysis->End

General experimental workflow for antifungal compound evaluation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not currently available in the public domain, its structural classification as a dicarboximide fungicide provides a strong basis for its putative mode of action. It is highly probable that this compound, like its chemical relatives, disrupts osmotic signal transduction and triglyceride biosynthesis in susceptible fungi. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis and the further characterization of this and other novel antifungal agents. Further research is warranted to elucidate the precise molecular interactions and to determine the full spectrum of its antifungal activity.

The Multifaceted Biological Activities of 3,5-Disubstituted Hydantoins: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin (B18101) scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 3,5-disubstituted hydantoins have emerged as a particularly versatile class of compounds, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticonvulsant, antimicrobial, and anticancer properties of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to aid in ongoing research and drug development efforts.

Anticancer Activity

Recent studies have highlighted the potential of 3,5-disubstituted hydantoins as potent anticancer agents. Their efficacy has been demonstrated against a range of human cancer cell lines, with some derivatives showing promising cytotoxic activity.

Quantitative Anticancer Activity Data

The antiproliferative effects of various 3,5-disubstituted hydantoins are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundCell LineCancer TypeIC50 (µM)Reference
anti-5cMCF7Breast Adenocarcinoma4.5[1][2]
anti-5cHFF1 (non-tumor)Normal Fibroblasts12.0[1][2]
anti-5bHepG2Liver Hepatocellular Carcinoma15-35[1]
syn-5fHepG2Liver Hepatocellular Carcinoma15-35[1]
anti-5fHepG2Liver Hepatocellular Carcinoma15-35[1]
anti-5gHepG2Liver Hepatocellular Carcinoma15-35[1]
3-cyclohexyl-5-phenyl hydantoin (5g)HeLaCervical Carcinoma5.4[3]
3-cyclohexyl-5-phenyl hydantoin (5g)MCF-7Breast Carcinoma2[3]
3-benzhydryl-5-phenyl hydantoin (5h)HeLaCervical Carcinoma20-23[3]
3-benzhydryl-5-phenyl hydantoin (5h)MCF-7Breast Carcinoma20-23[3]
3-benzhydryl-5-phenyl hydantoin (5h)MiaPaCa-2Pancreatic Carcinoma20-23[3]
3-benzhydryl-5-phenyl hydantoin (5h)H460Lung Carcinoma20-23[3]
3-benzhydryl-5-phenyl hydantoin (5h)SW620Colon Carcinoma20-23[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 3,5-disubstituted hydantoin derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow Diagram.
Mechanism of Action: Targeting Kinase Signaling Pathways

Several 3,5-disubstituted hydantoins exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways have been identified as prominent targets.

EGFR Signaling Pathway: The EGFR signaling cascade plays a crucial role in the development and progression of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, ultimately leading to cell proliferation and survival. Certain 5-benzylidene-hydantoins have been shown to inhibit EGFR kinase activity, thereby blocking these downstream effects.

EGFR_Pathway EGFR Signaling Pathway Inhibition by 3,5-Disubstituted Hydantoins cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Hydantoin 3,5-Disubstituted Hydantoin Hydantoin->EGFR Inhibits

EGFR Signaling Inhibition.

VEGFR-2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key regulator of this process. Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 by hydantoin derivatives can disrupt this process, thereby suppressing tumor angiogenesis.

VEGFR2_Pathway VEGFR-2 Signaling Pathway Inhibition by 3,5-Disubstituted Hydantoins cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) MAPK->Angiogenesis Hydantoin 3,5-Disubstituted Hydantoin Hydantoin->VEGFR2 Inhibits

VEGFR-2 Signaling Inhibition.

Antimicrobial Activity

Certain 3,5-disubstituted hydantoins have demonstrated notable activity against a range of microbial pathogens. This has opened avenues for their development as novel antibacterial and antifungal agents.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundMicroorganismActivityMIC (µg/mL)Reference
3-iso-Propyl-5,5-diphenylhydantoinEnterococcus faecalisAntibacterial-[5]
3-iso-Propyl-5,5-diphenylhydantoinEscherichia coli ATCC 25922Antibacterial-[5]
3-Benzyl-5,5-diphenylhydantoinEnterococcus faecalisAntibacterial-[5]
3-Benzyl-5,5-diphenylhydantoinEscherichia coli ATCC 25922Antibacterial-[5]

Note: The reference indicates weak activity, but specific MIC values were not provided in the abstract.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6]

Materials:

  • Mueller-Hinton broth (or other appropriate growth medium)

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Antimicrobial agent stock solution

  • Incubator

Procedure:

  • Prepare Antimicrobial Dilutions: Serially dilute the 3,5-disubstituted hydantoin compound in broth within the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculate: Add a standardized suspension of the test microorganism to each well.

  • Incubate: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-20 hours).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G Broth Microdilution MIC Test Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_dilutions Prepare Serial Dilutions of Compound inoculate_wells Inoculate Wells prepare_dilutions->inoculate_wells prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_wells incubate Incubate (16-20h) inoculate_wells->incubate observe_growth Observe for Growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Broth Microdilution Workflow.

Anticonvulsant Activity

Hydantoin derivatives have a long-standing history as anticonvulsant drugs, with phenytoin (B1677684) being a prominent example.[7] Research into 3,5-disubstituted hydantoins continues to yield compounds with significant potential for the treatment of epilepsy.

Quantitative Anticonvulsant Activity Data

The maximal electroshock (MES) seizure assay is a primary screening model for anticonvulsant drugs. The ED(MES(2.5)) is the effective dose required to protect 50% of the animals from the tonic extensor component of the seizure.

CompoundED(MES(2.5)) (mg/kg)Reference
Phenylmethylenehydantoin 1428 ± 2[8]
Phenylmethylenehydantoin 1239 ± 4[8]
Phenytoin (Reference)30 ± 2[8]
Experimental Protocol: Maximal Electroshock (MES) Seizure Assay

The MES test is a preclinical model used to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[9]

Materials:

  • Rodents (mice or rats)

  • Corneal electrodes

  • Electrical stimulus generator

  • Test compound and vehicle

  • Positive control (e.g., phenytoin)

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the animals via an appropriate route (e.g., intraperitoneal or oral).

  • Electrical Stimulation: At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is considered a protective effect. Calculate the percentage of protected animals at each dose and determine the ED50.

G Maximal Electroshock (MES) Test Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis acclimatize Acclimatize Animals administer_compound Administer Test Compound/ Vehicle/Positive Control acclimatize->administer_compound apply_stimulus Apply Electrical Stimulus (Corneal Electrodes) administer_compound->apply_stimulus observe_seizure Observe for Tonic Hindlimb Extension apply_stimulus->observe_seizure record_protection Record Protection observe_seizure->record_protection calculate_ed50 Calculate ED50 record_protection->calculate_ed50

MES Test Workflow Diagram.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for many anticonvulsant hydantoins is the modulation of voltage-gated sodium channels in neurons. By binding to these channels, they prolong their inactivated state, thereby reducing the repetitive firing of action potentials that underlies seizure activity.

Sodium_Channel_Mechanism Anticonvulsant Mechanism of 3,5-Disubstituted Hydantoins cluster_channel Voltage-Gated Sodium Channel Resting Resting State Open Open State (Na+ influx) Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation Inactive->Resting Repolarization Action_Potential Repetitive Neuronal Firing (Seizure Activity) Inactive->Action_Potential Reduces Hydantoin 3,5-Disubstituted Hydantoin Hydantoin->Inactive Prolongs

Sodium Channel Modulation.

Conclusion

The 3,5-disubstituted hydantoin scaffold represents a rich source of biologically active molecules with significant therapeutic potential. The diverse activities, including anticancer, antimicrobial, and anticonvulsant effects, underscore the importance of continued research in this area. The data, protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel hydantoin-based therapeutics. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the design of more potent and selective drug candidates.

References

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the current scientific literature on 3-(3,5-Dichlorophenyl)-1-methylhydantoin, catering to researchers, scientists, and professionals in drug development. This document synthesizes available data on its synthesis, chemical properties, and known applications.

Chemical Properties and Data

This compound is a hydantoin (B18101) derivative with the molecular formula C₁₀H₈Cl₂N₂O₂ and a molecular weight of 259.09 g/mol . It is typically a white to off-white solid.

PropertyValueReference
Molecular FormulaC₁₀H₈Cl₂N₂O₂
Molecular Weight259.09 g/mol
CAS Number27387-90-2
AppearanceWhite to off-white solid
Melting Point202-204 °C
Purity (LCMS)95.65%
Storage Conditions4°C, sealed storage, away from moisture

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported with a yield of 90%. The synthesis is a two-stage process starting from sarcosine (B1681465) ethyl ester hydrochloride.

Experimental Protocol

Stage 1: Preparation of Sarcosine Ethyl Ester Solution

  • A suspension of sarcosine ethyl ester hydrochloride (1.00 kg, 6.51 mol) in dichloromethane (B109758) (6.00 L) is prepared.

  • Triethylamine (B128534) (0.78 kg, 7.75 mol) is added to the suspension with stirring over 15-30 minutes at 20°C.

  • The mixture is stirred at room temperature for 1.5-2.0 hours.

  • The resulting triethylamine hydrochloride salt is removed by filtration.

  • The salt cake is washed with dichloromethane (2.00 L).

  • The filtrate is cooled to 0-5°C.

Stage 2: Reaction with 3,5-Dichlorophenyl isocyanate and Product Isolation

  • A solution of 3,5-dichlorophenyl isocyanate (1.47 kg, 7.81 mol) in dichloromethane is prepared at 20-25°C.

  • This solution is slowly added to the cooled filtrate from Stage 1 over 30-60 minutes, maintaining the temperature below 10°C.

  • The reaction mixture is then stirred at 20-25°C for 12-14 hours. The reaction completion is monitored by HPLC.

  • Upon completion, tert-Butyl methyl ether (TBME) (16.00 L) is added in one portion.

  • The resulting suspension is stirred at 20-25°C for 2-3 hours and then filtered.

  • The filter cake is washed with TBME (4.50 L) and dried at a maximum of 40°C to a constant weight.

  • A suspension of the above filter cake in water (17.0 L) is prepared and stirred at 20-25°C for at least 16 hours.

  • The suspension is filtered, and the filter cake is washed with water (3 x 1.36 L).

  • The final product, this compound, is dried at a maximum of 40°C to a constant weight, yielding a white crystalline solid (1.52 kg, 90%).

Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Sarcosine Ethyl Ester Preparation cluster_stage2 Stage 2: Reaction and Isolation A Sarcosine ethyl ester HCl in Dichloromethane B Add Triethylamine A->B C Stir at Room Temp B->C D Filter C->D E Cool Filtrate D->E G Combine and React E->G F 3,5-Dichlorophenyl isocyanate in Dichloromethane F->G H Add TBME G->H I Filter and Wash H->I J Aqueous Wash I->J K Filter and Dry J->K L Final Product K->L

Synthesis of this compound.

Biological Activity and Mechanism of Action

The publicly available scientific literature predominantly identifies this compound as a drug intermediate for the synthesis of various active compounds. There is a significant lack of published research detailing its specific biological activities, mechanism of action, or its pharmacokinetic and toxicological profiles.

While the broader class of hydantoin derivatives has been investigated for a range of biological activities, including anticonvulsant, antifungal, herbicidal, and anticancer properties, specific data for the 3-(3,5-dichlorophenyl)-1-methyl substituted variant is not available in the reviewed literature. Studies on structurally related compounds, such as 5-(3,4-dichlorophenyl) methylhydantoin, have shown antiviral activity, but this is an isomeric compound with a different substitution pattern.

Research on the structurally analogous thiazolidinedione, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has demonstrated cytotoxicity and hepatotoxicity, which is mediated by cytochrome P450 enzymes. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Conclusion

This compound is a well-characterized chemical entity with a clearly defined synthesis protocol. Its primary role, as documented in the current scientific literature, is that of a synthetic intermediate. There is a notable absence of data regarding its biological effects, including potential therapeutic or toxicological properties. Future research would be necessary to elucidate any biological activity and to determine its mechanism of action, pharmacokinetic profile, and overall potential for drug development.

The Genesis of a Potential Anticonvulsant: An In-depth Technical Guide to Dichlorophenyl Hydantoin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin (B18101) scaffold, a five-membered heterocyclic ring, has long been a cornerstone in the development of anticonvulsant therapies. Since the serendipitous discovery of phenobarbital's antiepileptic properties in the early 20th century, medicinal chemists have explored numerous derivatives of this privileged structure, leading to the development of widely used drugs like phenytoin. This technical guide delves into the discovery and history of a specific class of these compounds: dichlorophenyl hydantoins. By examining their synthesis, structure-activity relationships, and mechanism of action, we aim to provide a comprehensive resource for researchers engaged in the ongoing quest for more effective and safer antiepileptic drugs.

A Historical Perspective: The Emergence of Dichlorophenyl Hydantoins

The story of dichlorophenyl hydantoins is intrinsically linked to the broader history of antiepileptic drug development. Following the success of early hydantoin derivatives, researchers began systematically modifying the core structure to enhance potency and reduce toxicity. The introduction of halogen atoms, particularly chlorine, to the phenyl ring at the 5-position of the hydantoin core was a logical step in exploring the electronic and steric effects on anticonvulsant activity.

While the precise first synthesis of a dichlorophenyl hydantoin is not definitively documented in a single seminal publication, early research in the mid-20th century on hydantoin derivatives likely included chlorinated analogs as part of broader structure-activity relationship (SAR) studies. A notable example of a documented synthesis is that of 3-(3,5-dichlorophenyl)-hydantoin . This compound was prepared through the cyclization of 3-(3,5-dichlorophenyl)-ureidoacetic acid in the presence of benzenesulphonic acid, with the water formed during the reaction removed by azeotropic distillation.[1] This method highlights a common strategy for the synthesis of N-substituted hydantoins.

Another key synthetic route to 5,5-disubstituted hydantoins, including those with dichlorophenyl groups, is the Bucherer-Bergs reaction . This multicomponent reaction, discovered in the early 20th century, involves the reaction of a ketone or aldehyde with ammonium (B1175870) carbonate and an alkali metal cyanide.[1] This versatile method allows for the one-pot synthesis of a wide variety of hydantoin derivatives and has been instrumental in the exploration of this chemical space.

Synthesis of Dichlorophenyl Hydantoin Compounds: Key Methodologies

The synthesis of dichlorophenyl hydantoin derivatives primarily relies on established methods for hydantoin ring formation. The two most prominent approaches are the Bucherer-Bergs reaction and the Urech hydantoin synthesis.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a powerful tool for the synthesis of 5,5-disubstituted hydantoins. The general workflow for the synthesis of a 5,5-bis(dichlorophenyl)hydantoin would involve the following steps:

Bucherer_Bergs_Synthesis Dichlorobenzophenone Dichlorobenzophenone Reaction_Mixture Reaction Mixture (Solvent, Heat) Dichlorobenzophenone->Reaction_Mixture Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Reaction_Mixture Potassium_Cyanide Potassium Cyanide Potassium_Cyanide->Reaction_Mixture Hydantoin_Formation Hydantoin Ring Formation Reaction_Mixture->Hydantoin_Formation Dichlorophenyl_Hydantoin 5,5-bis(dichlorophenyl)hydantoin Hydantoin_Formation->Dichlorophenyl_Hydantoin Purification Purification (Crystallization) Dichlorophenyl_Hydantoin->Purification Final_Product Pure Dichlorophenyl Hydantoin Purification->Final_Product

Bucherer-Bergs reaction workflow for dichlorophenyl hydantoin synthesis.

Experimental Protocol: Synthesis of 3-(3,5-dichlorophenyl)-hydantoin [1]

  • Suspension Preparation: A suspension of 26.3 g of 3-(3,5-dichlorophenyl)-ureidoacetic acid in 180 cc of chlorobenzene (B131634) is prepared.

  • Catalyst Addition: To this suspension, 1.2 g of benzenesulphonic acid is added.

  • Azeotropic Distillation: The reaction mixture is heated, and the water formed is removed by azeotropic distillation. A clear solution is typically obtained after 30 minutes of distillation.

  • Crystallization: The solution is cooled to approximately 15°C, leading to the precipitation of the product.

  • Filtration and Washing: The precipitate is filtered and washed on the filter with 25 cc of ethanol (B145695) at 10°C.

  • Drying: The final product, 3-(3,5-dichlorophenyl)-hydantoin, is dried to yield approximately 22.2 g (90.5% yield) with a melting point of 199°C.[1]

Structure-Activity Relationship (SAR) and Anticonvulsant Activity

The anticonvulsant activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the hydantoin ring. For dichlorophenyl hydantoins, the position of the chlorine atoms on the phenyl ring, as well as substitutions at other positions of the hydantoin core, significantly influence their biological activity.

The primary screening of potential anticonvulsant drugs is often conducted using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. Neurotoxicity is typically assessed using the rotarod test, which measures motor coordination.

CompoundSubstitution PatternMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Reference
Phenytoin5,5-diphenyl~9.5>300~66[2]
1-Phenyl-3-(o-chloro-p-sulfonamide-phenyl)-hydantoinN/AActive in MESWeakly activeNegligible (LD50 >5000 mg/kg p.o.)[3]

Mechanism of Action: Beyond Sodium Channel Modulation

The primary mechanism of action for many hydantoin anticonvulsants, including the archetypal drug phenytoin, is the modulation of voltage-gated sodium channels.[4] These drugs exhibit a use-dependent blockade of sodium channels, meaning they preferentially bind to and stabilize the inactivated state of the channel. This action limits the ability of neurons to fire at high frequencies, a hallmark of seizure activity.

Sodium_Channel_Modulation cluster_Neuron Presynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Sodium Channel Action_Potential->Na_Channel Opens Na_Influx Na+ Influx Na_Channel->Na_Influx Inactivated_State Stabilization of Inactivated State Na_Channel->Inactivated_State Promotes Depolarization Depolarization Na_Influx->Depolarization Repetitive_Firing High-Frequency Neuronal Firing Depolarization->Repetitive_Firing DPH Dichlorophenyl Hydantoin DPH->Na_Channel Binds to Reduced_Firing Reduced Neuronal Excitability Inactivated_State->Reduced_Firing Reduced_Firing->Repetitive_Firing Inhibits

Mechanism of action of dichlorophenyl hydantoins on voltage-gated sodium channels.

While modulation of sodium channels is a key component of their anticonvulsant effect, research suggests that the activity of hydantoins may be more complex. Other potential mechanisms that may contribute to their efficacy include:

  • Modulation of other ion channels: Effects on calcium and potassium channels have been investigated for some hydantoin derivatives.

  • Interaction with neurotransmitter systems: Alterations in GABAergic and glutamatergic neurotransmission could also play a role.

Further research is needed to fully elucidate the complete signaling pathways affected by dichlorophenyl hydantoins and to determine if their specific substitution patterns confer unique mechanistic properties.

Experimental Workflow for Anticonvulsant Drug Discovery

The development of new anticonvulsant drugs follows a well-defined preclinical workflow designed to identify promising candidates and assess their efficacy and safety.

Anticonvulsant_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Evaluation cluster_Lead_Optimization Lead Optimization Compound_Design Compound Design & Library Synthesis Initial_Screening Initial In Vitro & In Silico Screening Compound_Design->Initial_Screening MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Initial_Screening->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizure Model) Initial_Screening->scPTZ_Test Dose_Response Dose-Response Studies (ED50 & TD50 Determination) MES_Test->Dose_Response scPTZ_Test->Dose_Response Rotarod_Test Rotarod Test (Neurotoxicity Assessment) Pharmacokinetics Pharmacokinetic Profiling (ADME) Rotarod_Test->Pharmacokinetics Dose_Response->Rotarod_Test SAR_Studies Structure-Activity Relationship (SAR) Studies Pharmacokinetics->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

A typical preclinical workflow for the discovery and evaluation of new anticonvulsant compounds.

Detailed Experimental Protocols

Maximal Electroshock (MES) Test [5][6]

  • Animal Preparation: Adult male mice or rats are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of this phase is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test [7]

  • Animal Preparation: Adult male mice or rats are used.

  • Drug Administration: The test compound is administered at various doses.

  • Convulsant Administration: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The ED50 is calculated as the dose that prevents seizures in 50% of the animals.

Rotarod Test [8]

  • Apparatus: A rotating rod apparatus is used.

  • Training: Animals are trained to stay on the rotating rod.

  • Drug Administration: The test compound is administered.

  • Testing: At the time of peak effect, the animal is placed on the rod, which is rotating at a constant or accelerating speed.

  • Measurement: The latency to fall off the rod is recorded. A significant decrease in performance compared to control animals indicates neurotoxicity.

  • Data Analysis: The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is determined.

Conclusion and Future Directions

Dichlorophenyl hydantoin compounds represent a fascinating chapter in the ongoing narrative of anticonvulsant drug discovery. While a comprehensive understanding of their full therapeutic potential and detailed mechanistic nuances is still evolving, the foundational principles of their synthesis and biological evaluation provide a solid framework for future research. The continued exploration of this chemical space, guided by rational drug design and a deeper understanding of the underlying pathophysiology of epilepsy, holds promise for the development of next-generation antiepileptic therapies with improved efficacy and safety profiles. Further investigation into the specific signaling pathways modulated by these compounds will be crucial in unlocking their full potential and paving the way for more targeted and personalized treatments for individuals living with epilepsy.

References

An In-depth Technical Guide on 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical properties of 3-(3,5-Dichlorophenyl)-1-methylhydantoin, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. These data are crucial for a range of experimental and computational applications, from dose calculations to molecular modeling.

PropertyValueCitations
Molecular FormulaC₁₀H₈Cl₂N₂O₂[1][2][3][4]
Molecular Weight259.09 g/mol [1][2][3]

Molecular Structure and Components

The chemical structure of this compound is composed of a central hydantoin (B18101) ring, which is substituted with a methyl group and a 3,5-dichlorophenyl group. The relationship between these components is illustrated in the following diagram.

A 3-(3,5-Dichlorophenyl)- 1-methylhydantoin B Hydantoin Ring A->B contains C Methyl Group A->C contains D 3,5-Dichlorophenyl Group A->D contains

Figure 1: Key structural components of the molecule.

Hypothetical Experimental Workflow: Compound Analysis

The following diagram outlines a representative workflow for the analysis of this compound, from initial purity assessment to more detailed structural and functional characterization. This serves as a template for researchers designing their experimental protocols.

A Sample Preparation B Purity Assessment (e.g., HPLC) A->B C Structural Verification (e.g., NMR, MS) B->C D Biological Assay C->D E Data Analysis D->E

Figure 2: A general workflow for compound characterization.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below are generalized methodologies for the key experiments mentioned in the workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like methanol (B129727) to a final concentration of 1 mg/mL.

  • Injection and Elution: Inject 10 µL of the sample and run a gradient elution at a flow rate of 1 mL/min.

  • Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound.

Nuclear Magnetic Resonance (NMR) for Structural Verification:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts will confirm the presence of aromatic protons, the methyl group, and the methylene (B1212753) protons of the hydantoin ring.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum to identify the number of unique carbon environments, corresponding to the dichlorophenyl ring, the hydantoin ring, and the methyl group.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the expected molecular structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Look for the molecular ion peak [M+H]⁺ or [M-H]⁻ to confirm the molecular weight of the compound. The isotopic pattern for two chlorine atoms should also be visible.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3,5-Dichlorophenyl)-1-methylhydantoin is a chemical intermediate with potential applications in drug discovery and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and formulation. This guide outlines the essential experimental procedures for characterizing the solubility and stability profile of this compound, ensuring reliable and reproducible data for scientific and regulatory purposes.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂N₂O₂[1]
Molecular Weight 259.09 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 202-203.5 °CChemicalBook
Boiling Point (Predicted) 377.3 ± 52.0 °CChemicalBook
Density (Predicted) 1.507 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) -1.90 ± 0.20ChemicalBook
LogP (Predicted) 2.3918[3]
Storage 4°C, sealed storage, away from moisture[2][3]

Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The following sections detail the protocols for determining the aqueous and organic solvent solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker until equilibrium is reached (typically 24-48 hours).[4]

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC method.[6]

Data Presentation:

The solubility data should be recorded as shown in Table 2.

Table 2: Equilibrium Solubility of this compound

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)Solubility (µM)
Water7.025Data to be determinedData to be determined
PBS5.037Data to be determinedData to be determined
PBS7.437Data to be determinedData to be determined
EthanolN/A25Data to be determinedData to be determined
MethanolN/A25Data to be determinedData to be determined
AcetonitrileN/A25Data to be determinedData to be determined
DMSON/A25Data to be determinedData to be determined

Experimental Workflow Diagram

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 inc1 Agitate at constant temperature (24-48h) prep2->inc1 sep1 Centrifuge sample inc1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 ana1 Quantify concentration by HPLC sep2->ana1

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[7][8]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl, e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂, e.g., 3%, 30%)

  • Temperature-controlled ovens

  • Photostability chamber with controlled light (UV and visible) and temperature

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[8]

  • Base Hydrolysis: Dissolve the compound in a solution of NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[8]

  • Oxidative Degradation: Dissolve the compound in a solution of H₂O₂. Store at room temperature for a defined period.[8]

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.[9]

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.

Data Presentation:

The results of the forced degradation studies should be summarized as shown in Table 3.

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Assay of Parent CompoundNumber of DegradantsObservations
Acid Hydrolysis 0.1 M HCle.g., 2, 8, 2460Data to be determinedData to be determinede.g., Color change
1 M HCle.g., 2, 8, 2460Data to be determinedData to be determined
Base Hydrolysis 0.1 M NaOHe.g., 2, 8, 2460Data to be determinedData to be determined
1 M NaOHe.g., 2, 8, 2460Data to be determinedData to be determined
Oxidation 3% H₂O₂e.g., 2, 8, 24RTData to be determinedData to be determined
30% H₂O₂e.g., 2, 8, 24RTData to be determinedData to be determined
Thermal (Solid) 80°Ce.g., 24, 48, 7280Data to be determinedData to be determinede.g., Physical change
Photostability (Solid) ICH Q1BICH specified25Data to be determinedData to be determined
Photostability (Solution) ICH Q1BICH specified25Data to be determinedData to be determined

Experimental Workflow Diagram

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis stress1 Acid Hydrolysis sample1 Collect samples at time points stress1->sample1 stress2 Base Hydrolysis stress2->sample1 stress3 Oxidation stress3->sample1 stress4 Thermal Degradation stress4->sample1 stress5 Photostability stress5->sample1 sample2 Neutralize/Quench reaction sample1->sample2 ana1 Analyze by Stability-Indicating HPLC sample2->ana1 ana2 Determine % Assay and Degradants ana1->ana2 G Logical Framework for Stability Assessment prop Physicochemical Properties sol Solubility Profile prop->sol forced_deg Forced Degradation Studies prop->forced_deg sol->forced_deg method_dev Stability-Indicating Method Development forced_deg->method_dev deg_path Degradation Pathway Identification method_dev->deg_path stability Intrinsic Stability Profile deg_path->stability formulation Informs Formulation and Storage stability->formulation

References

Spectroscopic and Mechanistic Insights into 3-(3,5-Dichlorophenyl)-1-methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic compound 3-(3,5-Dichlorophenyl)-1-methylhydantoin, a molecule of interest in medicinal chemistry. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis. Furthermore, potential biological mechanisms of action, including its interaction with voltage-gated sodium channels and the PI3K/Akt signaling pathway, are explored and visualized.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.66m1HAr-H
7.51m2HAr-H
4.10s2HCH₂
3.35s3HN-CH₃

¹³C NMR Data [1]

Chemical Shift (δ) ppmAssignment
169.30C=O
155.00C=O
134.98Ar-C
134.15Ar-C
127.59Ar-C
125.30Ar-C
51.75CH₂
29.79N-CH₃
Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1770StrongC=O Stretch (Amide)
~1710StrongC=O Stretch (Urea)
~1600MediumAromatic C=C Stretch
~800StrongC-Cl Stretch
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
258/260/262High[M]⁺ (isotopic pattern for 2 Cl)
229/231/233Medium[M - CHO]⁺
187/189High[Cl₂C₆H₃NCO]⁺
172/174Medium[Cl₂C₆H₃]⁺

Experimental Protocols

Synthesis of this compound[1]

A detailed, two-stage experimental protocol for the synthesis of this compound is provided below.

Stage 1: Reaction of Sarcosine (B1681465) Ethyl Ester Hydrochloride with Triethylamine (B128534)

  • To a suspension of sarcosine ethyl ester hydrochloride (1.00 kg, 6.51 mol) in dichloromethane (B109758) (6.00 L), add triethylamine (0.78 kg, 7.75 mol) over 15-30 minutes with stirring.

  • Stir the mixture at room temperature for 1.5-2.0 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt and wash the salt cake with dichloromethane (2.00 L).

Stage 2: Reaction with 3,5-Dichlorophenyl Isocyanate and Cyclization

  • Cool the filtrate from Stage 1 to 0-5°C.

  • Prepare a solution of 3,5-dichlorophenyl isocyanate (1.47 kg, 7.81 mol) in dichloromethane at 20-25°C.

  • Slowly add the 3,5-dichlorophenyl isocyanate solution to the cooled filtrate over 30-60 minutes, maintaining the temperature below 10°C.

  • Stir the reaction mixture at 20-25°C for 12-14 hours, monitoring the reaction completion by HPLC.

  • Add tert-Butyl methyl ether (TBME) (16.00 L) in one portion and stir the resulting suspension at 20-25°C for 2-3 hours.

  • Filter the suspension, wash the filter cake with TBME (4.50 L), and dry at a maximum of 40°C to a constant weight.

  • Prepare a suspension of the filter cake in water (17.0 L) and stir at 20-25°C for at least 16 hours to induce cyclization.

  • Filter the suspension, wash the filter cake with water (3 x 1.36 L), and dry at a maximum of 40°C to a constant weight to yield 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione as a white crystalline solid (1.52 kg, 90% yield).

Visualized Workflows and Signaling Pathways

To illustrate the experimental and potential biological contexts of this compound, the following diagrams have been generated using Graphviz.

G cluster_stage1 Stage 1: Intermediate Formation cluster_stage2 Stage 2: Isocyanate Reaction & Cyclization Sarcosine Ethyl Ester HCl Sarcosine Ethyl Ester HCl Intermediate_Solution Sarcosine Ethyl Ester Solution Sarcosine Ethyl Ester HCl->Intermediate_Solution in Dichloromethane Triethylamine Triethylamine Triethylamine->Intermediate_Solution Base Dichloromethane Dichloromethane Reaction_Mixture Reaction Mixture Intermediate_Solution->Reaction_Mixture Reacts with 3,5-Dichlorophenyl Isocyanate 3,5-Dichlorophenyl Isocyanate 3,5-Dichlorophenyl Isocyanate->Reaction_Mixture Crude_Product Crude Product (Solid) Reaction_Mixture->Crude_Product Precipitation with TBME Final_Product This compound Crude_Product->Final_Product Cyclization in Water

Caption: Experimental workflow for the synthesis of this compound.

Hydantoin derivatives are known for their diverse biological activities, including anticonvulsant and potential anticancer properties. One of the primary mechanisms for the anticonvulsant activity of hydantoins is the blockade of voltage-gated sodium channels.[2][3]

G Hydantoin_Derivative 3-(3,5-Dichlorophenyl)- 1-methylhydantoin Sodium_Channel Voltage-Gated Sodium Channel Hydantoin_Derivative->Sodium_Channel Binds to Channel_Inactivation Prolonged Inactivation State Sodium_Channel->Channel_Inactivation Induces Neuronal_Firing Reduced Repetitive Neuronal Firing Channel_Inactivation->Neuronal_Firing Leads to Seizure_Suppression Seizure Suppression Neuronal_Firing->Seizure_Suppression Results in G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Hydantoin_Derivative 3-(3,5-Dichlorophenyl)- 1-methylhydantoin Hydantoin_Derivative->PI3K Potential Inhibition? Hydantoin_Derivative->Akt Potential Inhibition?

References

Potential Therapeutic Targets of Hydantoin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse therapeutic applications of hydantoin (B18101) derivatives, focusing on their core molecular targets and mechanisms of action. The versatility of the hydantoin scaffold has led to the development of a wide range of compounds with significant anticonvulsant, antiarrhythmic, anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin (B1677684), are a cornerstone in the management of epilepsy. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.

Therapeutic Target: Voltage-Gated Sodium Channels

The principal target for the anticonvulsant action of hydantoin derivatives is the voltage-gated sodium channel (VGSC) in neuronal membranes.[1] By binding to the channel, these compounds, including phenytoin, stabilize it in the inactivated state.[2] This action is use-dependent, meaning the blocking effect is more pronounced at higher frequencies of neuronal firing, a characteristic of seizure activity. By prolonging the inactivated state of the sodium channels, hydantoin derivatives prevent the rapid and repetitive firing of neurons that underlies seizure spread.[2]

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_inactivation cluster_effect Effect AP_Propagation Action Potential Propagation VGSC_active Voltage-Gated Na+ Channel (Active) AP_Propagation->VGSC_active Na_influx Na+ Influx VGSC_active->Na_influx Opens Depolarization Depolarization Na_influx->Depolarization Causes Depolarization->AP_Propagation Further Propagation VGSC_inactive Voltage-Gated Na+ Channel (Inactive) Stabilization Stabilization of Inactive State VGSC_inactive->Stabilization Leads to Hydantoin Hydantoin Derivative (e.g., Phenytoin) Hydantoin->VGSC_inactive Binds to Stabilization->VGSC_active Prevents return to active state Reduced_Firing Reduced Neuronal Excitability Stabilization->Reduced_Firing Results in Seizure_Suppression Seizure Suppression Reduced_Firing->Seizure_Suppression Leads to

Anticonvulsant mechanism of hydantoin derivatives.
Quantitative Data: Anticonvulsant Activity

The anticonvulsant efficacy of hydantoin derivatives is often quantified by their median effective dose (ED50) in animal models of seizures, such as the maximal electroshock (MES) test.

CompoundAnimal ModelSeizure TestED50 (mg/kg)Reference
PhenytoinMouseMES9.3[3]
MephenytoinMouseMES13[3]
EthotoinMouseMES35[3]
5-(4-Fluorophenyl)-5-phenylhydantoinMouseMES25-50[4]
5,5-bis(4-fluorophenyl)hydantoinMouseMES25-50[4]
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male albino mice (20-25 g)

  • Corneal electrodes

  • Electroshock apparatus

  • Test compound (hydantoin derivative)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.

  • Electroshock Induction: At the time of peak effect of the drug (e.g., 30-60 minutes after i.p. administration), apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Antiarrhythmic Activity

Certain hydantoin derivatives, including phenytoin, exhibit antiarrhythmic properties, classified as Class Ib antiarrhythmics. Their mechanism of action in cardiac tissue is analogous to their anticonvulsant effects in the brain.

Therapeutic Target: Cardiac Sodium and Calcium Channels

The primary antiarrhythmic target of hydantoin derivatives is the voltage-gated sodium channels in cardiomyocytes.[2] By blocking the fast inward sodium current, they shorten the action potential duration and the effective refractory period. Phenytoin has also been shown to affect calcium ion channels, contributing to its antiarrhythmic effects.[2] More recent evidence suggests that phenytoin can also inhibit dysfunctional cardiac ryanodine (B192298) receptors (RyR2), reducing diastolic calcium leakage in heart failure models, which may represent another important therapeutic target.[5]

Quantitative Data: Antiarrhythmic Activity

Quantitative data for the antiarrhythmic activity of hydantoin derivatives often involves measuring their effects on cardiac ion channels or in animal models of arrhythmia.

CompoundModelEffectIC50/Effective ConcentrationReference
PhenytoinSheep and human failing heart RyR2Inhibition of diastolic Ca2+ leak10-20 µM[5]
3-[3-(4-phenyl-1-piperidyl)propyl]-5-(4-methoxyphenyl)-5-phenylhydantoinCanine myocardial infarctionReduction of spontaneous ventricular arrhythmiasNot specified[6]
Amide derivatives of 5,5-diphenylhydantoinRat chloroform-induced arrhythmiaPrevention of arrhythmiaNot specified (qualitative)[7]
Experimental Protocol: Evaluation of Antiarrhythmic Activity in a Rat Coronary Artery Ligation-Reperfusion Model

This model is used to induce arrhythmias and assess the efficacy of antiarrhythmic drugs.

Objective: To evaluate the ability of a test compound to prevent or reduce the incidence and duration of arrhythmias induced by myocardial ischemia and reperfusion.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments

  • ECG recording equipment

  • Test compound (hydantoin derivative)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rats and perform a thoracotomy to expose the heart.

  • Place a ligature around the left anterior descending (LAD) coronary artery.

  • Ischemia and Reperfusion: Induce regional myocardial ischemia by tightening the ligature for a specific period (e.g., 5 minutes).

  • Reperfusion is initiated by releasing the ligature, which typically induces ventricular arrhythmias.

  • Drug Administration: Administer the test compound or vehicle intravenously at a set time before the onset of ischemia or during the ischemic period.

  • ECG Monitoring: Continuously record the ECG throughout the experiment to monitor heart rate and rhythm.

  • Data Analysis: Analyze the ECG recordings to determine the incidence, duration, and severity of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation). Compare the results between the drug-treated and vehicle control groups.

Anticancer Activity

A growing body of research has highlighted the potential of hydantoin derivatives as anticancer agents. Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and angiogenesis.

Therapeutic Targets and Signaling Pathways

Hydantoin derivatives exert their anticancer effects through multiple mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Some derivatives have been shown to inhibit the kinase activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are crucial for tumor growth and angiogenesis.[8]

  • Disruption of Microtubule Dynamics: Certain hydantoin derivatives act as tubulin polymerization inhibitors. By binding to tubulin, they prevent the formation of microtubules, which are essential for mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

  • Modulation of the PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Some hydantoin derivatives have been found to inhibit PI3Kα activity.[9]

Anticancer_Mechanisms cluster_egfr EGFR Inhibition cluster_tubulin Tubulin Polymerization Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K Activates Hydantoin_EGFR Hydantoin Derivative Hydantoin_EGFR->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation_EGFR Cell Proliferation & Survival Akt->Proliferation_EGFR Promotes Tubulin Tubulin Microtubules Microtubule Formation Tubulin->Microtubules Polymerizes into Hydantoin_Tubulin Hydantoin Derivative Hydantoin_Tubulin->Tubulin Inhibits polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Forms G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Anticancer mechanisms of hydantoin derivatives.
Quantitative Data: Anticancer Activity

The in vitro anticancer activity of hydantoin derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
Compound 16 (isatin-hydantoin hybrid)A549 (Lung)59EGFR/VEGFR2 inhibition[8]
Compound 16 (isatin-hydantoin hybrid)HeLa (Cervical)-EGFR/VEGFR2 inhibition[8]
Compound 16 (isatin-hydantoin hybrid)MDA-MB-231 (Breast)-EGFR/VEGFR2 inhibition[8]
(R)-(-)-8d (CA-4 analogue)Various human cancer cell lines0.081-0.157Tubulin polymerization inhibition[8]
SpiromustineK562, CEM (Leukemia)-Antiproliferative[10]
Compound 4 (spiro-imidazolidine-dione)SW480, SW620 (Colon), PC3 (Prostate)Not specifiedThymidine phosphorylase inhibition[10]
Experimental Protocols

Objective: To determine the IC50 value of a hydantoin derivative against a cancer cell line.

Materials:

  • Cancer cell line

  • Complete culture medium

  • 96-well plates

  • Test compound (hydantoin derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Objective: To assess the in vitro effect of a hydantoin derivative on tubulin polymerization.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • Test compound (hydantoin derivative)

  • Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time for each concentration of the test compound. Compare the polymerization curves of the test compound with those of the controls to determine its inhibitory or stabilizing effect on tubulin polymerization.

Antimicrobial Activity

Hydantoin derivatives have emerged as a promising class of antimicrobial agents, with some compounds exhibiting broad-spectrum activity against various pathogens, including drug-resistant strains.

Therapeutic Target: Bacterial Cell Membrane

The primary mechanism of antimicrobial action for many hydantoin derivatives is the disruption of the bacterial cell membrane. These compounds are often designed to be amphiphilic, with cationic and hydrophobic moieties that allow them to interact with and permeabilize the bacterial membrane, leading to cell death. This mechanism is less likely to induce resistance compared to antibiotics that target specific enzymes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of hydantoin derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
NitrofurantoinS. aureus6.25-12.5
NitrofurantoinE. coli12.5-25
Compound 18 (dimer)MRSA7.32 (GM)[7]
Compound 22MRSA<1
Compound 22P. aeruginosa<1

*GM: Geometric Mean

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of a hydantoin derivative against a specific bacterial strain.

Materials:

  • Bacterial strain

  • Mueller-Hinton broth (or other appropriate growth medium)

  • 96-well microtiter plates

  • Test compound (hydantoin derivative)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Neuroprotective Activity

The neuroprotective potential of hydantoin derivatives, particularly phenytoin, is an area of active investigation. The mechanisms underlying this effect are multifaceted and involve the modulation of signaling pathways that protect neurons from damage and death.

Therapeutic Target: Nrf2 Signaling Pathway

One of the key signaling pathways implicated in the neuroprotective effects of hydantoin derivatives is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, a common feature of neurodegenerative diseases, hydantoin derivatives may promote the activation of Nrf2, leading to an enhanced cellular defense against oxidative damage.

Neuroprotective_Mechanism cluster_stress Cellular Stress cluster_nrf2 Nrf2 Activation cluster_gene_expression Gene Expression cluster_outcome Outcome Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Hydantoin Hydantoin Derivative Hydantoin->Keap1 May modulate Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription of Cellular_Defense Enhanced Cellular Defense Antioxidant_Genes->Cellular_Defense Increases Neuroprotection Neuroprotection Cellular_Defense->Neuroprotection Leads to

Neuroprotective mechanism via the Nrf2 pathway.
Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To evaluate the neuroprotective effect of a hydantoin derivative against an induced neurotoxic insult in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or hydrogen peroxide for oxidative stress models)

  • Test compound (hydantoin derivative)

  • Reagents for cell viability assessment (e.g., MTT or LDH assay kits)

Procedure:

  • Cell Culture and Differentiation: Culture and, if necessary, differentiate the neuronal cells to a more mature phenotype.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 2-24 hours).

  • Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to the chosen neurotoxin for a predetermined time.

  • Assessment of Cell Viability: After the neurotoxin exposure, assess cell viability using a suitable assay (e.g., MTT assay to measure metabolic activity or LDH assay to measure membrane integrity).

  • Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

This guide provides a foundational understanding of the therapeutic potential of hydantoin derivatives. The diverse mechanisms of action and the amenability of the hydantoin scaffold to chemical modification underscore its importance as a privileged structure in medicinal chemistry, with ongoing research continuing to uncover new therapeutic applications.

References

In Silico Modeling of 3-(3,5-Dichlorophenyl)-1-methylhydantoin Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 3-(3,5-Dichlorophenyl)-1-methylhydantoin, a compound of interest in drug discovery. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related hydantoin (B18101) derivatives to propose a putative mechanism of action and guide future research. The primary focus is on its potential interaction with the Androgen Receptor (AR), a validated target for various therapeutic areas. Furthermore, a potential for interaction with Cytochrome P450 3A4 (CYP3A4) is explored based on evidence from analogous structures. This document details hypothetical in silico modeling workflows, relevant experimental protocols for validation, and summarizes pertinent quantitative data from related compounds to serve as a benchmark for future studies.

Introduction

Hydantoin and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] The structural versatility of the hydantoin scaffold allows for substitutions at multiple positions, leading to a diverse range of pharmacological profiles.[2] The presence of a dichlorophenyl group, as seen in this compound, is a common feature in various pharmacologically active molecules and is known to influence binding affinity and metabolic stability.

This guide focuses on this compound, a compound identified as a drug intermediate.[3] While direct biological and in silico data for this specific molecule is scarce, extensive research on structurally similar hydantoin derivatives, particularly as androgen receptor (AR) antagonists, provides a strong rationale for investigating its potential in this area.[1][4] Additionally, studies on compounds with a 3-(3,5-dichlorophenyl) moiety suggest a potential for interaction with metabolic enzymes like CYP3A4.[5][6]

This document outlines a proposed in silico modeling approach to investigate the interactions of this compound with the androgen receptor and provides detailed experimental protocols for the validation of these computational hypotheses.

In Silico Modeling Approach

A logical workflow for the in silico modeling of this compound is presented below. This workflow is designed to predict the binding mode and affinity of the compound for its putative biological targets.

workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB ID: 2AX6 - Androgen Receptor, Removal of Water/Ligands, Addition of Hydrogens) protein_prep->docking pose_analysis Binding Pose Analysis (Interaction Analysis, Visualization) docking->pose_analysis binding_energy Binding Energy Calculation (Affinity Estimation) pose_analysis->binding_energy sar_comparison SAR Comparison (Relate to known analogs) binding_energy->sar_comparison experimental_validation Experimental Validation (Binding & Functional Assays) sar_comparison->experimental_validation

Caption: In Silico Modeling Workflow for this compound.

Putative Biological Target: Androgen Receptor

Based on extensive literature on hydantoin derivatives as androgen receptor antagonists, the primary biological target proposed for this compound is the Androgen Receptor (AR).[1][4] The AR is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies on related thiohydantoin and hydantoin analogs reveal key structural features for AR antagonism:

  • Aromatic Substitution: The presence of an N-aryl group with specific substitutions is critical for activity. The 3,5-dichloro substitution pattern on the phenyl ring of the target molecule is a key feature to investigate.

  • Hydantoin Core: The hydantoin ring itself serves as a crucial scaffold for orienting the necessary pharmacophoric elements for receptor binding.[8]

Data Presentation: Benchmarking with Related Compounds

While quantitative data for this compound is not available, the following table summarizes the biological activity of structurally related androgen receptor antagonists to provide a reference for future studies.

Compound Name/ReferenceStructureTargetAssay TypeIC50 (nM)Reference
BicalutamideN-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamideAndrogen ReceptorLNCaP/AR cells (PSA expression)~1000[7]
Enzalutamide (MDV3100)4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamideAndrogen ReceptorLNCaP/AR cells (PSA expression)122[7]
ARN-509 (Apalutamide)4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamideAndrogen ReceptorLNCaP cells (luciferase reporter)160[9]

Potential Interaction with CYP3A4

A study on the structurally similar compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has shown that its hepatotoxicity is at least partially dependent on metabolism by CYP3A4.[5][6] This suggests that this compound may also be a substrate and/or modulator of CYP3A4.

Proposed Signaling Pathway

The following diagram illustrates the hypothetical CYP3A4-mediated metabolism of this compound, leading to potential cellular effects.

cyp3a4_pathway cluster_intake Cellular Intake cluster_metabolism Metabolism cluster_effects Cellular Effects compound 3-(3,5-Dichlorophenyl)- 1-methylhydantoin cyp3a4 CYP3A4 compound->cyp3a4 metabolites Metabolites cyp3a4->metabolites toxicity Potential Cytotoxicity metabolites->toxicity clearance Drug Clearance metabolites->clearance

Caption: Hypothetical CYP3A4-Mediated Metabolism of this compound.

Experimental Protocols

To validate the in silico hypotheses, the following experimental protocols are recommended.

Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor.[1][2]

Objective: To determine the IC50 value of this compound for the androgen receptor ligand-binding domain (AR-LBD).

Materials:

  • Purified recombinant human AR-LBD

  • Radiolabeled androgen, e.g., [³H]-Mibolerone or a fluorescent ligand

  • Test compound: this compound

  • Unlabeled androgen standard (e.g., Dihydrotestosterone - DHT)

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation vials and cocktail (for radiolabeled assay) or a fluorescence polarization reader (for fluorescent assay)

  • 96-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound and the unlabeled androgen standard in assay buffer.

    • Prepare a solution of AR-LBD and the labeled ligand in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the AR-LBD/labeled ligand solution.

    • Add the serially diluted test compound or standard to the respective wells. Include wells for total binding (labeled ligand + AR-LBD) and non-specific binding (labeled ligand + AR-LBD + excess unlabeled standard).

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • For radiolabeled assays, use a method such as dextran-coated charcoal to separate bound from free radioligand.

    • For fluorescence polarization assays, no separation step is required.

  • Detection:

    • For radiolabeled assays, transfer the supernatant containing the bound ligand to scintillation vials, add scintillation cocktail, and count using a scintillation counter.

    • For fluorescence polarization assays, read the plate using a fluorescence polarization reader.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

In Vitro CYP3A4 Induction Assay

This protocol is based on standard procedures for evaluating the potential of a compound to induce CYP3A4 expression and activity in a cellular model.[4][10]

Objective: To determine if this compound induces CYP3A4 expression and activity in human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Test compound: this compound

  • Positive control inducer (e.g., Rifampicin for CYP3A4)

  • Negative control (vehicle, e.g., DMSO)

  • CYP3A4 probe substrate (e.g., Midazolam or Testosterone)

  • LC-MS/MS system for metabolite analysis

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Cell Culture and Treatment:

    • Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.

    • Allow cells to acclimate for 24-48 hours.

    • Treat the cells with various concentrations of the test compound, positive control, and negative control for 48-72 hours.

  • Assessment of CYP3A4 Activity:

    • After the treatment period, replace the medium with fresh medium containing a CYP3A4 probe substrate.

    • Incubate for a specified time (e.g., 15-60 minutes).

    • Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) using a validated LC-MS/MS method.

  • Assessment of CYP3A4 mRNA Expression:

    • After treatment, lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a housekeeping gene.

  • Data Analysis:

    • For enzyme activity, calculate the rate of metabolite formation.

    • For gene expression, calculate the fold change in mRNA levels relative to the vehicle control.

    • Determine the EC50 (concentration for half-maximal induction) and Emax (maximum induction) for the test compound.

Conclusion

This technical guide provides a framework for the in silico investigation of this compound. Based on the analysis of structurally related compounds, the androgen receptor is a primary putative target, and its interaction can be explored through molecular docking simulations. Furthermore, a potential for metabolism by CYP3A4 is highlighted, which warrants experimental investigation. The provided experimental protocols offer a clear path for the validation of these in silico-derived hypotheses. Future research should focus on generating specific experimental data for this compound to confirm its biological activity and elucidate its mechanism of action.

References

ADMET Profile of 3,5-Disubstituted Hydantoins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin (B18101) scaffold is a prominent feature in a variety of biologically active molecules, including anticonvulsants, antiarrhythmics, and anticancer agents. Within this class, 3,5-disubstituted hydantoins have emerged as a particularly interesting group, demonstrating a wide range of pharmacological activities. A thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for the successful development of these compounds into safe and effective therapeutics. This technical guide provides a comprehensive overview of the ADMET properties of 3,5-disubstituted hydantoins, integrating available data, outlining key experimental protocols, and visualizing important concepts.

Core ADMET Profile of 3,5-Disubstituted Hydantoins

The ADMET properties of 3,5-disubstituted hydantoins are influenced by the nature and position of the substituents at the N-3 and C-5 positions of the hydantoin ring. These substitutions significantly impact physicochemical properties such as lipophilicity and solubility, which in turn govern their pharmacokinetic and toxicological profiles.

Absorption

The oral bioavailability of 3,5-disubstituted hydantoins is largely dependent on their intestinal permeability and solubility. In silico predictions suggest that many compounds in this class exhibit moderate water solubility and membrane permeability, indicating good potential for oral absorption.[1] However, experimental data on the apparent permeability coefficient (Papp) in Caco-2 cell monolayers, a key indicator of intestinal absorption, is limited for a broad range of 3,5-disubstituted hydantoins.

Distribution
Metabolism

The metabolic fate of 3,5-disubstituted hydantoins is a critical determinant of their duration of action and potential for drug-drug interactions. In silico models predict that many 3,5-disubstituted hydantoins are likely substrates and potential inhibitors of Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme in the liver.[1] This suggests a potential for metabolic clearance and interaction with co-administered drugs that are also metabolized by CYP3A4. Experimental studies using human liver microsomes (HLM) are necessary to confirm these predictions and to determine the metabolic stability (half-life, intrinsic clearance) of these compounds.

Excretion

The routes of excretion for 3,5-disubstituted hydantoins and their metabolites have not been extensively studied. Generally, hydantoin-based drugs can be eliminated through both renal and hepatic pathways. The extent of renal excretion will depend on factors such as the compound's water solubility and its interaction with renal transporters.

Toxicity

The toxicological profile of 3,5-disubstituted hydantoins is a key consideration for their development as therapeutic agents. In vitro cytotoxicity studies have been conducted on a series of novel 3,5-disubstituted hydantoins against various human cancer cell lines (HepG2, A2780, MCF7) and a non-tumor cell line (HFF1).[1] The results indicate that the cytotoxic effects are highly dependent on the specific substitutions on the hydantoin ring, with some compounds exhibiting potent activity while others are relatively non-toxic.[1]

In silico toxicity predictions have also been employed to assess the potential for cardiotoxicity (hERG inhibition), mutagenicity, and carcinogenicity.[1] While these computational models suggest that some derivatives may have a potential for cardiotoxicity, they are generally predicted to be non-mutagenic and non-carcinogenic.[1] However, experimental validation using assays such as the hERG assay is crucial to confirm these predictions.

Quantitative ADMET Data

The following tables summarize the available in silico and in vitro ADMET data for a representative set of 3,5-disubstituted hydantoins.

Table 1: In Silico Physicochemical and ADMET Predictions for 3,5-Disubstituted Hydantoins

CompoundLogPWater SolubilityMembrane Permeability (Peff)CYP3A4 SubstrateCYP3A4 InhibitorhERG Filter
anti-5c -ModerateModerateLikely--
syn-5f 5.01ModerateModerateLikelyLikelyCardiotoxic
anti-5f -ModerateModerateLikelyLikelyCardiotoxic
anti-5g -ModerateModerateLikelyLikelyCardiotoxic

Data sourced from in silico predictions using ADMET Predictor and admetSAR.[1]

Table 2: In Vitro Cytotoxicity (IC50, µM) of 3,5-Disubstituted Hydantoins

CompoundHepG2 (Liver Cancer)A2780 (Ovarian Cancer)MCF7 (Breast Cancer)HFF1 (Non-tumor)
anti-5b 15-35-20-55-
anti-5c --4.512.0
syn-5f 15-35-20-55-
anti-5f 15-35-20-55-
anti-5g 15-35-20-55-

Data represents a summary of reported IC50 values from MTT assays.[1]

Experimental Protocols

Detailed methodologies for key ADMET assays are provided below to facilitate the experimental evaluation of 3,5-disubstituted hydantoins.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low paracellular permeability, such as Lucifer Yellow.

  • Permeability Measurement:

    • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is monitored over time.

    • Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is monitored. This helps to identify the involvement of active efflux transporters like P-glycoprotein.

  • Sample Analysis: The concentration of the test compound in the donor and receiver chambers at different time points is quantified using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the extent of active efflux.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.

Methodology:

  • Incubation: The test compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: After centrifugation to remove the precipitated protein, the concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Cells (e.g., HepG2, MCF7) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the ADMET profiling of 3,5-disubstituted hydantoins.

ADMET_Workflow cluster_in_silico In Silico Profiling cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis & Lead Optimization Compound 3,5-Disubstituted Hydantoin Library ADMET_Prediction ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) Compound->ADMET_Prediction SMILES/Structure Absorption Absorption (Caco-2 Permeability) ADMET_Prediction->Absorption Prioritization Metabolism Metabolism (Microsomal Stability) ADMET_Prediction->Metabolism Toxicity Toxicity (MTT, hERG) ADMET_Prediction->Toxicity Distribution Distribution (Plasma Protein Binding) ADMET_Prediction->Distribution Data_Integration Data Integration (In Silico & In Vitro) Absorption->Data_Integration Metabolism->Data_Integration Toxicity->Data_Integration Distribution->Data_Integration Lead_Optimization Lead Optimization Data_Integration->Lead_Optimization

ADMET Profiling Workflow for 3,5-Disubstituted Hydantoins

Caco2_Permeability cluster_transwell Transwell Insert cluster_transport Transport Routes Apical Apical Chamber (Donor) Test Compound Added Caco2_Monolayer Caco-2 Cell Monolayer Apical->Caco2_Monolayer Paracellular Paracellular Transport Apical->Paracellular Passive Diffusion Transcellular Transcellular Transport Apical->Transcellular Passive Diffusion Basolateral Basolateral Chamber (Receiver) Samples Collected Caco2_Monolayer->Basolateral Efflux Active Efflux (e.g., P-gp) Basolateral->Efflux Uptake Paracellular->Basolateral Transcellular->Basolateral Efflux->Apical Efflux

Schematic of the Caco-2 Permeability Assay

Conclusion

The 3,5-disubstituted hydantoin scaffold represents a promising starting point for the development of new therapeutic agents. This technical guide has summarized the current understanding of their ADMET profile, highlighting that while in silico predictions suggest favorable drug-like properties for many derivatives, there is a clear need for more extensive experimental validation. The provided experimental protocols offer a roadmap for researchers to generate the necessary data to build robust structure-activity and structure-property relationships. A comprehensive and early assessment of the ADMET properties of 3,5-disubstituted hydantoins will be instrumental in guiding lead optimization efforts and ultimately identifying clinical candidates with a higher probability of success.

References

Methodological & Application

Application Notes and Protocols for 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and experimental protocols for the synthesis and potential biological evaluation of 3-(3,5-Dichlorophenyl)-1-methylhydantoin. While specific biological activity data for this compound is not extensively available in public literature, its structural similarity to known antiviral agents, particularly inhibitors of poliovirus, suggests a promising avenue for investigation.

Compound Information

Structure:

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione
Molecular Formula C₁₀H₈Cl₂N₂O₂
Molecular Weight 259.09 g/mol
Appearance White to off-white solid
CAS Number 27387-90-2
Storage Conditions 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthesis methods for related hydantoin (B18101) compounds.

Materials:

Procedure:

  • To a suspension of sarcosine ethyl ester hydrochloride in dichloromethane, add triethylamine dropwise over 15-30 minutes with continuous stirring at room temperature.

  • Stir the mixture for 1.5-2 hours at room temperature.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate. Wash the filter cake with dichloromethane.

  • Cool the filtrate to 0-5°C.

  • In a separate flask, dissolve 3,5-dichlorophenyl isocyanate in dichloromethane.

  • Slowly add the 3,5-dichlorophenyl isocyanate solution to the cooled filtrate over 30-60 minutes, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-14 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).

  • Upon completion, add tert-butyl methyl ether (TBME) to the reaction mixture and stir for 2-3 hours to precipitate the product.

  • Filter the suspension and wash the filter cake with TBME.

  • Dry the crude product under vacuum at a temperature not exceeding 40°C.

  • For further purification, suspend the crude product in water and stir at room temperature for at least 16 hours.

  • Filter the suspension, wash the filter cake with water, and dry under vacuum at a maximum of 40°C to yield the final product.

Diagram 1: Synthesis Workflow of this compound

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Isocyanate Addition cluster_2 Step 3: Work-up and Purification Sarcosine_ester_HCl Sarcosine ethyl ester HCl Reaction1 Stir at RT, 1.5-2h Sarcosine_ester_HCl->Reaction1 Suspension Triethylamine Triethylamine Triethylamine->Reaction1 Base DCM1 Dichloromethane DCM1->Reaction1 Solvent Reaction2 Add to cooled filtrate Stir at RT, 12-14h Reaction1->Reaction2 Filtrate Dichlorophenyl_isocyanate 3,5-Dichlorophenyl isocyanate Dichlorophenyl_isocyanate->Reaction2 Reactant DCM2 Dichloromethane DCM2->Reaction2 Solvent Precipitation Precipitation & Filtration Reaction2->Precipitation Reaction Mixture TBME TBME TBME->Precipitation Addition Water Water Water_Wash Aqueous Wash & Filtration Water->Water_Wash Washing Precipitation->Water_Wash Crude Product Final_Product This compound Water_Wash->Final_Product Purified Product

Caption: Synthesis workflow for this compound.

Potential Biological Application: Antiviral Activity

A structurally similar compound, 5-(3,4-dichlorophenyl) methylhydantoin, has demonstrated antiviral activity against poliovirus by inhibiting viral assembly and post-synthetic cleavage of viral proteins.[1] This suggests that this compound may exhibit similar properties and could be a valuable candidate for antiviral drug discovery programs.

Proposed Mechanism of Action

Based on the activity of related compounds, this compound may interfere with the late stages of the poliovirus replication cycle. This could involve the inhibition of viral capsid protein assembly into mature virions or the blockage of proteolytic processing of the viral polyprotein, which is essential for producing functional viral proteins.

Diagram 2: Hypothesized Antiviral Mechanism of Action

G cluster_0 Poliovirus Replication Cycle cluster_1 Inhibition by Hydantoin Derivative Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins Proteolytic Cleavage NonStructural_Proteins Non-Structural Proteins Polyprotein->NonStructural_Proteins Proteolytic Cleavage Assembly Virion Assembly Structural_Proteins->Assembly Mature_Virion Mature Virion Assembly->Mature_Virion Hydantoin 3-(3,5-Dichlorophenyl)- 1-methylhydantoin Hydantoin->Inhibition_Cleavage Inhibits Hydantoin->Inhibition_Assembly Inhibits Inhibition_Cleavage->Polyprotein Inhibition_Assembly->Assembly

Caption: Hypothesized inhibition of poliovirus replication by this compound.

Protocols for Biological Evaluation

Protocol 1: Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This assay determines the ability of the compound to protect cells from the virus-induced cell death (cytopathic effect).[2]

Materials:

  • HeLa cells (or other susceptible cell line)

  • Poliovirus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 96-well cell culture plates

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well). Incubate at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in DMEM with a reduced serum concentration (e.g., 2% FBS).

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the serially diluted compound to the wells in triplicate. Include a positive control (known antiviral drug), a virus control (cells with virus but no compound), and a cell control (cells with no virus and no compound).

  • Add poliovirus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours to all wells except the cell control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere until CPE is complete in the virus control wells.

  • Staining: Remove the medium and stain the cells with Crystal Violet solution for 10-15 minutes.

  • Quantification: Gently wash the plates with water and allow them to dry. Solubilize the stain with a suitable solvent (e.g., methanol). Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces CPE by 50%.

Protocol 2: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the compound.[3][4]

Materials:

  • HeLa cells (or the same cell line used in the antiviral assay)

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the CPE assay protocol and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells in triplicate. Include a vehicle control (solvent only) and a cell control (medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Data Interpretation

The Selectivity Index (SI) is a crucial parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more promising therapeutic candidate.

References

Application Notes and Protocols for the Quantification of 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(3,5-Dichlorophenyl)-1-methylhydantoin, a compound of interest in agrochemical and pharmaceutical research. The protocols described herein are based on established analytical techniques for structurally similar dicarboximide fungicides and can be adapted and validated for the specific quantification of this compound in various matrices such as environmental samples (soil, water) and agricultural products.

Introduction

This compound belongs to a class of compounds that includes several dicarboximide fungicides. Accurate and sensitive quantification of this compound is crucial for residue analysis, environmental monitoring, and pharmacokinetic studies. This document outlines three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method coupled with QuEChERS sample preparation is highlighted as a modern, efficient, and highly sensitive approach for residue analysis in complex matrices.

Mechanism of Action: Dicarboximide Fungicides

Dicarboximide fungicides, including compounds structurally related to this compound, are known to interfere with fungal cellular processes. Their primary mode of action is believed to involve the inhibition of a histidine kinase in the osmotic signal transduction pathway.[1][2] This disruption leads to an inability of the fungus to respond to osmotic stress, ultimately inhibiting spore germination and mycelial growth.[1]

G Simplified Signaling Pathway of Dicarboximide Fungicides Osmotic_Stress Osmotic Stress Histidine_Kinase Histidine Kinase (Target Site) Osmotic_Stress->Histidine_Kinase MAPK_Cascade MAP Kinase Cascade (e.g., HOG1 pathway) Histidine_Kinase->MAPK_Cascade Glycerol_Synthesis Glycerol Synthesis MAPK_Cascade->Glycerol_Synthesis Cellular_Response Cellular Response to Stress Glycerol_Synthesis->Cellular_Response Fungicide Dicarboximide Fungicide (e.g., this compound) Fungicide->Inhibition Inhibition->Histidine_Kinase

Caption: Simplified signaling pathway targeted by dicarboximide fungicides.

Analytical Methods and Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in formulations or less complex matrices where high sensitivity is not the primary requirement.

Experimental Protocol:

  • Sample Preparation (Liquid Samples - e.g., Water):

    • Filter the water sample through a 0.45 µm syringe filter.

    • If pre-concentration is needed, perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the C18 cartridge with methanol (B129727) followed by deionized water.

    • Pass a known volume of the water sample through the cartridge.

    • Elute the analyte with a small volume of acetonitrile (B52724) or methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40, v/v).[3]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 20 µL.[3]

    • Detection Wavelength: 220 nm.[3][4]

  • Quantification:

    • Prepare a series of standard solutions of this compound in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Quantitative Data for Structurally Similar Compounds (Iprodione, Vinclozolin):

ParameterValueReference
Linearity Range1 - 50 µg/mL[5]
Limit of Detection (LOD)0.02 ppb (in water with pre-concentration)[1]
Limit of Quantification (LOQ)0.4 - 1.0 µg/L (in water)[6]
Recovery89 - 96% (in human urine)[3]
Precision (%RSD)< 5%[4]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive method suitable for the analysis of thermally stable and volatile compounds.

Experimental Protocol:

  • Sample Preparation (Solid Samples - e.g., Soil, Agricultural Products):

    • Homogenize the sample.

    • Extract a known weight of the sample with a suitable organic solvent (e.g., n-hexane-acetone mixture).

    • Centrifuge the mixture and collect the supernatant.

    • Clean up the extract using SPE (e.g., Florisil or C18 cartridges) to remove interfering matrix components.

    • Concentrate the cleaned extract under a stream of nitrogen and reconstitute in a suitable solvent for GC analysis (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless or on-column injection.

    • Injector Temperature: 250°C.[8]

    • Oven Temperature Program: Start at 60°C, hold for a few minutes, then ramp to a final temperature (e.g., 280-300°C) at a suitable rate (e.g., 10-20°C/min).[8][9]

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Monitored Ions: Select characteristic ions of this compound from its mass spectrum. For the related compound procymidone, m/z 283, 255, and 96 are often used.[8]

  • Quantification:

    • Construct a calibration curve using standard solutions of the analyte.

    • Quantify the analyte in the sample extracts based on the peak area of the selected ions.

Quantitative Data for Structurally Similar Compounds (Procymidone, Vinclozolin):

ParameterValueReference
Linearity Range0.01 - 10 µg/mL[8]
Limit of Detection (LOD)6 ng/mL (in wine)[5]
Limit of Quantification (LOQ)1.8 - 29.2 ng/L (in water)[9]
Recovery> 90% (in honey and bee larvae)
Precision (%RSD)3.5 - 4.5%
Method 3: QuEChERS Extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the state-of-the-art method for the analysis of pesticide residues in complex matrices like fruits, vegetables, and other food products. It combines a simple and effective sample preparation technique (QuEChERS) with the high sensitivity and selectivity of tandem mass spectrometry.

Experimental Workflow Diagram:

G QuEChERS and LC-MS/MS Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenize 1. Homogenize Sample (e.g., 10-15 g) Extract 2. Add Acetonitrile & Internal Standard, Shake Homogenize->Extract Salt 3. Add QuEChERS Salts (e.g., MgSO4, NaCl), Shake Extract->Salt Centrifuge1 4. Centrifuge Salt->Centrifuge1 dSPE 5. Dispersive SPE Cleanup of Supernatant (e.g., PSA, C18, MgSO4) Centrifuge1->dSPE Centrifuge2 6. Centrifuge dSPE->Centrifuge2 Final_Extract 7. Collect Final Extract for Analysis Centrifuge2->Final_Extract Inject 8. Inject Extract into LC-MS/MS Final_Extract->Inject Separate 9. Chromatographic Separation (C18 Column) Inject->Separate Ionize 10. Ionization (ESI+) Separate->Ionize Detect 11. MS/MS Detection (MRM) Ionize->Detect Quantify 12. Data Processing & Quantification Detect->Quantify

Caption: General workflow for QuEChERS sample preparation and LC-MS/MS analysis.

Experimental Protocol:

  • QuEChERS Sample Preparation:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (containing 1% acetic acid for some methods) and an internal standard.

    • Shake vigorously for 1 minute.[10]

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

    • Shake again for 1 minute and then centrifuge (e.g., at 4000 rpm for 5 minutes).[11]

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE (dispersive Solid Phase Extraction) tube containing a cleanup sorbent (e.g., PSA - primary secondary amine to remove fatty acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

    • Vortex for 30 seconds and centrifuge.[10]

    • The resulting supernatant is ready for LC-MS/MS analysis, possibly after dilution.

  • LC-MS/MS Conditions:

    • Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Two or more transitions (precursor ion → product ion) should be monitored for each analyte for confirmation and quantification.

Quantitative Data for Dicarboximide Fungicides using QuEChERS and LC-MS/MS:

ParameterValueReference
Linearity Range0.001 - 1.0 mg/L[12]
Limit of Detection (LOD)0.6 - 1.0 µg/kg (in chives)[12]
Limit of Quantification (LOQ)2.0 - 3.0 µg/kg (in chives)[12]
Recovery75 - 98% (in chives)[12]
Precision (%RSD)< 12%[12]

Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison of method performance. Calibration curves should have a correlation coefficient (r²) of ≥ 0.99. The method's accuracy is typically assessed by recovery studies at different spiking levels, with acceptable recovery rates generally falling within 70-120%. Precision, expressed as the relative standard deviation (RSD), should ideally be below 15-20%.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific application, the required sensitivity, and the complexity of the sample matrix. For routine analysis of formulations, HPLC-UV provides a robust and cost-effective solution. For trace residue analysis in complex environmental and food matrices, the QuEChERS extraction method followed by LC-MS/MS analysis is recommended due to its high sensitivity, selectivity, and efficiency. GC-MS remains a valuable alternative, particularly for its high resolving power and confirmatory capabilities. It is essential that any method chosen is fully validated for the specific matrix of interest to ensure reliable and accurate results.

References

Application Note: Analysis of 3-(3,5-Dichlorophenyl)-1-methylhydantoin by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3,5-Dichlorophenyl)-1-methylhydantoin, a key intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase HPLC method provides a rapid and reliable means for purity assessment and content uniformity testing in drug development and quality control environments.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise analytical methods are essential to ensure the quality and purity of this intermediate, which directly impacts the safety and efficacy of the final drug product. This document outlines a validated HPLC method that effectively separates this compound from potential impurities and degradation products.

Experimental

A reverse-phase HPLC method was developed and validated for the analysis of this compound. The chromatographic conditions were optimized to achieve a symmetrical peak shape, good resolution, and a short run time.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in a known volume of acetonitrile to achieve a target concentration of approximately 50 µg/mL, and filter through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of this compound. The method was validated for linearity, precision, accuracy, and specificity.

Linearity:

The method exhibited excellent linearity over the concentration range of 1-100 µg/mL. The calibration curve showed a correlation coefficient (R²) greater than 0.999.

Precision:

The precision of the method was evaluated by analyzing six replicate injections of a 50 µg/mL standard solution. The relative standard deviation (RSD) for the peak area was less than 2%, indicating good repeatability.

Accuracy:

The accuracy of the method was determined by a recovery study. Known amounts of this compound were spiked into a placebo matrix and analyzed. The recovery was found to be within the range of 98-102%.

Specificity:

The specificity of the method was assessed by analyzing a placebo sample and a stressed sample of this compound. No interfering peaks were observed at the retention time of the analyte, demonstrating the method's ability to accurately quantify the compound in the presence of potential impurities and degradation products.

Quantitative Data Summary
ParameterResult
Retention Time (min) ~ 5.2
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%
Conclusion

The described HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method is suitable for routine quality control analysis and for supporting drug development activities.

Detailed Experimental Protocol

Objective

To provide a detailed standard operating procedure for the quantitative analysis of this compound by reverse-phase High-Performance Liquid Chromatography.

Scope

This protocol applies to the analysis of bulk drug substance and intermediates containing this compound.

Materials and Equipment
  • Chemicals:

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

  • Equipment:

    • High-Performance Liquid Chromatograph (HPLC) system with UV detector

    • C18 analytical column (4.6 x 150 mm, 5 µm)

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Syringes and 0.45 µm syringe filters

    • Ultrasonic bath

Procedure
4.1 Preparation of Mobile Phase
  • Measure 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using an ultrasonic bath for 15 minutes or by an appropriate online degasser.

4.2 Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound reference standard.

    • Transfer the weighed standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile. Mix well.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

4.3 Preparation of Sample Solution
  • Accurately weigh a sample of the material to be tested, equivalent to approximately 5 mg of this compound.

  • Transfer the sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile. Mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

4.4 HPLC System Setup and Operation
  • Set up the HPLC system according to the chromatographic conditions specified in the Application Note.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the baseline is clean.

  • Perform a system suitability test by injecting the 50 µg/mL working standard solution six times. The %RSD of the peak areas should be ≤ 2.0%.

  • Construct a calibration curve by injecting each working standard solution in duplicate.

  • Inject the prepared sample solutions in duplicate.

4.5 Data Analysis
  • Integrate the peak area of this compound in the chromatograms.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

  • Calculate the purity or assay of the sample as required.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile:Water 60:40) SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Solution Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemSetup->SystemSuitability SystemSuitability->Calibration Calibration->SampleInjection DataAcquisition Data Acquisition SampleInjection->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: Experimental workflow for HPLC analysis.

Application Note: High-Throughput Analysis of Chlorinated Organic Compounds in Environmental Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated organic compounds are a broad class of chemicals that include pesticides, herbicides, and industrial byproducts such as polychlorinated biphenyls (PCBs) and dioxins. Due to their persistence in the environment and potential toxicity, the accurate and sensitive determination of these compounds in various matrices is of paramount importance for environmental monitoring and human health risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the quantification of these compounds, offering high selectivity, sensitivity, and throughput. This application note provides detailed protocols for the analysis of various chlorinated organic compounds in water and soil samples using LC-MS/MS.

Analytical Approach

The analytical workflow for the determination of chlorinated organic compounds typically involves sample preparation followed by instrumental analysis using LC-MS/MS. The choice of sample preparation technique depends on the specific analytes and the complexity of the sample matrix. For aqueous samples, direct injection or solid-phase extraction (SPE) are commonly employed. For solid samples like soil, extraction techniques such as pressurized liquid extraction or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often utilized.

LC-MS/MS analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte.

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Water, Soil, etc.) Extraction Extraction (SPE, LLE, QuEChERS) SampleCollection->Extraction Cleanup Clean-up/Concentration Extraction->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Experimental Protocols

Protocol 1: Analysis of Chlorinated Acidic Herbicides in Water by Direct Injection LC-MS/MS

This protocol is suitable for the rapid screening and quantification of chlorinated acidic herbicides such as 2,4-D, MCPA, and dicamba (B1670444) in drinking and surface water.

1. Sample Preparation:

  • Collect water samples in clean glass bottles.

  • For chlorinated water, quench residual chlorine by adding ascorbic acid.

  • Acidify the sample to pH 3 with formic acid.

  • If necessary, filter the sample through a 0.45 µm syringe filter.

  • Transfer an aliquot of the prepared sample into an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Gradient:

    Time (min) %B
    0.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
2,4-D219.0161.010
MCPA199.0141.012
Dicamba219.0175.015
2,4,5-T252.9197.010
Silvex267.0209.012
Protocol 2: Analysis of Organochlorine Pesticides in Soil by QuEChERS and LC-MS/MS

This protocol is suitable for the extraction and quantification of a wide range of organochlorine pesticides in soil samples.

1. Sample Preparation (QuEChERS):

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g sodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 5 mM Ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 5 mM Ammonium acetate in methanol

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    12.0 98
    15.0 98
    15.1 5

    | 18.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 45 °C

  • MS System: Waters Xevo TQ-S or equivalent

  • Ionization Mode: ESI, Positive/Negative switching

  • MRM Transitions:

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Cone Voltage (V)
Lindane-288.8252.91535
Heptachlor+372.8336.82030
Aldrin+364.9329.91828
Dieldrin+378.9343.92232
Endrin+378.9343.92232
p,p'-DDE+316.0246.02535
p,p'-DDD+318.0235.02030
p,p'-DDT+352.0235.02230
Protocol 3: Analysis of Haloacetic Acids in Drinking Water by Direct Injection LC-MS/MS

This protocol is suitable for the sensitive determination of haloacetic acids (HAAs), which are common disinfection byproducts in drinking water.[1]

1. Sample Preparation:

  • Collect water samples in amber glass vials.

  • Quench residual chlorine with ammonium chloride (100 mg/L).[2]

  • Add an internal standard solution.

  • No further pre-concentration or filtration is required.[2]

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Agilent InfinityLab Poroshell 120 HPH-C18, 3.0 x 100 mm, 2.7 µm[2]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol

  • Gradient: A gradient is run to separate the nine HAAs in under 8 minutes.[2]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent[2]

  • Ionization Mode: ESI, Negative

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Monochloroacetic acid (MCAA)93.049.05
Monobromoacetic acid (MBAA)137.093.05
Dichloroacetic acid (DCAA)127.083.05
Trichloroacetic acid (TCAA)161.0117.05
Dibromoacetic acid (DBAA)215.0171.05
Bromochloroacetic acid (BCAA)171.0127.05
Bromodichloroacetic acid (BDCAA)205.0161.05
Chlorodibromoacetic acid (CDBAA)249.0205.05
Tribromoacetic acid (TBAA)293.0249.05

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of various chlorinated organic compounds using the described methodologies.

Table 1: Performance Data for Chlorinated Acidic Herbicides in Water

AnalyteLinearity (r²)LOQ (µg/L)Recovery (%)RSD (%)
2,4-D>0.9950.0592-108<10
MCPA>0.9950.0590-105<10
Dicamba>0.9950.0588-110<12
2,4,5-T>0.9940.185-115<15
Silvex>0.9930.180-120<15

Table 2: Performance Data for Organochlorine Pesticides in Soil

AnalyteLinearity (r²)LOQ (µg/kg)Recovery (%)RSD (%)
Lindane>0.99185-110<15
Heptachlor>0.99180-115<15
Aldrin>0.99175-120<18
Dieldrin>0.99270-125<20
p,p'-DDE>0.99280-110<15
p,p'-DDT>0.99570-120<20

Table 3: Performance Data for Haloacetic Acids in Drinking Water [2]

AnalyteLinearity (r²)LOD (µg/L)Recovery (%)
MCAA>0.9970.0285.2-107.7
MBAA>0.9970.0185.2-107.7
DCAA>0.9970.0185.2-107.7
TCAA>0.9970.00585.2-107.7
DBAA>0.9970.00385.2-107.7
BCAA>0.9970.0185.2-107.7
BDCAA>0.9970.00885.2-107.7
CDBAA>0.9970.00585.2-107.7
TBAA>0.9970.0485.2-107.7

Signaling Pathways and Logical Relationships

The analysis of chlorinated organic compounds is primarily focused on their detection and quantification in environmental matrices. The biological impact of these compounds often involves disruption of signaling pathways. For example, many organochlorine pesticides are known endocrine disruptors, interfering with hormone signaling pathways.

G OCP Organochlorine Pesticide Receptor Hormone Receptor (e.g., Estrogen Receptor) OCP->Receptor Binds to Gene Gene Expression Receptor->Gene Alters Response Adverse Biological Response Gene->Response Leads to

Conclusion

The LC-MS/MS methods presented in this application note provide sensitive, selective, and reliable approaches for the analysis of a wide range of chlorinated organic compounds in environmental samples. The detailed protocols and performance data can be readily adapted by analytical laboratories for routine monitoring and research applications. The use of these methods will contribute to a better understanding of the environmental fate and potential risks associated with these persistent organic pollutants.

References

Application Notes and Protocols: 3-(3,5-Dichlorophenyl)-1-methylhydantoin as a Drug Intermediate in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dichlorophenyl)-1-methylhydantoin is a heterocyclic compound belonging to the hydantoin (B18101) family. The hydantoin scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents with diverse biological activities, including anticonvulsant, antiviral, and anticancer properties. Notably, derivatives of 3-(3,5-dichlorophenyl)hydantoin are prominent in the agrochemical industry as potent fungicides. This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of dicarboximide fungicides, exemplified by the synthesis of a structural analog of the commercial fungicide, Iprodione.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 27387-90-2[1]
Molecular Formula C₁₀H₈Cl₂N₂O₂[1]
Molecular Weight 259.09 g/mol [1]
Appearance White to off-white solid[1]
Purity (LCMS) ≥95%[1]

Application: Synthesis of a Fungicide Analog

This compound serves as a crucial building block for the synthesis of dicarboximide fungicides. These fungicides act as contact fungicides, inhibiting the germination of fungal spores and blocking the growth of the fungal mycelium. The protocol outlined below describes the synthesis of a hypothetical fungicide, N-isopropyl-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxoimidazolidine-1-carboxamide, an analog of Iprodione, from this compound.

Experimental Protocol: Synthesis of N-isopropyl-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxoimidazolidine-1-carboxamide

This protocol is adapted from the general synthesis of Iprodione.

Materials:

  • This compound

  • Isopropyl isocyanate

  • Anhydrous Toluene (B28343)

  • Triethylamine (B128534) (catalyst)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material completely.

  • To this solution, add triethylamine (0.1 eq) as a catalyst.

  • Slowly add isopropyl isocyanate (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

  • Analyze the purified product by HPLC for purity and confirm its structure using NMR and mass spectrometry.

Expected Results:

The expected quantitative data for this synthesis are summarized in Table 2, based on typical yields for similar reactions.

ParameterExpected Value
Yield 85-95%
Purity (HPLC) >98%
Appearance White crystalline solid

Mechanism of Action of Dicarboximide Fungicides

Dicarboximide fungicides, such as the synthesized Iprodione analog, are known to inhibit the germination of fungal spores and the growth of fungal mycelium. While the precise molecular target is not fully elucidated for all compounds in this class, evidence suggests that they interfere with cellular signaling pathways related to stress response and cell division. One of the proposed mechanisms involves the induction of oxidative stress within the fungal cells.

Exposure to these fungicides can lead to an overproduction of reactive oxygen species (ROS). This increase in ROS can cause damage to cellular components, including lipids, proteins, and DNA. The accumulation of cellular damage triggers a cascade of events leading to mitochondrial dysfunction and ultimately, apoptosis or programmed cell death of the fungal cells. This disruption of essential cellular processes prevents the fungus from growing and infecting the host plant.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and analysis of the Iprodione analog.

G cluster_synthesis Synthesis cluster_analysis Analysis start 3-(3,5-Dichlorophenyl)-1- methylhydantoin reagents Isopropyl isocyanate, Triethylamine, Toluene reaction Reflux (4-6h) start->reaction reagents->reaction workup Solvent Removal reaction->workup purification Recrystallization / Column Chromatography workup->purification product Fungicide Analog purification->product hplc HPLC (Purity) product->hplc analysis_result Characterized Product hplc->analysis_result nmr NMR (Structure) nmr->analysis_result ms MS (Molecular Weight) ms->analysis_result

Synthetic workflow for the fungicide analog.
Proposed Signaling Pathway of Fungicidal Action

The diagram below illustrates a proposed signaling pathway for the induction of apoptosis in fungal cells by dicarboximide fungicides.

G fungicide Dicarboximide Fungicide (e.g., Iprodione Analog) ros Increased Reactive Oxygen Species (ROS) fungicide->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage mitochondria Mitochondrial Dysfunction damage->mitochondria apoptosis Apoptosis (Programmed Cell Death) mitochondria->apoptosis inhibition Inhibition of Fungal Growth and Spore Germination apoptosis->inhibition

Proposed fungicidal mechanism of action.

Conclusion

This compound is a valuable intermediate for the synthesis of dicarboximide fungicides. The protocols and data presented here provide a framework for its application in the development of new agrochemical agents. The straightforward synthesis and the potent biological activity of the resulting compounds make this a promising area for further research and development in the field of crop protection.

References

Application Notes & Protocols for Cell-Based Assays Using 3-(3,5-Dichlorophenyl)-1-methylhydantoin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic effects of compounds related to 3-(3,5-Dichlorophenyl)-1-methylhydantoin. The provided data and methodologies are based on studies of the structurally similar compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), and can serve as a starting point for investigating the biological activity of this compound.

Introduction

Hydantoin and thiazolidinedione derivatives containing dichlorophenyl moieties have demonstrated a range of biological activities, including antiviral and cytotoxic effects.[1][2] Understanding the cellular response to these compounds is crucial for drug development and toxicological assessment. This document outlines protocols for determining cell viability and investigating the mechanism of action of such compounds in cell culture models.

The protocols and data presented are primarily based on the characterization of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), a compound that induces cytotoxicity in HepG2 cells, with its effects being partially dependent on metabolism by cytochrome P450 3A4 (CYP3A4).[2][3] These methods can be adapted to assess the biological profile of this compound.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in human hepatoma HepG2 cells. This data provides a benchmark for comparing the potency of related compounds.

CompoundCell LineAssayEndpointValue (µM)
3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT)Wild Type HepG2MTS AssayLC50 (24 hr)233.0 ± 19.7
3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT)CYP3A4-transfected HepG2MTS AssayLC50 (24 hr)160.2 ± 5.9

Table 1: Cytotoxicity of DCPT in HepG2 cells. Data from studies on a structural analog of this compound.[2][3]

Experimental Protocols

Cell Viability Assessment using MTS Assay

This protocol is adapted from studies on DCPT and is suitable for determining the cytotoxic effects of test compounds.[3]

Objective: To measure the reduction in cell viability upon treatment with the test compound.

Materials:

  • HepG2 cells (wild-type and/or CYP3A4-transfected)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom, opaque-walled plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • Hanks' Balanced Salt Solution (HBSS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed 2 x 10^4 cells in 200 µL of culture medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in HBSS. The final concentration of DMSO should be ≤0.1% v/v.

    • Remove the culture medium from the wells and wash the cells with HBSS.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (HBSS with DMSO).

    • Incubate for 24 hours at 37°C and 5% CO2.

  • MTS Assay:

    • After the treatment period, add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Express cell viability as a percentage of the vehicle-treated control.

    • Calculate the LC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 3: MTS Assay & Data Analysis seed_cells Seed 2x10^4 cells/well in 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compound Prepare serial dilutions of test compound treat_cells Treat cells with compound for 24 hours prepare_compound->treat_cells add_mts Add MTS reagent to each well incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze_data Calculate LC50 read_absorbance->analyze_data

Investigation of CYP3A4-Mediated Cytotoxicity

This protocol helps to determine if the cytotoxicity of the test compound is influenced by the metabolic activity of the CYP3A4 enzyme.

Objective: To compare the cytotoxicity of the test compound in wild-type and CYP3A4-expressing cells, and to assess the effect of CYP3A4 modulators.

Materials:

  • Wild-type HepG2 cells

  • HepG2 cells stably transfected with CYP3A4

  • CYP3A4 inhibitor (e.g., ketoconazole)

  • CYP3A4 inducer (e.g., dexamethasone)

  • All materials listed in Protocol 3.1

Procedure:

  • Cytotoxicity Comparison:

    • Perform the MTS assay (Protocol 3.1) in parallel on both wild-type and CYP3A4-transfected HepG2 cells.

    • A lower LC50 value in the transfected cells suggests that CYP3A4 metabolism potentiates the compound's toxicity.[2][3]

  • CYP3A4 Inhibition:

    • In CYP3A4-transfected cells, pre-incubate the cells with a CYP3A4 inhibitor (e.g., 10 µM ketoconazole) for 1 hour before adding the test compound.

    • Perform the MTS assay as described. An increase in the LC50 value compared to treatment with the compound alone indicates that inhibition of CYP3A4 reduces cytotoxicity.[3]

  • CYP3A4 Induction:

    • Pre-treat CYP3A4-transfected cells with a CYP3A4 inducer (e.g., 100 µM dexamethasone) for 48-72 hours.

    • Following induction, treat the cells with the test compound and perform the MTS assay. A decrease in the LC50 value suggests that increased CYP3A4 activity enhances cytotoxicity.[3]

Signaling Pathway Analysis

The cytotoxic mechanism of dichlorophenyl-containing compounds may involve the induction of apoptosis and modulation of key signaling pathways. For instance, a related compound, 1,3-bis(3,5-dichlorophenyl) urea, has been shown to induce apoptosis and affect the Akt signaling pathway in melanoma cells.[4]

G DCPT 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) CYP3A4 CYP3A4 Metabolism DCPT->CYP3A4 Metabolites Reactive Metabolites CYP3A4->Metabolites Cell_Damage Cellular Damage Metabolites->Cell_Damage Cytotoxicity Cytotoxicity Cell_Damage->Cytotoxicity

A potential workflow to investigate the mechanism of action of this compound could involve:

  • Apoptosis Assays: Utilize assays to detect markers of apoptosis, such as caspase-3/7 activity or TUNEL staining, in cells treated with the test compound.

  • Western Blot Analysis: Profile the expression and phosphorylation status of key signaling proteins involved in cell survival and apoptosis, such as Akt, PARP, and caspases.[4]

G cluster_exp Experimental Steps cluster_analysis Data Interpretation treat_cells Treat cells with Test Compound apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo) treat_cells->apoptosis_assay western_blot Western Blot (e.g., pAkt, PARP) treat_cells->western_blot apoptosis_confirm Confirm Apoptosis Induction apoptosis_assay->apoptosis_confirm pathway_id Identify Modulated Signaling Pathways western_blot->pathway_id

By employing these protocols, researchers can systematically evaluate the cytotoxic properties and underlying mechanisms of this compound and related compounds, thereby facilitating their development as potential therapeutic agents or identifying any toxicological liabilities.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Dichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of various dichlorophenyl compounds. This document is intended to guide researchers in selecting appropriate assays, understanding potential mechanisms of toxicity, and interpreting experimental data.

Introduction to Dichlorophenyl Compound Cytotoxicity

Dichlorophenyl compounds are a class of chemicals characterized by a benzene (B151609) ring substituted with two chlorine atoms. The isomeric position of the chlorine atoms (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenyl) as well as additional functional groups significantly influence their biological activity and toxicity. These compounds are found in various industrial applications, including the synthesis of pesticides, herbicides, and pharmaceuticals. Due to their widespread use and potential for environmental and human exposure, understanding their cytotoxic effects is of paramount importance.

In vitro cytotoxicity assays are essential tools for screening the toxic potential of dichlorophenyl compounds, elucidating their mechanisms of action, and providing valuable data for risk assessment and drug development. These assays utilize cultured cells to assess various parameters of cell health, including cell viability, membrane integrity, and apoptosis.

Quantitative Cytotoxicity Data of Dichlorophenyl Compounds

The following tables summarize the cytotoxic effects of various dichlorophenyl compounds on different cancer cell lines, as determined by cell viability and growth inhibition assays. The half-maximal inhibitory concentration (IC50), half-maximal lethal concentration (LC50), and half-maximal growth inhibition (GI50) values are presented in micromolar (µM) or nanomolar (nM) concentrations.

CompoundCell LineAssay TypeIC50 / LC50 / GI50 (µM)Reference
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (Wild Type)MTSLC50: 233.0 ± 19.7[1][2]
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (CYP3A4 Transfected)MTSLC50: 160.2 ± 5.9[1][2]
S-(3,5-dichlorophenyl)aminocarbonyl thioglycolic acid (DCTA)HepG2 (Wild Type)MTSLC50: < 250[2]
S-(3,5-dichlorophenyl)aminocarbonyl thioglycolic acid (DCTA)HepG2 (CYP3A4 Transfected)MTSLC50: < 250[2]
3,5-dichlorophenyl isocyanate (DPI)HepG2 (Wild Type)MTSLC50: > 250[2]
3,5-dichlorophenyl isocyanate (DPI)HepG2 (CYP3A4 Transfected)MTSLC50: > 250[2]
3-(3,5-dichlorophenyl)-5-methyl-2,4-thiazolidinedione (DPMT)HepG2 (Wild Type)MTSLC50: > 250[2]
3-(3,5-dichlorophenyl)-5-methyl-2,4-thiazolidinedione (DPMT)HepG2 (CYP3A4 Transfected)MTSLC50: > 250[2]
(3,5-dichlorophenyl)-2-thiazolidinone (2-DCTD)HepG2 (Wild Type)MTSLC50: > 250[2]
(3,5-dichlorophenyl)-2-thiazolidinone (2-DCTD)HepG2 (CYP3A4 Transfected)MTSLC50: > 250[2]
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7Not SpecifiedGI50: 0.56 ± 0.03[3]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7Not SpecifiedGI50: 0.127 ± 0.04[3]
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileMCF-7Not SpecifiedGI50: 0.030 ± 0.014[3]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMCF-7Not SpecifiedGI50: 0.034 ± 0.01[3]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMDAMB468Not SpecifiedGI50: 10-206 nM[3]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideT47DNot SpecifiedGI50: 10-206 nM[3]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideZR-75-1Not SpecifiedGI50: 10-206 nM[3]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideSKBR3Not SpecifiedGI50: 10-206 nM[3]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideBT474Not SpecifiedGI50: 10-206 nM[3]
2,4-Dichlorophenol (B122985)Mouse Embryonic Fibroblasts (MEFs)Not SpecifiedNot Specified[4]

Experimental Protocols

Cell Viability Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Cells in culture

  • Dichlorophenyl compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5][6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dichlorophenyl compound in culture medium. The final solvent concentration should not exceed 0.1-0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[7]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

3.1.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.

Materials:

  • Cells in culture

  • Dichlorophenyl compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[8][9]

  • Incubation: Incubate the plates for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.[8][9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8][10]

  • Stop Reaction: Add 50 µL of stop solution to each well.[9][10]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[10][11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, taking into account the spontaneous and maximum LDH release controls.

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cells in culture

  • Dichlorophenyl compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the dichlorophenyl compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

3.2.2. Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells in culture

  • Dichlorophenyl compound stock solution

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the dichlorophenyl compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Correlate the luminescence signal with the level of caspase-3/7 activity.

Signaling Pathways and Visualizations

Dichlorophenyl compounds can induce cytotoxicity through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Dichlorophenyl Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI, Caspase) incubation->apoptosis readout Spectrophotometer/ Luminometer/Flow Cytometer mtt->readout ldh->readout apoptosis->readout data_proc Data Processing (% Viability/Cytotoxicity) readout->data_proc ic50 IC50 Determination data_proc->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Oxidative Stress-Mediated Apoptosis Pathway

G compound Dichlorophenyl Compound ros ↑ Reactive Oxygen Species (ROS) compound->ros gsh ↓ Glutathione (GSH) Depletion compound->gsh ox_stress Oxidative Stress ros->ox_stress gsh->ox_stress mito Mitochondrial Dysfunction ox_stress->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Dichlorophenyl-induced oxidative stress leading to apoptosis.

ER Stress-Mediated Apoptosis Pathway

G compound Dichlorophenyl Compound er_stress Endoplasmic Reticulum (ER) Stress compound->er_stress ire1 IRE1α er_stress->ire1 atf6 ATF6 er_stress->atf6 perk PERK er_stress->perk apoptosis Apoptosis ire1->apoptosis atf6->apoptosis eif2a eIF2α Dephosphorylation perk->eif2a eif2a->apoptosis inhibition alleviates apoptosis

Caption: ER stress as a mechanism of dichlorophenyl-induced apoptosis.[4]

NF-κB Signaling Pathway in Cytotoxicity

G compound Dichlorophenyl Compound ros ↑ ROS compound->ros ikk IKK Activation ros->ikk ikb IκBα Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb gene_exp Pro-inflammatory & Anti-apoptotic Gene Expression nfkb->gene_exp

Caption: Involvement of the NF-κB signaling pathway.

Conclusion

The in vitro cytotoxicity of dichlorophenyl compounds is a complex process influenced by their chemical structure and the specific cell type being investigated. The protocols and data presented in these application notes provide a framework for the systematic evaluation of these compounds. A multi-assay approach, combining assessments of cell viability, membrane integrity, and apoptosis, is recommended for a comprehensive understanding of their cytotoxic potential. Furthermore, investigating the underlying signaling pathways, such as oxidative stress, ER stress, and NF-κB activation, can provide valuable insights into their mechanisms of action and aid in the development of safer chemicals and more effective therapeutic agents.

References

Application Notes and Protocols: Antiviral Research Applications of Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoin (B18101) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as antiviral agents is a promising area of research. This document provides an overview of the antiviral applications of hydantoin derivatives, including quantitative data on their efficacy, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows. Hydantoin derivatives have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and various enteroviruses, by targeting different stages of the viral life cycle.[1]

Antiviral Activity of Hydantoin Derivatives: Quantitative Data

The antiviral efficacy of several hydantoin derivatives has been quantified against various viruses. The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) or minimum cytotoxic concentration (MCC) for selected compounds. A higher selectivity index (SI), calculated as CC₅₀/EC₅₀, indicates a more favorable safety profile for the compound.

Compound Name/NumberVirusCell LineEC₅₀ (µg/mL)CC₅₀ / MCC (µg/mL)Selectivity Index (SI)Reference
Compound 8a HIV-1 (IIIB)MT-4Not specified (84% inhibition at 0.25 µM)>100 µMNot specified[2]
Compound 12a HIV-1 (IIIB)MT-4Not specified>100 µMNot specified[2]
Compound 7a HIV-1 (IIIB)MT-4Not specified>100 µMNot specified[2]
Compound 12b HIV-1 (IIIB)MT-4Not specified>100 µMNot specified[2]
3-Benzhydryl-5-isopropyl hydantoin (5a) Vaccinia virusHeLa16>40025[3][4]
Hydantoin derivative 5f Coxsackie virus B4HeLa16>80>5[3]
Hydantoin derivative 5f Parainfluenza-3 virusHeLa16>80>5[3]
Hydantoin derivative 5f Reovirus-1HeLa16>80>5[3]
Hydantoin derivative 5f Sindbis virusHeLa16>80>5[3]
Hydantoin derivative 5h Coxsackie virus B4HeLa16>80>5[3]
Hydantoin derivative 5h Parainfluenza-3 virusHeLa16>80>5[3]
Hydantoin derivative 5h Reovirus-1HeLa16>80>5[3]
Hydantoin derivative 5h Sindbis virusHeLa16>80>5[3]
Hydantoin derivative 6m Cytomegalovirus (CMV), Davis strainHEL4.012.53.1[5]

Mechanisms of Antiviral Action

Hydantoin derivatives exert their antiviral effects through various mechanisms, targeting different stages of the viral life cycle.

  • Inhibition of Viral Enzymes : Certain hydantoin derivatives have been shown to inhibit viral enzymes crucial for replication, such as viral DNA polymerase.[1] This mechanism is particularly relevant for DNA viruses like Herpes Simplex Virus.

  • Inhibition of Viral RNA Synthesis : For some RNA viruses, like enteroviruses, hydantoin compounds can inhibit viral RNA synthesis. This is considered a primary mechanism of action at higher concentrations of the drug.

  • Inhibition of Viral Assembly : At lower concentrations, some hydantoins interfere with the morphogenesis or assembly of new virus particles, a critical late-stage step in the viral replication cycle.[6]

The following diagram illustrates the dual mechanism of action of a hydantoin derivative against enterovirus replication.

cluster_0 High Concentration cluster_1 Low Concentration Hydantoin_High Hydantoin Derivative (High Concentration) RNA_Synthesis Viral RNA Synthesis Hydantoin_High->RNA_Synthesis Inhibits Enterovirus_Replication Enterovirus Replication RNA_Synthesis->Enterovirus_Replication Leads to Hydantoin_Low Hydantoin Derivative (Low Concentration) Viral_Assembly Viral Morphogenesis/ Assembly Hydantoin_Low->Viral_Assembly Inhibits Viral_Assembly->Enterovirus_Replication Leads to

Caption: Dual mechanism of action of hydantoin against enteroviruses.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Anti-HIV Activity Assay in MT-4 Cells

This protocol is used to determine the efficacy of hydantoin derivatives against the human immunodeficiency virus (HIV).

Start Start Prepare_Cells Prepare MT-4 Cells (e.g., 1x10^5 cells/mL) Start->Prepare_Cells Add_Compound Add serial dilutions of Hydantoin Derivative Prepare_Cells->Add_Compound Add_Virus Add HIV-1 (e.g., IIIB strain) at a specific MOI Add_Compound->Add_Virus Incubate Incubate for 4-5 days at 37°C, 5% CO2 Add_Virus->Incubate Add_MTT Add MTT reagent (e.g., 0.5 mg/mL) Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., acidified isopropanol) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate Calculate EC50 and CC50 Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for Anti-HIV Activity Assay using MT-4 cells.

Protocol Details:

  • Cell Preparation: Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10⁵ cells/mL in a suitable culture medium.

  • Compound Addition: Prepare serial dilutions of the test hydantoin derivatives in the culture medium and add them to the wells. Include a no-drug control.

  • Virus Infection: Add a predetermined amount of HIV-1 (e.g., strain IIIB) to the cell suspensions.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay for Cell Viability:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Add a solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The EC₅₀ is the concentration of the compound that inhibits viral replication by 50%, and the CC₅₀ is the concentration that reduces cell viability by 50%.

Plaque Reduction Assay for Anti-HSV Activity

This assay is used to quantify the ability of hydantoin derivatives to inhibit the formation of viral plaques, a measure of viral infectivity.

Start Start Seed_Cells Seed Vero cells in a 24-well plate Start->Seed_Cells Infect_Cells Infect with HSV (e.g., 100 PFU/well) Seed_Cells->Infect_Cells Add_Compound Add serial dilutions of Hydantoin Derivative in overlay medium Infect_Cells->Add_Compound Incubate Incubate for 2-3 days for plaque formation Add_Compound->Incubate Fix_and_Stain Fix cells and stain with (e.g., crystal violet) Incubate->Fix_and_Stain Count_Plaques Count the number of plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate the EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for Plaque Reduction Assay.

Protocol Details:

  • Cell Seeding: Plate a confluent monolayer of Vero cells (or another susceptible cell line) in 24-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of Herpes Simplex Virus (e.g., 100 plaque-forming units (PFU) per well). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the hydantoin derivative and a gelling agent (e.g., carboxymethyl cellulose (B213188) or agar).

  • Incubation: Incubate the plates at 37°C for 2-3 days to allow for the formation of viral plaques.

  • Plaque Visualization:

    • Fix the cells with a fixative solution (e.g., 10% formalin).

    • Stain the cells with a staining solution (e.g., 0.1% crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of the hydantoin derivatives on the host cells used in the antiviral assays.

Start Start Seed_Cells Seed cells (e.g., HeLa, Vero) in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of Hydantoin Derivative Seed_Cells->Add_Compound Incubate Incubate for the same duration as the antiviral assay Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_CC50 Calculate the CC50 Measure_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for Cytotoxicity (MTT) Assay.

Protocol Details:

  • Cell Seeding: Seed the same type of host cells used in the antiviral assay in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the hydantoin derivative to the wells. Include a no-drug control.

  • Incubation: Incubate the plate for the same duration as the corresponding antiviral assay.

  • MTT Addition and Incubation: Add MTT solution and incubate for 4 hours.

  • Solubilization and Measurement: Add a solubilizing agent and measure the absorbance at 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Conclusion

Hydantoin derivatives continue to be a promising scaffold for the development of novel antiviral agents. Their broad spectrum of activity and multiple mechanisms of action make them attractive candidates for further investigation. The protocols and data presented here provide a foundational resource for researchers in the field of antiviral drug discovery to design and execute experiments aimed at identifying and characterizing new hydantoin-based antiviral compounds.

References

Application Notes and Protocols for 3-(3,5-Dichlorophenyl)-1-methylhydantoin: A Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the evaluation of the fungicidal activity of 3-(3,5-Dichlorophenyl)-1-methylhydantoin. Due to the limited publicly available data on the specific antifungal properties of this compound, the following sections present generalized protocols and hypothetical data based on standard methodologies used in the screening and characterization of novel antifungal agents.

Introduction

Fungal infections in agriculture and human health pose significant challenges, necessitating the discovery and development of novel antifungal compounds. Hydantoin derivatives have been explored for a range of biological activities. This document outlines the application of this compound as a potential fungicidal agent and provides detailed protocols for its in vitro evaluation.

Hypothetical Antifungal Activity

Based on the structural motif of a dichlorophenyl group, which is present in some commercial fungicides, it is hypothesized that this compound may exhibit inhibitory activity against a range of pathogenic fungi. The proposed mechanism of action could involve the disruption of cellular processes essential for fungal growth and proliferation.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens
Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 9002816328 - 64
Aspergillus fumigatusATCC 2043058164 - 32
Fusarium oxysporumATCC 48112482 - 16
Botrytis cinereaATCC 11542241 - 8

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. These are hypothetical values for illustrative purposes.

Table 2: Hypothetical Half-Maximal Effective Concentration (EC₅₀) for Mycelial Growth Inhibition
Fungal SpeciesStrainEC₅₀ (µg/mL)
Fusarium graminearumATCC 580733.5
Rhizoctonia solaniATCC 101835.2
Sclerotinia sclerotiorumATCC 186832.8

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols

The following are detailed protocols for determining the antifungal activity of this compound.

Protocol for Broth Microdilution MIC Assay

This method is used to determine the minimum inhibitory concentration (MIC) of the compound against yeast and filamentous fungi, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well, flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 1600 µg/mL.

  • Preparation of Fungal Inoculum:

    • For Yeasts: Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 to a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For Molds: Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Assay Procedure:

    • In a 96-well plate, perform serial twofold dilutions of the compound in RPMI 1640 medium to achieve a concentration range of 0.125 to 64 µg/mL.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

    • Incubate the plate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control well.

Protocol for Mycelial Growth Inhibition Assay

This assay is used to determine the EC₅₀ value of the compound against filamentous fungi.

Materials:

  • This compound

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Fungal isolates

  • Ethanol

  • Sterile cork borer (5 mm)

Procedure:

  • Preparation of Amended Media:

    • Prepare PDA and autoclave. Allow it to cool to 45-50°C.

    • Add appropriate volumes of a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects fungal growth (typically <1%).

    • Pour the amended PDA into sterile petri dishes. Include a solvent-only control.

  • Inoculation:

    • From the margin of an actively growing fungal culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).

  • Incubation:

    • Incubate the plates at 25-28°C in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

    • The EC₅₀ value is determined by plotting the percentage of inhibition against the log-transformed concentrations of the compound and performing a probit or logistic regression analysis.

Visualizations

Hypothetical Signaling Pathway Inhibition

Many fungicides act by inhibiting specific enzymes in critical metabolic pathways. A common target is the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The diagram below illustrates a hypothetical inhibition of an enzyme in the ergosterol biosynthesis pathway by this compound.

G Hypothetical Mechanism of Action: Ergosterol Biosynthesis Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol EnzymeX Hypothetical Target Enzyme (e.g., C14-demethylase) Lanosterol->EnzymeX Catalysis Ergosterol Ergosterol EnzymeX->Ergosterol Membrane_Disruption Disrupted Cell Membrane Integrity Compound 3-(3,5-Dichlorophenyl)- 1-methylhydantoin Inhibition Inhibition Compound->Inhibition Inhibition->EnzymeX Growth_Arrest Fungal Growth Arrest Membrane_Disruption->Growth_Arrest

Caption: Hypothetical inhibition of ergosterol biosynthesis.

Experimental Workflow for MIC Determination

The following diagram outlines the workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

G Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Prep_Compound Prepare Compound Stock Solution Start->Prep_Compound Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Plate Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Plate Read Plate Visually or Spectrophotometrically Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Logical Relationship for EC₅₀ Determination

This diagram illustrates the logical steps involved in determining the half-maximal effective concentration (EC₅₀) from a mycelial growth inhibition assay.

G Logical Flow for EC50 Determination cluster_experiment Experiment cluster_calculation Calculation cluster_analysis Analysis Setup_Assay Set up Mycelial Growth Inhibition Assay Measure_Growth Measure Colony Diameters Setup_Assay->Measure_Growth Calc_Inhibition Calculate Percent Growth Inhibition Measure_Growth->Calc_Inhibition Plot_Data Plot % Inhibition vs. log(Concentration) Calc_Inhibition->Plot_Data Regression Perform Probit/Logistic Regression Plot_Data->Regression Determine_EC50 Determine EC50 Regression->Determine_EC50

Caption: Logical flow for EC50 determination.

Application Notes and Protocols for Studying Poliovirus Replication with Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of hydantoin (B18101) compounds on poliovirus replication. The protocols outlined below detail the necessary experimental procedures, from initial screening to mechanism of action studies.

Introduction to Poliovirus and Hydantoins

Poliovirus, the causative agent of poliomyelitis, is a member of the Enterovirus genus within the Picornaviridae family. It is a non-enveloped, positive-sense, single-stranded RNA virus. The viral replication cycle occurs entirely in the cytoplasm of infected cells and involves a series of steps including attachment and entry, translation of the viral polyprotein, RNA replication, and assembly of new virions.

Hydantoins are a class of heterocyclic organic compounds. Certain derivatives, such as 5-(3,4-dichlorophenyl) methylhydantoin, have demonstrated antiviral activity against enteroviruses.[1][2] These compounds are of interest as potential therapeutics. Studies have shown that hydantoins can inhibit poliovirus replication through a dual mechanism: at lower concentrations, they interfere with viral assembly, while at higher concentrations, they also inhibit viral RNA synthesis.[2][3]

Key Concepts in Poliovirus Replication

The poliovirus replication cycle begins with the binding of the virus to the CD155 receptor on the host cell surface, leading to internalisation. The viral RNA is then released into the cytoplasm, where it is translated into a single large polyprotein. This polyprotein is subsequently cleaved by viral proteases (2A, 3C/3CD) into structural (VP1-4) and non-structural proteins (2A-C, 3A-D). The non-structural proteins are essential for the replication of the viral RNA genome. New viral genomes are then encapsidated by the structural proteins to form progeny virions, which are released upon lysis of the host cell.

Antiviral Mechanism of Hydantoins

Hydantoin derivatives have been shown to inhibit poliovirus replication by targeting two distinct stages of the viral life cycle. This dual-action mechanism makes them promising candidates for further antiviral development. The primary modes of inhibition are:

  • Inhibition of Viral Assembly: At lower concentrations, hydantoins interfere with the correct assembly of viral capsid proteins around the newly synthesized viral RNA, preventing the formation of infectious progeny virions.[3]

  • Inhibition of RNA Synthesis: At higher concentrations, these compounds have also been observed to inhibit the replication of the viral RNA genome.[2][3]

Data Presentation: Antiviral Activity of Hydantoin Derivatives and Other Inhibitors

The following tables summarize the quantitative data on the antiviral activity of various compounds against polioviruses and related enteroviruses.

Table 1: Antiviral Activity of Hydantoin Derivatives against Enteroviruses

CompoundVirusAssay TypeEC50CC50Selectivity Index (SI)Reference
3-Benzhydryl-5-isopropyl hydantoinCoxsackie virus B4Cytopathic Effect (CPE) Inhibition16 µg/mL>100 µg/mL>6.25[4]
3-Benzhydryl-5-phenyl hydantoinCoxsackie virus B4CPE Inhibition16 µg/mL>100 µg/mL>6.25[4]

Note: Data for direct anti-poliovirus activity of a broad range of hydantoins is limited in the public domain. The data for Coxsackie virus, a related enterovirus, is presented as a relevant example.

Table 2: Antiviral Activity of Pocapavir (V-073), a Capsid Inhibitor, against Poliovirus Strains

Poliovirus Strain CategorySerotypeNumber of StrainsMean EC50 (µM) ± SDEC50 Range (µM)Reference
Wild1230.026 ± 0.0220.003 - 0.126[5][6]
Wild2170.027 ± 0.0270.003 - 0.126[5][6]
Wild350.054 ± 0.0350.003 - 0.126[5][6]
Vaccine (Sabin)1, 2, 330.026 ± 0.0130.017 - 0.020[7]
Vaccine-Derived (cVDPV)1, 2210.023 ± 0.0160.023 - 0.024[6]
Immunodeficiency-associated (iVDPV)1, 2, 3140.033 ± 0.0310.025 - 0.048[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antiviral activity of hydantoins against poliovirus.

Protocol 1: Cell Culture and Virus Propagation

Objective: To maintain susceptible cell lines and prepare high-titer poliovirus stocks for use in antiviral assays.

Materials:

  • HeLa or Vero cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Poliovirus stock (e.g., Sabin or Mahoney strain)

  • Cell culture flasks (T-75, T-150)

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Maintenance: Culture HeLa or Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Passage cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:5 to 1:10 dilution in fresh medium.

  • Virus Stock Preparation: a. Seed HeLa or Vero cells in T-150 flasks and grow to 90-95% confluency. b. Replace the growth medium with a minimal volume of serum-free DMEM and infect the cells with poliovirus at a multiplicity of infection (MOI) of 0.01-0.1. c. Incubate for 1 hour at 37°C to allow for viral adsorption. d. Add DMEM supplemented with 2% FBS and incubate until extensive cytopathic effect (CPE) is observed (typically 24-48 hours). e. Harvest the virus by subjecting the cell culture flask to three freeze-thaw cycles. f. Centrifuge the lysate at 3,000 x g for 15 minutes to pellet cell debris. g. Aliquot the supernatant containing the virus stock and store at -80°C.

Protocol 2: Plaque Assay for Virus Titer Determination

Objective: To quantify the concentration of infectious virus particles (plaque-forming units, PFU/mL) in a virus stock.

Materials:

  • Confluent monolayers of HeLa or Vero cells in 6-well plates

  • Poliovirus stock

  • Serum-free DMEM

  • 2x Eagle's Minimum Essential Medium (EMEM)

  • Agarose (B213101) (e.g., SeaKem LE Agarose)

  • Neutral Red solution

  • Incubator (37°C, 5% CO2)

Procedure:

  • Serial Dilution: Prepare 10-fold serial dilutions of the virus stock in serum-free DMEM (e.g., 10⁻² to 10⁻⁸).

  • Infection: a. Remove the growth medium from the 6-well plates containing confluent cell monolayers. b. Wash the monolayers once with PBS. c. Inoculate duplicate wells with 200 µL of each viral dilution. d. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Agarose Overlay: a. During the incubation, prepare a 1:1 mixture of 1.2% melted agarose (cooled to 45°C) and 2x EMEM supplemented with 4% FBS. b. After the 1-hour adsorption period, aspirate the inoculum and gently add 2 mL of the agarose overlay to each well. c. Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining and Counting: a. Add 1 mL of Neutral Red solution (0.1%) on top of the agarose overlay in each well and incubate for 2-4 hours at 37°C. b. Carefully remove the agarose plugs and invert the plates to drain. c. Count the number of plaques in wells containing 20-100 plaques. d. Calculate the virus titer (PFU/mL) using the formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay for Antiviral Screening

Objective: To determine the 50% effective concentration (EC50) of hydantoin compounds that inhibit poliovirus-induced CPE.

Materials:

  • HeLa or Vero cells in 96-well plates

  • Poliovirus stock (calibrated to cause 100% CPE in 48-72 hours)

  • Hydantoin compounds dissolved in DMSO

  • DMEM with 2% FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the hydantoin compounds in DMEM with 2% FBS.

  • Infection and Treatment: a. Remove the growth medium from the cells. b. Add 50 µL of the diluted compounds to the appropriate wells. c. Add 50 µL of poliovirus (at a pre-determined dilution to cause 100% CPE) to the wells containing the compounds. Include virus-only and cell-only controls. d. Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assessment of CPE and Viability: a. Visually inspect the wells for CPE under a microscope. b. Quantify cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of CPE inhibition for each compound concentration relative to the virus-only control. b. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve. c. Similarly, determine the 50% cytotoxic concentration (CC50) from parallel plates with compound but no virus. d. Calculate the Selectivity Index (SI) as CC50/EC50.

Protocol 4: Time-of-Addition Assay

Objective: To determine the stage of the poliovirus replication cycle that is inhibited by a hydantoin compound.[7]

Materials:

  • Confluent monolayers of HeLa or Vero cells in 24-well plates

  • Poliovirus (MOI of 5-10)

  • Hydantoin compound (at a concentration of 5-10x EC50)

  • DMEM

Procedure:

  • Infection: Infect confluent cell monolayers with poliovirus at a high MOI. After a 1-hour adsorption period at 37°C, wash the cells with PBS to remove unadsorbed virus and add fresh medium. This time point is considered 0 hours post-infection (p.i.).

  • Time-of-Addition: Add the hydantoin compound to different wells at various time points p.i. (e.g., -1, 0, 1, 2, 3, 4, 5, 6, 7, and 8 hours).

  • Virus Yield Measurement: At 8-10 hours p.i., harvest the supernatant from all wells.

  • Titration: Determine the virus titer in each supernatant sample using a plaque assay (Protocol 2).

  • Data Analysis: Plot the virus yield (as a percentage of the untreated control) against the time of compound addition. A significant drop in virus production after a specific time point indicates that the compound inhibits a step in the replication cycle that occurs after that time.

Protocol 5: Quantitative RT-PCR (qRT-PCR) for Viral RNA Synthesis

Objective: To quantify the effect of hydantoin compounds on the synthesis of poliovirus RNA.

Materials:

  • Infected and treated cell samples from Protocol 4

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Poliovirus-specific primers and probe

  • One-step qRT-PCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract viral RNA from the cell lysates collected at different time points from a time-of-addition experiment.

  • qRT-PCR Setup: a. Prepare a reaction mixture containing the one-step qRT-PCR master mix, forward and reverse primers, and a fluorescently labeled probe specific for a conserved region of the poliovirus genome. b. Add the extracted RNA to the reaction mixture.

  • Real-Time PCR: Perform the qRT-PCR using a real-time PCR instrument with appropriate cycling conditions (reverse transcription followed by PCR amplification).

  • Data Analysis: a. Generate a standard curve using known quantities of in vitro-transcribed poliovirus RNA. b. Quantify the amount of viral RNA in each sample by comparing its Ct value to the standard curve. c. Plot the viral RNA levels against the time of compound addition to determine the effect on RNA synthesis.

Protocol 6: Isolation of Hydantoin-Resistant Poliovirus Mutants

Objective: To select for and characterize poliovirus variants that are resistant to the inhibitory effects of a hydantoin compound.[8][9]

Materials:

  • Poliovirus stock

  • HeLa or Vero cells

  • Hydantoin compound

  • DMEM with 2% FBS

  • Agarose for plaque purification

Procedure:

  • Selection of Resistant Variants: a. Infect HeLa cells with a high MOI of poliovirus in the presence of a concentration of the hydantoin compound that inhibits viral replication by >90% (e.g., 2-3x EC50). b. After CPE is observed, harvest the virus and perform a second passage under the same selective pressure. c. Continue passaging the virus with gradually increasing concentrations of the compound.

  • Plaque Purification: a. After several passages, perform a plaque assay with the virus population in the presence of the hydantoin compound. b. Isolate individual plaques that form in the presence of the drug.

  • Characterization of Resistant Phenotype: a. Amplify the plaque-purified virus clones. b. Determine the EC50 of the hydantoin compound against each clonal population to confirm the resistant phenotype.

  • Genotypic Analysis: a. Extract viral RNA from the resistant mutants. b. Reverse transcribe the RNA and amplify the entire genome or specific regions (e.g., capsid and non-structural protein coding regions) by PCR. c. Sequence the PCR products to identify mutations that may confer resistance.

Visualizations

Poliovirus Replication Cycle

Poliovirus_Replication cluster_cell Host Cell Entry 1. Attachment & Entry (CD155 Receptor) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyprotein Uncoating->Translation Cleavage 4. Polyprotein Cleavage (2A, 3C/3CD proteases) Translation->Cleavage RNA_Replication 5. RNA Replication (via negative-strand intermediate) Cleavage->RNA_Replication Non-structural proteins Assembly 6. Assembly of Progeny Virions Cleavage->Assembly Structural proteins (VP0, VP1, VP3) RNA_Replication->Assembly Positive-strand RNA genomes Release 7. Cell Lysis & Virion Release Assembly->Release Progeny Progeny Virions Release->Progeny Virus Poliovirus Virus->Entry

Caption: Overview of the poliovirus replication cycle within a host cell.

Mechanism of Action of Hydantoins on Poliovirus Replication

Hydantoin_MoA cluster_replication Poliovirus Replication Cycle RNA Synthesis Viral RNA Synthesis Viral Assembly Virion Assembly Hydantoin Hydantoin Compound Hydantoin->RNA Synthesis Inhibition (High Conc.) Hydantoin->Viral Assembly Inhibition (Low Conc.)

Caption: Dual inhibitory mechanism of hydantoins on poliovirus replication.

Experimental Workflow for Antiviral Screening and Characterization

Antiviral_Workflow Start Start: Hydantoin Compound Library CPE_Assay 1. CPE Inhibition Assay (Determine EC50 & CC50) Start->CPE_Assay Hit_Identified Active Compound Identified? CPE_Assay->Hit_Identified Time_Addition 2. Time-of-Addition Assay (Identify Stage of Inhibition) Hit_Identified->Time_Addition Yes End End: Characterized Antiviral Lead Hit_Identified->End No Mechanism Determine Mechanism of Action Time_Addition->Mechanism RNA_Quant 3a. qRT-PCR for RNA Synthesis Mechanism->RNA_Quant Early Inhibition Assembly_Assay 3b. Viral Assembly/Protein Processing Assay Mechanism->Assembly_Assay Late Inhibition Resistance 4. Isolate & Characterize Resistant Mutants RNA_Quant->Resistance Assembly_Assay->Resistance Resistance->End

Caption: Workflow for screening and characterizing hydantoins against poliovirus.

References

Application Notes & Protocols: Synthesis and Antiproliferative Evaluation of 3,5-Disubstituted Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydantoins, a class of five-membered heterocyclic compounds, are recognized as a pivotal scaffold in medicinal chemistry due to their diverse biological activities.[1][2][3] The 3,5-disubstituted hydantoin (B18101) framework, in particular, has been the focus of extensive research for developing novel therapeutic agents, including anticonvulsants, antiarrhythmics, and notably, antiproliferative agents for cancer therapy.[4] These compounds can be synthesized through various methods, with the Bucherer-Bergs and Ugi multicomponent reactions being prominent examples.[5][6] Their mechanism of antiproliferative action often involves the induction of apoptosis and cell cycle arrest.[7][8]

This document provides detailed protocols for the synthesis of 3,5-disubstituted hydantoins and the subsequent evaluation of their antiproliferative effects on cancer cell lines. It is intended for researchers and professionals in the fields of medicinal chemistry and drug development.

Experimental Workflow

The overall process for synthesizing and evaluating 3,5-disubstituted hydantoins involves chemical synthesis followed by purification and characterization, and finally, in vitro biological assays to determine antiproliferative activity and mechanism of action.

G cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation cluster_data Data Analysis start Starting Materials (e.g., Aldehydes, Ketones) synthesis Chemical Synthesis (e.g., Bucherer-Bergs) start->synthesis purification Purification (e.g., Recrystallization, HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization compounds Pure Hydantoin Derivatives characterization->compounds Lead Compounds antiprolif Antiproliferative Assay (MTT Assay) compounds->antiprolif ic50 IC50 Determination antiprolif->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) antiprolif->cell_cycle apoptosis Apoptosis Studies (e.g., Annexin V, Caspase) antiprolif->apoptosis sar Structure-Activity Relationship (SAR) ic50->sar cell_cycle->sar apoptosis->sar

Caption: Experimental workflow from synthesis to biological evaluation.

I. Synthesis Protocols

A. Protocol 1: Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound (ketone or aldehyde), ammonium (B1175870) carbonate, and an alkali metal cyanide.[9][10] This method is highly efficient for preparing 5,5-disubstituted hydantoins.[11]

Materials:

  • Ketone or Aldehyde (1.0 eq)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (2.0 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (2.0 eq)

  • Ethanol (B145695)/Water mixture (e.g., 50% aqueous ethanol)

  • Hydrochloric Acid (HCl) for acidification

  • Reaction vessel suitable for heating under reflux

Procedure:

  • In a suitable reaction vessel, combine the ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[10]

  • Add the ethanol/water solvent to the mixture.

  • Heat the reaction mixture to 60-100°C under reflux.[10][11] Reaction times can be long, but the use of ultrasonication can reduce time and increase yield.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with HCl to precipitate the hydantoin product.[10]

  • Collect the precipitate by filtration.

  • Wash the crude product with cold water.

  • Purify the hydantoin by recrystallization from a suitable solvent, such as an ethanol/water mixture.[10]

  • Dry the purified product and characterize it using NMR, IR, and Mass Spectrometry.

Safety Note: Cyanide salts are highly toxic. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[10]

B. Protocol 2: Synthesis of 1,3,5-Trisubstituted Hydantoins via Ugi Reaction and Cyclization

This two-step method combines the Ugi four-component reaction with a subsequent base-induced intramolecular cyclization to produce 1,3,5-trisubstituted hydantoins.[6][12]

Step 1: Ugi Four-Component Reaction Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Isocyanide (1.0 eq)

  • Trichloroacetic acid (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Combine the aldehyde, amine, isocyanide, and trichloroacetic acid in an anhydrous solvent.

  • Stir the reaction at room temperature until the Ugi adduct is formed, as monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude Ugi product.

Step 2: Base-Induced Cyclization Materials:

  • Crude Ugi product from Step 1

  • Base (e.g., Sodium Ethoxide in Ethanol)

  • Ethanol

Procedure:

  • Dissolve the crude Ugi adduct in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Stir the reaction at room temperature. The Ugi adduct will undergo a ring-closure reaction to form the hydantoin.[6]

  • Monitor the cyclization by TLC.

  • Once the reaction is complete, neutralize the mixture and remove the solvent.

  • Purify the resulting 1,3,5-trisubstituted hydantoin using column chromatography or recrystallization.

II. Antiproliferative Study Protocols

A. Protocol 3: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A2780, HepG2)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized hydantoin compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the hydantoin compounds in the complete medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and MTT solution, and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of hydantoin compounds on the cell cycle distribution of cancer cells.[13][14]

Materials:

  • Cancer cells

  • Hydantoin compound at its IC₅₀ concentration

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the hydantoin compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.[14]

Data Presentation: Antiproliferative Activity

The antiproliferative activity of synthesized hydantoins is typically reported as IC₅₀ values.

Compound IDR³ SubstituentR⁵ SubstituentCell LineIC₅₀ (µM)Reference
anti-5c Cyclopentyl-MCF-74.5[1][2][3]
anti-5c Cyclopentyl-HFF-112.0[1][2][3]
5g CyclohexylPhenylHeLa5.4[15]
5g CyclohexylPhenylMCF-72.0[15]
5h BenzhydrylPhenylHeLa20-23[15]
5h BenzhydrylPhenylMCF-720-23[15]
Compound 4 (Varies)Spiro-naphthaleneSW480(Effective)[16][17]
Compound 4 (Varies)Spiro-naphthaleneSW620(Effective)[16][17]
Compound 4 (Varies)Spiro-naphthalenePC3(Effective)[16][17]

Note: HFF-1 is a non-tumor cell line used for cytotoxicity comparison. "Effective" indicates reported high activity where specific IC₅₀ values were not provided in the abstract.

Signaling Pathways in Cancer

Antiproliferative compounds often exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. Pathways such as the PI3K/Akt/mTOR and MAPK/ERK are frequently dysregulated in cancer and represent primary targets for therapeutic intervention.[18][19][20]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Hydantoin Hydantoin Derivative Hydantoin->Akt Potential Inhibition Hydantoin->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Studies on related thiohydantoin structures suggest a mechanism involving the induction of apoptosis.[7] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases such as caspase-3.

G Hydantoin Hydantoin Derivative Treatment Bcl2 Bcl-2 (Anti-apoptotic) Hydantoin->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Hydantoin->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3/7 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by hydantoin derivatives.

References

Application Notes and Protocols for Testing 3-(3,5-Dichlorophenyl)-1-methylhydantoin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 3-(3,5-Dichlorophenyl)-1-methylhydantoin, a drug intermediate with potential therapeutic applications. The following protocols are designed to assess its cytotoxic and apoptotic effects on cancer cell lines, drawing parallels from structurally similar compounds known to exhibit anti-proliferative and pro-apoptotic activities.

Compound Information:

  • Name: this compound

  • CAS Number: 27387-90-2

  • Molecular Formula: C₁₀H₈Cl₂N₂O₂

  • Molecular Weight: 259.09 g/mol

While specific biological data for this compound is not extensively documented in publicly available literature, related compounds containing dichlorophenyl and hydantoin (B18101) moieties have demonstrated biological activity. For instance, 1,3-bis(3,5-dichlorophenyl) urea (B33335) (COH-SR4) has been shown to inhibit proliferation and induce apoptosis in melanoma cells.[1] Another related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has exhibited cytotoxicity in HepG2 human liver cancer cells.[2][3] These findings suggest that this compound warrants investigation for similar anti-cancer properties.

The following protocols outline standard assays to determine the compound's effect on cell viability, its potential to induce programmed cell death (apoptosis), and a general workflow for these investigations.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A fundamental step in drug discovery is to determine the effect of a compound on cell viability and proliferation.[4] A variety of assays are available to measure these effects, often relying on the metabolic activity of living cells.[4][5]

a) MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[6] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the appropriate wells and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the log of the compound concentration.

b) LDH Cytotoxicity Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, specific apoptosis assays can be performed.[7][8] Common methods include detecting the activation of caspases, key mediators of apoptosis, or the externalization of phosphatidylserine (B164497) on the cell surface.[9][10]

a) Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, typically using a 96-well white-walled plate suitable for luminescence measurements.

  • Reagent Addition: After the desired treatment period (e.g., 24 hours), add the Caspase-Glo® 3/7 reagent directly to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

b) Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Vehicle Control100100100
0.1
1
10
50
100
IC₅₀ (µM)

Table 2: Cytotoxicity (LDH Assay) in Cancer Cell Lines Treated with this compound (48h)

Concentration (µM)% Cytotoxicity
Vehicle Control0
0.1
1
10
50
100
Positive Control100

Table 3: Apoptosis Induction (Caspase-3/7 Activity) in Cancer Cell Lines Treated with this compound (24h)

Concentration (µM)Fold Increase in Caspase-3/7 Activity
Vehicle Control1.0
0.1
1
10
50
100

Visualizations

Experimental Workflow for In Vitro Testing

G cluster_prep Preparation cluster_assays Primary Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis Compound This compound Stock Solution Viability Cell Viability Assays (e.g., MTT, LDH) Compound->Viability Cells Cancer Cell Line Culture Cells->Viability IC50 IC50 Determination Viability->IC50 Apoptosis Apoptosis Assays (e.g., Caspase-Glo, Annexin V) IC50->Apoptosis Data Quantitative Data Analysis & Tabulation Apoptosis->Data

Caption: Workflow for evaluating the in vitro effects of a test compound.

Generic Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp37 Pro-caspase-3, 7 Casp8->ProCasp37 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp9->ProCasp37 Casp37 Caspase-3, 7 ProCasp37->Casp37 Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis TestCompound 3-(3,5-Dichlorophenyl)- 1-methylhydantoin TestCompound->Mitochondrion Potential Target

Caption: A simplified diagram of major apoptosis signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening with 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific high-throughput screening (HTS) applications or established protocols for 3-(3,5-Dichlorophenyl)-1-methylhydantoin. This compound is primarily documented as a chemical intermediate.[1][2][3] The following application notes and protocols are therefore presented as a generalized framework for the high-throughput screening of a novel small molecule with similar characteristics, based on established HTS principles.[4][5][6]

Introduction to this compound and Related Compounds

This compound belongs to the hydantoin (B18101) class of heterocyclic compounds. Hydantoin derivatives have a broad range of biological activities and are found in several clinically used drugs.[7][8] Known activities of various hydantoin-containing molecules include anticonvulsant, anticancer, and antimicrobial effects.[7][8][9] For instance, a structurally related compound, 5-(3,4-dichlorophenyl) methylhydantoin, has been shown to have antiviral properties.[10] Another related compound, 1,3-bis(3,5-dichlorophenyl) urea, has demonstrated anti-proliferative and pro-apoptotic effects in melanoma cells.[11] Given the biological potential of the hydantoin scaffold, a compound like this compound could be a candidate for HTS campaigns to identify new bioactive agents.

Hypothetical High-Throughput Screening Applications

Based on the activities of related compounds, potential HTS applications for this compound could include, but are not limited to:

  • Anticancer Screens: Screening against a panel of cancer cell lines to identify cytotoxic or anti-proliferative effects.[7]

  • Antiviral Screens: Assessing the inhibition of viral replication or entry for various viruses.[10]

  • Antimicrobial Screens: Evaluating activity against pathogenic bacteria and fungi.[9]

  • Enzyme Inhibition Assays: Screening against specific enzymes implicated in disease pathways.

  • Receptor Binding Assays: Identifying interactions with G-protein coupled receptors (GPCRs) or other cell surface receptors.

General High-Throughput Screening Workflow

A typical HTS campaign for a novel small molecule involves several key stages, from assay development to hit validation.[4][5]

HTS_Workflow cluster_pre_hts Pre-Screening cluster_hts Screening cluster_post_hts Post-Screening Assay_Dev Assay Development & Optimization Miniaturization Assay Miniaturization (e.g., to 384-well) Assay_Dev->Miniaturization Assay_Val Assay Validation (Z' > 0.5) Miniaturization->Assay_Val Pilot_Screen Pilot Screen (Small Compound Set) Assay_Val->Pilot_Screen Primary_Screen Primary HTS Campaign Pilot_Screen->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation & Triage Data_Analysis->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response SAR Preliminary SAR Studies Dose_Response->SAR

Generalized High-Throughput Screening Workflow.

Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific assay and biological question being addressed.

Protocol 1: Cell-Based Proliferation Assay (e.g., MTT Assay)

This protocol is designed to assess the effect of this compound on cancer cell proliferation.

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 384-well clear-bottom cell culture plates

2. Procedure:

  • Cell Seeding: Suspend cells in complete medium and seed into 384-well plates at a pre-determined optimal density. Incubate overnight.

  • Compound Addition:

    • Prepare a serial dilution of this compound in culture medium.

    • Using an automated liquid handler, add the compound dilutions to the appropriate wells. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Data Presentation:

ParameterDescriptionExample Value
Cell Line Cancer cell line usedMCF-7
Seeding Density Cells per well2,000
Compound Conc. Final concentration range0.1 - 100 µM
Vehicle Control DMSO concentration0.1%
Incubation Time Duration of compound exposure72 hours
Readout Absorbance wavelength570 nm
Protocol 2: Biochemical Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol outlines a general method for screening for enzyme inhibitors using a fluorescence-based readout.

1. Materials and Reagents:

  • Purified enzyme of interest (e.g., a specific kinase)

  • Substrate for the enzyme (e.g., a peptide)

  • ATP (for kinase assays)

  • Assay buffer

  • This compound stock solution (10 mM in DMSO)

  • Detection reagent (e.g., fluorescently labeled antibody or a system that detects the product)

  • 384-well low-volume plates (e.g., black plates for fluorescence)

2. Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and ATP in assay buffer.

  • Compound Dispensing: Use an acoustic dispenser or pin tool to transfer nanoliter volumes of this compound from a source plate to the assay plate.

  • Enzyme Addition: Add the enzyme solution to the wells containing the compound and incubate for a short period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation: Add the substrate/ATP mixture to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate for a predetermined time at the optimal temperature for the enzyme.

  • Detection: Add the detection reagent to stop the reaction and generate a signal.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., fluorescence intensity).

Data Presentation:

ParameterDescriptionExample Value
Enzyme Target enzymeKinase X
Substrate Substrate usedPeptide Y
Compound Conc. Final screening concentration10 µM
ATP Conc. ATP concentration10 µM
Incubation Time Reaction duration60 minutes
Readout Detection methodFluorescence Intensity
Data Analysis and Hit Identification

The process of identifying "hits" from a primary HTS campaign requires rigorous statistical analysis.

Data_Analysis_Flow Raw_Data Raw Plate Reader Data Normalization Data Normalization (e.g., to Controls) Raw_Data->Normalization Z_Score Z-Score Calculation Normalization->Z_Score Hit_Threshold Apply Hit Threshold (e.g., Z-score < -3) Z_Score->Hit_Threshold Hit_List Generate Primary Hit List Hit_Threshold->Hit_List

References

Troubleshooting & Optimization

Technical Support Center: Improving In Vitro Solubility of 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vitro solubility of 3-(3,5-Dichlorophenyl)-1-methylhydantoin. Poor aqueous solubility is a common challenge in experimental settings, potentially impacting the accuracy and reproducibility of results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take if I suspect poor solubility of this compound in my aqueous assay buffer?

A1: Start by visually inspecting your solution for any signs of precipitation, cloudiness, or crystallization. If the solution is not perfectly clear, it is likely that the compound has limited solubility. As a first step, you can try gentle heating (e.g., to 37°C) and vortexing to aid dissolution. If this is unsuccessful, you should consider preparing a stock solution in an organic solvent and then diluting it into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for many cell lines).

Q2: Which organic solvents are recommended for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used organic solvents for dissolving hydantoin (B18101) derivatives and other poorly soluble small molecules.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents. This allows for minimal addition of the organic solvent to your final aqueous solution, thereby reducing potential solvent-induced artifacts in your experiments.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A3: This is a common issue known as "crashing out." Several strategies can mitigate this:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of a water-miscible organic co-solvent.

  • Employ solubility enhancers: Consider the use of cyclodextrins or the preparation of a solid dispersion to improve the aqueous solubility of the compound.

  • Optimize the dilution process: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

Q4: Are there any potential issues with using solubility-enhancing techniques in cell-based assays?

A4: Yes, it is crucial to consider the compatibility of any solubility-enhancing agent with your specific cell line. Organic solvents, surfactants, and cyclodextrins can exhibit cytotoxicity at certain concentrations. Therefore, it is essential to perform vehicle control experiments to assess the effect of the solvent/enhancer system alone on your cells. The final concentration of DMSO in cell culture media should generally be kept below 0.5% to avoid toxicity.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues encountered with this compound in vitro.

Problem: Compound is not fully dissolving in the desired aqueous buffer.
Possible Cause Troubleshooting Steps
Low intrinsic aqueous solubility of the compound. 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). 2. Dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final organic solvent concentration is compatible with the assay.
Incorrect pH of the buffer. While the solubility of some hydantoin derivatives is not strongly pH-dependent in the 1-8 range, it is good practice to ensure the buffer pH is appropriate for your experiment and the compound's stability.
Insufficient mixing or time for dissolution. 1. Vortex the solution vigorously for 1-2 minutes. 2. Use a sonicating water bath for 5-10 minutes. 3. Gently warm the solution (e.g., to 37°C) while stirring.
Problem: Compound precipitates out of solution upon dilution of the organic stock into the aqueous buffer.
Possible Cause Troubleshooting Steps
Final concentration exceeds the kinetic solubility limit. 1. Lower the final concentration of the compound in the assay. 2. Perform a kinetic solubility assessment to determine the maximum achievable concentration under your experimental conditions.
Rapid change in solvent polarity. 1. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid dispersion. 2. Consider a stepwise dilution, first into a buffer with a higher percentage of co-solvent, and then into the final assay buffer.
Salting-out effect. If your buffer has a very high salt concentration, this can sometimes reduce the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer.

Quantitative Solubility Data

Solvent General Solubility of Hydantoin Derivatives Notes
Water / Aqueous Buffer Generally low to very lowThe dichlorophenyl substitution likely further decreases aqueous solubility.
Dimethyl Sulfoxide (DMSO) Generally highA common solvent for preparing high-concentration stock solutions of poorly soluble compounds.
Ethanol Generally moderate to highAnother suitable organic solvent for stock solution preparation.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This protocol provides a general method to estimate the kinetic solubility of this compound in your desired aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous, cell culture grade)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • 96-well microplate (UV-transparent if using a spectrophotometer)

  • Plate reader or HPLC system

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of your aqueous buffer. This will create a range of compound concentrations with a constant final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Detection of Precipitation:

    • Nephelometry (Light Scattering): Use a plate reader capable of nephelometry to measure the light scattering in each well. An increase in light scattering indicates the presence of precipitate.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. A plateau in absorbance indicates that the solubility limit has been reached.

    • HPLC Analysis: After centrifugation, analyze the supernatant by HPLC to quantify the concentration of the dissolved compound. The concentration at which the measured value plateaus represents the kinetic solubility.

Protocol 2: Improving Solubility with Co-solvents

This protocol describes how to use a co-solvent to increase the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Co-solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400)

  • Aqueous buffer of interest

Procedure:

  • Prepare a stock solution: Dissolve the compound in 100% DMSO to a high concentration (e.g., 50 mM).

  • Prepare a co-solvent/buffer mixture: Prepare your aqueous buffer containing a specific percentage of the co-solvent (e.g., 5-10% ethanol). It is important to determine the maximum tolerable co-solvent concentration for your specific assay beforehand.

  • Dilute the stock solution: Add the DMSO stock solution to the co-solvent/buffer mixture to achieve the desired final concentration of the compound. Ensure the final DMSO concentration remains low and consistent across all samples.

  • Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent in the aqueous buffer, but without the compound.

  • Visual Inspection and Analysis: Visually inspect the solution for clarity. If necessary, confirm the concentration of the dissolved compound using a suitable analytical method like HPLC.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to improve the dissolution rate and apparent solubility by dispersing the compound in a hydrophilic carrier.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier in a suitable volatile organic solvent. The ratio of drug to carrier will need to be optimized (e.g., start with 1:1, 1:5, and 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a vacuum oven. This will result in a thin film or solid mass.

  • Drying: Ensure all solvent is removed by drying the solid dispersion under vacuum for an extended period.

  • Pulverization: Scrape the solid dispersion and grind it into a fine powder using a mortar and pestle.

  • Solubility Assessment: Determine the solubility of the prepared solid dispersion powder in your aqueous buffer of interest using the method described in Protocol 1. Compare the results to the solubility of the unprocessed compound.

Protocol 4: Cyclodextrin (B1172386) Inclusion Complexation

This protocol describes the formation of an inclusion complex with a cyclodextrin to enhance the aqueous solubility of the compound.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer) or vacuum oven

Procedure:

  • Determine Stoichiometry (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

    • Add an excess amount of this compound to each solution.

    • Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the suspensions to remove the undissolved compound.

    • Analyze the concentration of the dissolved compound in the filtrate by a suitable method (e.g., UV-Vis spectroscopy, HPLC).

    • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the plot will indicate the stoichiometry of the complex (e.g., a linear relationship suggests a 1:1 complex).

  • Preparation of the Inclusion Complex (Kneading Method):

    • Based on the determined stoichiometry, weigh out the appropriate molar ratio of the compound and cyclodextrin.

    • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

    • Gradually add the compound to the paste and knead for 30-60 minutes.

    • Dry the resulting solid in a vacuum oven.

  • Preparation of the Inclusion Complex (Freeze-Drying Method):

    • Dissolve the cyclodextrin in water.

    • Add the compound to the cyclodextrin solution and stir until dissolved (gentle heating may be required).

    • Freeze the solution and then lyophilize it to obtain a dry powder of the inclusion complex.

  • Solubility Assessment: Determine the solubility of the prepared inclusion complex in your aqueous buffer and compare it to the uncomplexed compound.

Visualizations

G cluster_start Start cluster_methods Solubility Enhancement Strategies cluster_process Experimental Process cluster_end Outcome start Poorly Soluble Compound (this compound) cosolvents Co-solvent Addition start->cosolvents solid_dispersion Solid Dispersion start->solid_dispersion cyclodextrin Cyclodextrin Complexation start->cyclodextrin dissolution Dissolution in Aqueous Buffer cosolvents->dissolution solid_dispersion->dissolution cyclodextrin->dissolution analysis In Vitro Assay dissolution->analysis end Improved Solubility and Reliable Experimental Data analysis->end

Caption: General workflow for improving the in vitro solubility of a poorly soluble compound.

G cluster_yes cluster_yes1 cluster_no1 cluster_yes2 cluster_no2 cluster_no start Compound precipitates in aqueous buffer? q1 Is the final concentration absolutely necessary? start->q1 Yes end_no Solution is clear. Proceed with experiment. start->end_no No a1 Use Co-solvent System q1->a1 Yes a2 Lower the final concentration q1->a2 No q2 Still precipitates? a1->q2 a3 Try Solid Dispersion or Cyclodextrin Complexation q2->a3 Yes a4 Solution is clear. Proceed with experiment. q2->a4 No

Caption: Decision-making flowchart for troubleshooting solubility issues.

References

Technical Support Center: Overcoming Resistance to Hydantoin-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with hydantoin-based fungicides.

Introduction to Hydantoin-Based Fungicides

Hydantoin-based fungicides, such as iprodione, belong to the dicarboximide class and are classified under the Fungicide Resistance Action Committee (FRAC) Group 2. Their primary mode of action is the inhibition of the MAP/Histidine-Kinase in osmotic signal transduction pathways in fungi. This disruption interferes with essential cellular processes like spore germination and mycelial growth, making them effective against a range of fungal pathogens including Botrytis, Sclerotinia, and Alternaria.[1] However, the emergence of resistance poses a significant challenge to their continued efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for hydantoin-based fungicides?

A1: Hydantoin-based fungicides, classified under FRAC Group 2, function by inhibiting a specific signaling pathway known as the High-Osmolarity Glycerol (HOG) pathway, which is a type of MAP kinase signaling cascade. This pathway is crucial for fungi to adapt to osmotic stress. By disrupting this pathway, these fungicides prevent the fungus from regulating its internal environment, leading to an inability to grow and reproduce. Specifically, they target a histidine kinase enzyme within this pathway, leading to the inhibition of spore germination and mycelial growth.[2][3]

Q2: What are the common mechanisms of resistance to hydantoin-based fungicides?

A2: Fungal populations can develop resistance to hydantoin-based fungicides through two primary mechanisms:

  • Target Site Modification: This is the most common mechanism and involves mutations in the gene that codes for the target enzyme, the histidine kinase (often referred to as the Bos1 gene in Botrytis cinerea). These mutations, such as the I365S substitution, alter the protein structure, reducing the fungicide's ability to bind to its target. This is considered a form of qualitative resistance.[4][5]

  • Overexpression of Efflux Pumps: Some fungal strains exhibit increased production of ATP-binding cassette (ABC) transporters. These transporters act as efflux pumps, actively removing the fungicide from the fungal cell before it can reach its target. This is a form of quantitative resistance and can sometimes lead to multidrug resistance (MDR), where the fungus becomes less sensitive to a variety of chemically unrelated compounds.[5]

Q3: How can I determine if my fungal isolates are resistant to hydantoin-based fungicides?

A3: You can determine resistance through in vitro sensitivity assays, which calculate the Effective Concentration 50 (EC50). The EC50 value is the concentration of the fungicide that inhibits 50% of the fungal growth compared to a control without the fungicide. A significantly higher EC50 value for your isolate compared to a known sensitive (wild-type) strain indicates resistance. Molecular methods, such as allele-specific PCR (AS-PCR), can also be used to detect specific mutations in the target gene associated with resistance.[6]

Q4: What is cross-resistance and does it apply to hydantoin-based fungicides?

A4: Cross-resistance occurs when a fungal strain's resistance to one fungicide confers resistance to other fungicides, typically those with the same mode of action. For hydantoin-based fungicides (FRAC Group 2), isolates resistant to one dicarboximide, like iprodione, will generally be resistant to other dicarboximides, such as procymidone.[3][4] However, this resistance does not typically extend to fungicides from different FRAC groups with different modes of action.

Q5: Can I use hydantoin-based fungicides in a mixture with other fungicides?

A5: Yes, using fungicide mixtures is a key strategy to manage resistance. Combining a hydantoin-based fungicide with a fungicide from a different FRAC group can be effective. The partner fungicide should have a different mode of action and be effective against the target pathogen. This approach can delay the development of resistance and may sometimes result in synergistic effects, where the combined efficacy is greater than the sum of the individual fungicides.[7][8]

Troubleshooting Guide

Problem 1: Decreased or complete loss of fungicide efficacy in experiments.
  • Possible Cause: Development of a resistant fungal population.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform an in vitro sensitivity assay to determine the EC50 value of your fungal population. Compare this value to that of a known sensitive strain.

    • Molecular Analysis: If resistance is confirmed, consider molecular assays like PCR and gene sequencing to identify known resistance-conferring mutations in the target histidine kinase gene (Bos1).

    • Fungicide Rotation: Immediately switch to a fungicide from a different FRAC group with a different mode of action.

    • Mixture Application: In future applications, use a tank mix of the hydantoin-based fungicide with a suitable partner fungicide from a different FRAC group.

Problem 2: Inconsistent results in fungicide sensitivity assays.
  • Possible Cause: Issues with experimental protocol or variability in the fungal isolates.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure a consistent concentration of spores or mycelial plugs is used for inoculation in all assays.

    • Single-Spore Isolation: If working with a field population, perform single-spore isolation to obtain genetically uniform fungal cultures. This will reduce variability in your results.

    • Control Checks: Always include a known sensitive and a known resistant strain (if available) as controls in your assays to validate the results.

    • Review Protocol: Ensure that the media, incubation conditions (temperature and light), and measurement techniques are consistent across all experiments.

Problem 3: Suspected multidrug resistance (MDR).
  • Possible Cause: Overexpression of efflux pumps (e.g., ABC transporters).

  • Troubleshooting Steps:

    • Broad-Spectrum Sensitivity Testing: Test your isolates against a panel of fungicides from different FRAC groups. Reduced sensitivity to multiple, unrelated fungicides is an indicator of MDR.

    • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression levels of known ABC transporter genes (e.g., ShPDR1). Significantly higher expression in resistant isolates compared to sensitive ones can confirm this mechanism.[5]

    • Use of Synergists: Investigate the use of compounds that can inhibit efflux pump activity in combination with the hydantoin-based fungicide to see if sensitivity can be restored.

Data Presentation: Quantitative Resistance Levels

The following table summarizes typical EC50 values for sensitive and resistant fungal isolates to dicarboximide fungicides, which include hydantoin-based compounds. These values are indicative and can vary based on the specific fungal species and experimental conditions.

Fungal SpeciesFungicideSensitive (S) EC50 (µg/mL)Resistant (R) EC50 (µg/mL)Resistance Factor (RF = R/S)Reference
Botrytis cinereaProcymidone0.253.6014.4[4]
Botrytis cinereaIprodione< 1.02.0 - 4.0> 2-4
Botrytis cinereaIprodione< 1.0> 1.0 (up to 10.0)> 1-10
Sclerotinia homoeocarpaIprodione~0.1> 10.0> 100[5]

Experimental Protocols

Protocol 1: Determination of EC50 by Agar (B569324) Dilution Method

This protocol determines the concentration of a fungicide that inhibits mycelial growth by 50%.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Hydantoin-based fungicide stock solution (e.g., in acetone (B3395972) or DMSO)

  • Sterile petri dishes (90 mm)

  • Fungal isolates (actively growing cultures)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Autoclave the PDA medium and cool it to 50-55°C in a water bath.

    • Prepare a series of fungicide concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

    • Add the appropriate volume of fungicide stock solution to the molten agar to achieve the desired final concentrations. For the control (0 µg/mL), add the same volume of solvent (e.g., acetone) used for the stock solution.

    • Mix well and pour approximately 20 mL of the amended agar into each petri dish. Allow the plates to solidify.

  • Inoculation:

    • Using a sterile cork borer, take mycelial plugs from the leading edge of an actively growing fungal colony.

    • Place a single mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection:

    • After a set incubation period (e.g., 3-5 days, or when the colony on the control plate has reached a suitable size), measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the average diameter for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • Inhibition (%) = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Use regression analysis to determine the EC50 value, which is the concentration that causes 50% inhibition.[9][10]

Protocol 2: Evaluation of Fungicide Synergy (Checkerboard Assay)

This protocol is used to assess the interaction between a hydantoin-based fungicide and another fungicide.

Materials:

  • 96-well microtiter plates

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • Stock solutions of Fungicide A (hydantoin-based) and Fungicide B (partner fungicide)

  • Fungal spore suspension (adjusted to a known concentration, e.g., 1 x 10^4 spores/mL)

  • Microplate reader

Procedure:

  • Prepare Dilutions:

    • In a 96-well plate, prepare a two-dimensional dilution matrix. Along the rows, create a serial dilution of Fungicide A. Along the columns, create a serial dilution of Fungicide B.

    • This will result in wells containing various combinations of concentrations of both fungicides. Include controls with each fungicide alone and a no-fungicide control.

  • Inoculation:

    • Add a standardized volume of the fungal spore suspension to each well.

  • Incubation:

    • Incubate the microtiter plate at an appropriate temperature for a period that allows for sufficient growth in the control wells (e.g., 48-72 hours).

  • Data Collection:

    • Measure the fungal growth in each well using a microplate reader to determine the optical density (OD) at a suitable wavelength (e.g., 600 nm).

  • Data Analysis:

    • For each combination, calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC_A = (MIC of A in combination) / (MIC of A alone)

      • FIC_B = (MIC of B in combination) / (MIC of B alone)

      • FIC Index = FIC_A + FIC_B

    • Interpret the FIC Index:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0[11]

Visualizations

Signaling Pathways and Resistance Mechanisms

Hydantoin_Fungicide_Resistance cluster_pathway Fungal Cell - HOG Pathway cluster_action Fungicide Action & Resistance Ext_Stress Osmotic Stress Sensor Sensor Histidine Kinase (Target Protein, e.g., Bos1) Ext_Stress->Sensor MAPKKK MAPKKK Sensor->MAPKKK Signal MAPKK MAPKK (e.g., Pbs2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., Hog1) MAPKK->MAPK Phosphorylates Nucleus Nucleus MAPK->Nucleus Translocates to Glycerol Glycerol Production (Osmotic Adaptation) Nucleus->Glycerol Activates Transcription Fungicide Hydantoin-Based Fungicide (FRAC 2) Inhibition Inhibition Fungicide->Inhibition Efflux ABC Transporter (Efflux Pump) Fungicide->Efflux Inhibition->Sensor Mutation Target Site Mutation (e.g., I365S in Bos1) Mutation->Sensor Alters Target Fungicide_out Fungicide (Pumped Out) Efflux->Fungicide_out Pumps Out Resistance_Workflow Start Field Isolate with Suspected Resistance SingleSpore Single-Spore Isolation Start->SingleSpore Culture Establish Pure Culture SingleSpore->Culture EC50_Assay In Vitro Sensitivity Assay (EC50 Determination) Culture->EC50_Assay Analysis Compare EC50 to Sensitive Strain EC50_Assay->Analysis Decision Resistance Confirmed? Analysis->Decision Sensitive Isolate is Sensitive Decision->Sensitive No Resistant Isolate is Resistant Decision->Resistant Yes Molecular Molecular Analysis (PCR/Sequencing) TargetSite Target Site Mutation (e.g., in Bos1) Molecular->TargetSite Efflux Efflux Pump Overexpression (qPCR) Molecular->Efflux Resistant->Molecular Management_Strategy Start Disease Pressure Detected Monitor Monitor Resistance Frequency Start->Monitor Risk Resistance Risk Assessment Monitor->Risk Decision Is Resistance Present or at High Risk? Risk->Decision Strategy1 Apply Hydantoin Fungicide (FRAC 2) Decision->Strategy1 No Strategy2 Implement Resistance Management Strategy Decision->Strategy2 Yes Evaluate Evaluate Efficacy Strategy1->Evaluate Rotate Rotate with Different FRAC Group Strategy2->Rotate Mix Use Tank Mix with Different FRAC Group Strategy2->Mix Integrate Integrate Non-Chemical Controls Strategy2->Integrate Rotate->Evaluate Mix->Evaluate Integrate->Evaluate

References

Technical Support Center: 3-(3,5-Dichlorophenyl)-1-methylhydantoin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of 3-(3,5-Dichlorophenyl)-1-methylhydantoin. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: What are the recommended starting conditions for HPLC analysis?

A recommended starting point for method development is a reversed-phase HPLC method, given the compound's LogP of ~2.39, which indicates moderate hydrophobicity.[1] Methods for similar hydantoin (B18101) structures often utilize C18 columns with buffered mobile phases.[2][3]

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent analyte protonation.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.
Elution Mode Isocratic or GradientStart with Isocratic (e.g., 60% B). Use Gradient for complex samples.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 30 °CProvides stable retention times.[4]
Injection Vol. 10 µLA typical volume; can be optimized.
Detector UV-Vis / DADSet at ~254 nm, where the dichlorophenyl group should absorb.
Sample Diluent Mobile Phase or ACN/Water (50:50)Ensures compatibility with the mobile phase to prevent peak distortion.[5]
Q2: My chromatogram shows significant peak tailing. What are the causes and solutions?

Peak tailing, an asymmetrical peak with a drawn-out tail, is a common issue that can compromise quantification.[6]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[7]

    • Solution: Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase or lower the mobile phase pH (e.g., to pH 3 with formic or phosphoric acid) to suppress silanol ionization.[2][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[6][8]

    • Solution: Dilute the sample or reduce the injection volume.[6]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites.[9]

    • Solution: Use a guard column to protect the analytical column.[6] If the column is old or contaminated, flush it with a strong solvent (like 100% ACN or isopropanol) or replace it.[5][7]

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_overload Is sample concentration high? start->check_overload reduce_conc Action: Reduce injection volume or dilute sample. check_overload->reduce_conc Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No end_ok Peak Shape Improved reduce_conc->end_ok match_solvent Action: Re-dissolve sample in mobile phase. check_solvent->match_solvent Yes check_column Is column old or performance degrading? check_solvent->check_column No match_solvent->end_ok flush_column Action: Flush with strong solvent. Consider replacing column. check_column->flush_column Yes check_ph Are secondary interactions (e.g., silanol) suspected? check_column->check_ph No flush_column->end_ok adjust_ph Action: Adjust mobile phase pH or add an amine modifier. check_ph->adjust_ph Yes check_ph->end_ok No adjust_ph->end_ok

Caption: A decision tree for diagnosing and resolving common peak shape problems.

Q3: My retention times are drifting or inconsistent between injections. How can I fix this?

Inconsistent retention times severely affect data reliability and reproducibility.

Table 2: Troubleshooting Retention Time Instability

Potential CauseRecommended Solution(s)
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection.[8]
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.[5][8][10]
Mobile Phase Composition Change Prepare fresh mobile phase daily. Keep reservoirs capped to prevent evaporation of the more volatile organic component. Use an online degasser.[8][11]
Inconsistent Flow Rate Check the pump for leaks, worn seals, or trapped air bubbles.[8][9] Purge the pump if necessary.[5][12]
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. If other solutions fail, the column may need replacement.[11]
Q4: The system backpressure is abnormally high. What should I check?

High backpressure can damage the pump and column. It is often caused by a blockage in the system.[4][11]

Systematic Check for High Pressure:

  • Remove Column: Disconnect the column and replace it with a union. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (tubing, injector, guard column).

  • If Column is the Cause:

    • First, try back-flushing the column (reversing its direction) with a strong solvent.[7]

    • If that fails, the inlet frit may be clogged and require replacement.

  • If Upstream is the Cause: Systematically check and clean or replace components: guard column, inline filters, and tubing.[4][12]

Experimental Protocol: RP-HPLC Method

This section provides a detailed methodology for the separation of this compound.

Materials and Reagents
  • Solvents: HPLC-grade Acetonitrile (ACN) and water.

  • Reagents: Formic acid (FA), analytical grade.

  • Sample: this compound standard and sample solutions.

Instrument and Conditions
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD/UV detector.

  • Chromatographic Conditions: Refer to Table 1 for detailed parameters.

Solution Preparation
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B (Acetonitrile): Use directly. Filter and degas.

  • Sample Diluent: Prepare a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ACN.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the sample diluent.

Analytical Procedure
  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the working standard solution to determine the retention time and peak area.

  • Inject the sample solutions for analysis.

Diagram 2: General HPLC Troubleshooting Workflow

G General HPLC Troubleshooting Workflow start Problem Observed in Chromatogram check_system Step 1: Check System Hardware start->check_system check_method Step 2: Review Method Parameters check_system->check_method system_details Mobile Phase (Fresh? Degassed?) Pump (Leaks? Pressure?) Detector (Lamp On?) Fittings (Loose?) check_system->system_details check_sample Step 3: Investigate Sample Prep check_method->check_sample method_details Flow Rate Mobile Phase Composition Column Temperature Injection Volume check_method->method_details end_ok Problem Resolved check_sample->end_ok sample_details Sample Solubility Diluent Mismatch Sample Degradation Concentration check_sample->sample_details

Caption: A systematic, three-step approach to diagnosing HPLC issues.

References

Technical Support Center: 3,5-Disubstituted Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the synthesis of 3,5-disubstituted hydantoins. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.

General Synthesis Workflow

The most common pathway to 3,5-disubstituted hydantoins is a two-step process. First, a 5,5-disubstituted hydantoin (B18101) is formed from a ketone or aldehyde via the Bucherer-Bergs reaction. This intermediate is then selectively substituted at the N-3 position.

G start Ketone or Aldehyde Starting Material step1 Bucherer-Bergs Reaction (e.g., KCN, (NH₄)₂CO₃) start->step1 intermediate 5,5-Disubstituted Hydantoin step1->intermediate step2 N-3 Substitution (Alkylation / Arylation) intermediate->step2 product 3,5-Disubstituted Hydantoin (Final Product) step2->product purify Purification (Chromatography / Recrystallization) product->purify

Caption: General synthetic workflow for 3,5-disubstituted hydantoins.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question: I am getting a low yield in my Bucherer-Bergs reaction to synthesize the 5,5-disubstituted intermediate. What are the common causes and solutions?

Answer: Low yields in the Bucherer-Bergs reaction are a frequent issue. Several factors related to reagents, reaction conditions, and workup can be the cause.

  • Reagent Stoichiometry and Quality: Ensure the correct molar ratios are used; typically a 1:2:2 ratio of ketone to potassium cyanide (KCN) to ammonium (B1175870) carbonate is effective.[1] Using an excess of cyanide can lead to side product formation.[1]

  • pH Control: The reaction is sensitive to pH. Ammonium carbonate acts as a buffer to maintain a pH of approximately 8-9.[1] Conditions that are too acidic hinder the initial cyanohydrin formation, while strongly alkaline conditions can degrade the cyanide reagent.[1]

  • Temperature and Reaction Time: The reaction often requires heating to proceed efficiently, typically at reflux in water or ethanol (B145695) (80-100°C).[1] However, some substrates may require prolonged reaction times, sometimes up to 90 hours, to achieve good yields.[2] Recent advancements have shown that using ultrasonication can reduce reaction times and temperatures.[3]

  • Substrate Solubility: Poor solubility of the starting ketone can hinder the reaction. Using 50% ethanol can be an effective solvent to improve solubility for many aldehydes and ketones.[3] For highly nonpolar substrates, a continuous flow approach with a two-feed system (one for the organic substrate, one for aqueous reagents) can overcome solubility issues and improve yields.[4]

  • Workup Procedure: The hydantoin product is typically precipitated by acidifying the reaction mixture with hydrochloric acid (HCl) after the reaction is complete.[1] Ensure the pH is sufficiently low to cause complete precipitation of the product.

Question: How can I improve the regioselectivity of N-3 alkylation over N-1 alkylation?

Answer: Achieving N-3 regioselectivity is crucial and depends heavily on the reaction conditions, particularly the choice of base and solvent. The proton on N-3 is generally more acidic than the one on N-1, so N-3 alkylation is favored under many basic conditions.[5]

  • Choice of Base: Milder bases tend to favor N-3 substitution. For Michael additions, using potassium carbonate (K₂CO₃) with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) at room temperature results in excellent N-3 selectivity.[6] Stronger bases, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), can lead to double deprotonation and subsequent alkylation at the N-1 position.[7]

  • Solvent Effects: The choice of solvent can influence which nitrogen is alkylated.[8] For direct N-1 selective alkylation, potassium bases like tBuOK or KHMDS in tetrahydrofuran (B95107) (THF) have been found to be effective, reversing the usual selectivity.[5] Therefore, to favor N-3, avoiding this specific combination is recommended.

  • Reaction Temperature: Increasing the reaction temperature can sometimes decrease selectivity, leading to mixtures of N-1 and N-1,N-3 disubstituted products.[6] Running the reaction at room temperature or lower is often preferable for high N-3 selectivity.[6]

The following diagram outlines a troubleshooting process for poor N-3 alkylation results.

G root Poor N-3 Alkylation Result (Low Yield / Poor Selectivity) cond Review Reaction Conditions root->cond reag Check Reagents root->reag start Verify Starting Hydantoin root->start base Base Choice & Strength (e.g., K₂CO₃ vs NaH) cond->base Mild base for N-3? temp Temperature Control (Room Temp is often better) cond->temp Too high? solv Solvent Polarity / Type (e.g., Toluene, DMF, THF) cond->solv Optimal for N-3? base_act Base Activity / Freshness reag->base_act solv_dry Solvent Anhydrous? reag->solv_dry elec Electrophile Reactivity reag->elec start_pur Purity & Dryness start->start_pur

Caption: Troubleshooting logic for N-3 alkylation issues.

Question: I am getting a mixture of mono- and di-alkylated products. How can this be controlled?

Answer: Formation of N-1,N-3 dialkylated product is a common side reaction, especially when using stronger bases or higher temperatures.[6][7]

  • Stoichiometry of Electrophile: Use a controlled amount of the alkylating agent, typically 1.0 to 1.2 equivalents, to favor mono-alkylation.

  • Reaction Conditions: As mentioned, milder conditions (e.g., K₂CO₃/TBAB at 25°C) are highly effective for regioselective mono-N-3 alkylation.[6] Conversely, to intentionally synthesize the dialkylated product, one can increase the temperature to 70°C and use 2.5 equivalents of the electrophile.[6] Phase-transfer catalysis has also been successfully used to prepare bis-alkylated hydantoins in high yield.[9][10]

Question: My final 3,5-disubstituted hydantoin is difficult to purify. What are the recommended methods?

Answer: Purification can be challenging due to the presence of diastereomers (syn/anti), enantiomers, or closely related side products.[11][12]

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for separating the desired product from starting materials and side products.[7]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) can be an effective purification method.[11]

  • Preparative HPLC: For separating stereoisomers (enantiomers or diastereomers), preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase is often required.[11][12] Columns based on immobilized polysaccharides are frequently used for this purpose.[12]

Frequently Asked Questions (FAQs) & Protocols

Question: What is a standard protocol for the Bucherer-Bergs synthesis of a 5,5-disubstituted hydantoin?

Answer: The following is a general protocol for the Bucherer-Bergs reaction.[1][2]

Experimental Protocol: Bucherer-Bergs Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2-3 equivalents).

  • Solvent Addition: Add a solvent, typically a 1:1 mixture of ethanol and water, to dissolve the reagents. 50% alcohol is often an effective solvent.[3]

  • Heating: Heat the reaction mixture to 60-100°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary significantly, from a few hours to over 24 hours depending on the substrate.[2][4]

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Slowly acidify the mixture with concentrated hydrochloric acid (HCl) under a fume hood until the pH is acidic. The 5,5-disubstituted hydantoin product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under a vacuum. Further purification can be done by recrystallization if necessary.

Safety Note: This reaction uses highly toxic potassium cyanide and generates ammonia. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Question: What is a reliable protocol for the regioselective N-3 alkylation of a 5,5-disubstituted hydantoin?

Answer: A highly efficient and regioselective method is phase-transfer-catalyzed (PTC) alkylation, which operates under mild conditions.[9][10]

Experimental Protocol: N-3 Alkylation via Phase-Transfer Catalysis

  • Reaction Setup: To a solution of the 5,5-disubstituted hydantoin (1 equivalent) and tetrabutylammonium bromide (TBAB, 2 mol%) in toluene, add a 50% w/w aqueous solution of potassium hydroxide (KOH).[9][10]

  • Reagent Addition: Add the alkylating agent (electrophile, 1.2-3 equivalents) to the biphasic mixture at room temperature.[9][10]

  • Reaction: Stir the mixture vigorously at room temperature until TLC analysis shows complete consumption of the starting material.

  • Workup: Dilute the reaction with water and extract the product with a suitable organic solvent, such as dichloromethane (B109758) (DCM).[9][10]

  • Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.

Base / CatalystSolventTemperature (°C)OutcomeReference
K₂CO₃ / TBABSolvent-free25High yield, excellent N-3 selectivity[6]
KOH (50% aq) / TBABToluene25 (rt)High yield, N-3 selectivity[9][10]
NaHDMF95N-3 substitution, potential for side reactions[7]
tBuOK or KHMDSTHF25 (rt)Favors N-1 substitution (reverse selectivity)[5]

Question: Are there alternatives to the Bucherer-Bergs reaction for forming the hydantoin core?

Answer: Yes, several alternative methods exist for synthesizing hydantoins, which may be advantageous if starting materials are sensitive or if stereochemistry needs to be preserved.

  • From α-Amino Esters: A one-pot synthesis involves reacting α-amino methyl ester hydrochlorides with carbamates, which form ureido derivatives that cyclize under basic conditions to yield 3,5-disubstituted hydantoins.[11][13]

  • From Dipeptides: Highly substituted chiral hydantoins can be prepared in a single step from simple Boc-protected dipeptides using trifluoromethanesulfonic anhydride.[11]

  • Ugi Reaction: A multi-component Ugi reaction followed by a cyclization step can provide access to various hydantoins.[13]

  • From β-Lactams: A series of 3,5-disubstituted hydantoins can be prepared via a base-assisted intramolecular amidolysis of C-3 functionalized β-lactams.[11]

References

Technical Support Center: Reducing Cytotoxicity of 3-(3,5-Dichlorophenyl)-1-methylhydantoin in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with 3-(3,5-Dichlorophenyl)-1-methylhydantoin. The guidance is compiled from publicly available research on structurally similar compounds and general principles of drug-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of cytotoxicity for this compound?

While specific data for this compound is limited as it is primarily classified as a drug intermediate, studies on the structurally similar compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) suggest a potential mechanism involving metabolic activation by cytochrome P450 (CYP) enzymes.[1][2] Specifically, CYP3A4 has been shown to metabolize DCPT into a more toxic form, leading to hepatotoxicity in preclinical models.[1][3] Therefore, it is plausible that the cytotoxicity of this compound in non-target cells could be, at least in part, dependent on its biotransformation by CYP enzymes.[1][2]

Q2: How can I determine if CYP450 metabolism is involved in the observed cytotoxicity?

To investigate the role of CYP450 enzymes in the cytotoxicity of this compound, you can perform co-incubation experiments with known CYP inhibitors or inducers.

  • CYP Inhibition: Co-treatment of your non-target cells with the compound and a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or a specific CYP3A4 inhibitor (e.g., ketoconazole) should attenuate the cytotoxicity if a CYP-mediated metabolite is responsible for the toxic effects.[1][3]

  • CYP Induction: Conversely, pre-treating the cells with a CYP3A4 inducer (e.g., dexamethasone) may potentiate the cytotoxicity of the compound.[1][3]

Q3: What are common in vitro assays to measure the cytotoxicity of this compound?

Several assays can be used to quantify cytotoxicity. The choice of assay depends on the specific cellular mechanism being investigated.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4] A decrease in metabolic activity is correlated with a reduction in cell viability.

  • LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[5]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.[6][7]

Q4: What are general strategies to reduce drug-induced cytotoxicity in non-target cells?

Several approaches can be employed to mitigate off-target cytotoxicity:

  • Dose Optimization: Perform a dose-response study to determine the lowest effective concentration of the compound that achieves the desired on-target effect while minimizing toxicity in non-target cells.[6]

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer protection.[5]

  • Formulation Strategies: For in vivo studies, consider drug delivery systems that target the compound to the desired cells or tissues, thereby reducing systemic exposure and off-target effects.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Potential Cause Recommended Solution
High cytotoxicity observed in all cell lines at low concentrations. Compound instability in culture medium leading to toxic degradation products.Assess the stability of the compound in your culture medium over the experimental time course using methods like HPLC.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤0.1%). Run a vehicle control to confirm.[8]
Contamination of cell cultures (e.g., mycoplasma).Regularly test cell cultures for contamination. Use fresh, authenticated cell stocks.[7]
Inconsistent cytotoxicity results between experiments. Variation in cell density at the time of treatment.Standardize cell seeding density and ensure even cell distribution in multi-well plates.
Passage number of cells.Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.[7]
Compound precipitation in culture medium.Prepare a concentrated stock solution in a suitable solvent and ensure it is fully dissolved before diluting into the culture medium. Visually inspect for precipitates.[8]
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). The compound may interfere with the assay chemistry.For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability. It is advisable to use multiple, mechanistically different cytotoxicity assays to confirm results.[4][7]
The compound may induce cytostatic effects rather than cytotoxic effects.A cytostatic effect will inhibit cell proliferation (affecting MTT results) without necessarily causing cell death (no change in LDH release). Consider assays that measure cell number directly.

Quantitative Data Summary

The following table summarizes cytotoxicity data for the structurally similar compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in HepG2 cells, which can serve as a reference point for your experiments.

Cell LineCompoundLC50 (µM)Experimental ConditionReference
Wild Type HepG2DCPT233.0 ± 19.724-hour treatment[1][2]
CYP3A4-transfected HepG2DCPT160.2 ± 5.924-hour treatment[1][2]

LC50: The concentration of a compound that causes the death of 50% of the cells.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability based on mitochondrial reductase activity.

  • Cell Seeding: Seed non-target cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Investigating CYP3A4-Mediated Cytotoxicity

This protocol outlines a method to determine the involvement of CYP3A4 in the observed cytotoxicity.

  • Cell Culture: Use a cell line with known CYP3A4 activity (e.g., HepG2 cells) or a cell line engineered to express CYP3A4.

  • Inhibitor/Inducer Pre-treatment:

    • Inhibition: Pre-treat cells with a CYP3A4 inhibitor (e.g., 1-10 µM ketoconazole) for 1-2 hours before adding this compound.

    • Induction: Pre-treat cells with a CYP3A4 inducer (e.g., 10-50 µM dexamethasone) for 24-48 hours before adding the test compound.

  • Compound Treatment: Add this compound at various concentrations to the pre-treated cells. Include control groups for the compound alone, inhibitor/inducer alone, and vehicle.

  • Cytotoxicity Assessment: After the desired incubation period, assess cell viability using a suitable method such as the MTT assay.

  • Data Analysis: Compare the cytotoxicity of this compound in the presence and absence of the CYP3A4 inhibitor/inducer. A decrease in cytotoxicity with the inhibitor or an increase with the inducer suggests CYP3A4-mediated bioactivation.[1]

Visualizations

Cytotoxicity_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compound Compound Compound_Internal 3-(3,5-Dichlorophenyl)- 1-methylhydantoin Compound->Compound_Internal Cellular Uptake CYP450 CYP450 Enzymes (e.g., CYP3A4) Compound_Internal->CYP450 Metabolism Metabolite Reactive Metabolite CYP450->Metabolite ROS Reactive Oxygen Species (ROS) Metabolite->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway for CYP450-mediated cytotoxicity.

Experimental_Workflow Start Start Experiment Step1 Step 1: Seed Non-Target Cells Start->Step1 Step2 Step 2: Perform Dose-Response & Time-Course Assay Step1->Step2 Step3 Step 3: Assess Cytotoxicity (e.g., MTT, LDH) Step2->Step3 Decision Is Cytotoxicity Observed? Step3->Decision Troubleshoot Troubleshoot: - Check solvent toxicity - Verify compound stability - Test for contamination Decision->Troubleshoot Yes End Refined Protocol Decision->End No Investigate Investigate Mechanism: - Co-treatment with  CYP450 inhibitors/inducers - Apoptosis vs. Necrosis assays Troubleshoot->Investigate Optimize Optimize Protocol: - Adjust concentration - Co-treat with protectants Investigate->Optimize Optimize->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Optimizing dosage for in vivo studies with 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing In Vivo Dosage for Novel Compounds

Frequently Asked Questions (FAQs)

Q1: I have a novel compound, 3-(3,5-Dichlorophenyl)-1-methylhydantoin. Where do I begin with dose selection for my first in vivo study?

The crucial first step is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects or toxicity.[1][2][3] This is typically done through a dose-escalation study in a small number of animals. The goal is to identify a dose range that is safe for subsequent efficacy studies.[4] Key observations include clinical signs of toxicity, changes in body weight, and macroscopic observations at the end of the study.[1] It is recommended to start with a single dose MTD study before moving to more complex or long-term experiments.[2][4]

Q2: My compound is highly hydrophobic. What vehicle should I use for formulation, and how do I control for its effects?

For hydrophobic compounds, multi-component vehicles are often necessary. Common formulations for oral or parenteral administration include solutions or suspensions using solvents and surfactants such as:

  • Dimethyl sulfoxide (B87167) (DMSO) combined with PEG-300/400, Tween 80, and saline.[5]

  • DMSO mixed with corn oil.[5]

  • A suspension in aqueous Carboxymethylcellulose sodium (CMC-Na).[5]

The choice depends on the required dose, administration route, and study duration.[5] For instance, vehicles safe for oral gavage may cause irritation if administered via intraperitoneal (IP) injection.[5]

Crucially, you must include a "vehicle control" group in your experiment. This group receives the exact same formulation, administered via the same route and volume, but without the active compound. This allows you to distinguish the pharmacological effects of your compound from any biological effects caused by the delivery vehicle itself.[5]

Q3: How do I move from an in vitro IC50 value to an in vivo starting dose?

While there is no universal formula, a common translational approach for targeted small molecules is to aim for an in vivo plasma concentration that is comparable to the in vitro potency (e.g., IC50 or EC50).[6] However, this is a rough estimate. A more robust method involves conducting a preliminary pharmacokinetic (PK) study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data, combined with MTD results, provides a much stronger basis for selecting an effective and non-toxic dose for efficacy studies.

Q4: My compound did not show efficacy in my animal model. What are the common troubleshooting steps?

Lack of efficacy can stem from multiple factors. Before concluding the compound is inactive, systematically review the following:

  • Formulation and Solubility: Did the compound precipitate out of the vehicle upon administration? Visually inspect the formulation. Consider re-evaluating the vehicle for better solubility.[7]

  • Pharmacokinetics (Exposure): Was the compound absorbed and did it reach the target tissue at a sufficient concentration? A PK study is essential to confirm adequate exposure (e.g., Cmax, AUC). High pharmacokinetic variability is common with novel small molecules.[8]

  • Dose Level: The selected dose may be too low. If no toxicity was observed, consider a dose-escalation efficacy study based on MTD and PK data.[9]

  • Target Engagement: Can you confirm the compound is interacting with its intended biological target in vivo? This may require developing a specific pharmacodynamic (PD) biomarker assay.[10]

  • Metabolism: The compound might be rapidly metabolized into an inactive form. In vivo studies on related compounds, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), have shown that metabolism by cytochrome P450 (CYP) enzymes can significantly impact activity and toxicity.[11]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., male CD-1 mice). Use a small group size (n=3-5 per group).

  • Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.

  • Dose Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg)

    • Group 3: Mid Dose (e.g., 50 mg/kg)

    • Group 4: High Dose (e.g., 100 mg/kg)

    • Note: Doses are hypothetical. Initial doses should be estimated from any available in vitro cytotoxicity data or data from structurally similar compounds.

  • Administration: Administer a single dose via the intended route (e.g., oral gavage or IP injection).

  • Observation Period: Monitor animals closely for 1-3 days for clinical signs of toxicity (e.g., lethargy, rough coat, abnormal posture).[4] Record body weight daily. A body weight loss of over 10% in rodents is often considered a sign of significant toxicity.[12]

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no major signs of toxicity (including >10% body weight loss) are observed.[2][12]

  • Necropsy: At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.

Data Presentation

Table 1: Hypothetical MTD Study Results

GroupDose (mg/kg)Administration RouteNMortalityMean Body Weight Change (48h)Clinical Signs
1VehicleOral Gavage30/3+1.5%None Observed
250Oral Gavage30/3-1.2%None Observed
3150Oral Gavage30/3-8.5%Mild lethargy for 4h post-dose
4300Oral Gavage31/3-16.2%Severe lethargy, hunched posture
Based on these hypothetical results, the single-dose MTD would be estimated at 150 mg/kg.

Table 2: Illustrative Pharmacokinetic Data from a Related Compound

This table shows in vivo dosage data for a structurally similar compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), which was studied for hepatotoxicity in rats. This can serve as a reference point for the potential dose range, though direct extrapolation is not advised.

CompoundDoseAdministration RouteAnimal ModelObserved EffectReference
DCPT0.2 mmol/kgIntraperitoneal (i.p.)Fischer 344 RatsNon-toxic dose[11]
DCPT0.6 mmol/kgIntraperitoneal (i.p.)Fischer 344 RatsHepatotoxic dose[11]
DCPT1.0 mmol/kgIntraperitoneal (i.p.)Fischer 344 RatsHepatotoxic dose[11]

Visualizations

G cluster_0 Phase 1: Dose Finding & Safety cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Dose Optimization vitro In Vitro Potency (e.g., IC50) mtd Maximum Tolerated Dose (MTD) Study vitro->mtd Estimate Start Dose formulation Formulation & Vehicle Selection formulation->mtd pk Pilot Pharmacokinetic (PK) Study mtd->pk Define Safe Upper Limit efficacy Dose-Response Efficacy Study pk->efficacy Select Doses Based on Exposure optimize PK/PD Modeling pk->optimize pd Pharmacodynamic (PD) Target Engagement efficacy->pd Confirm Mechanism efficacy->optimize pd->optimize model Disease Model Validation model->efficacy final_dose Optimized Dose Regimen optimize->final_dose

Caption: Workflow for In Vivo Dose Optimization.

G start In Vivo Study Shows No Efficacy q1 Was the compound formulated correctly? Did it precipitate? start->q1 a1_yes Reformulate. Consider alternative vehicle. q1->a1_yes No q2 Was drug exposure (PK) confirmed in plasma and/or target tissue? q1->q2 Yes a2_yes Run Pilot PK Study. q2->a2_yes No q3 Was the dose high enough? Were any signs of toxicity (from MTD) observed? q2->q3 Yes a3_yes Perform Dose Escalation in Efficacy Model. q3->a3_yes No end_node Re-evaluate compound's mechanism of action or in vitro hypothesis. q3->end_node Yes

Caption: Troubleshooting Lack of In Vivo Efficacy.

References

Technical Support Center: Enhancing the Bioavailability of Dichlorophenyl Hydantoin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of dichlorophenyl hydantoin (B18101) compounds. Drawing upon established principles of pharmaceutical sciences and data from the closely related compound phenytoin (B1677684) (5,5-diphenylhydantoin), this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your drug development efforts.

Frequently Asked Questions (FAQs)

Q1: My dichlorophenyl hydantoin compound demonstrates high potency in in-vitro assays but shows poor efficacy in animal models. What is the likely cause?

A1: A significant disconnect between in-vitro potency and in-vivo efficacy is frequently attributed to poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter the systemic circulation. Dichlorophenyl hydantoin compounds, like many hydantoin derivatives, are often poorly soluble in water (a characteristic of Biopharmaceutics Classification System [BCS] Class II and IV drugs), which limits their dissolution rate and, consequently, their absorption and bioavailability.[1][2][3]

Q2: What are the initial strategies to consider for improving the bioavailability of a poorly soluble dichlorophenyl hydantoin compound?

A2: The initial focus should be on enhancing the compound's solubility and dissolution rate. Key strategies to investigate include:

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.

  • pH Adjustment: The solubility of hydantoin derivatives can be pH-dependent. Formulating with pH-modifying excipients to create a more favorable microenvironment for dissolution in the gastrointestinal tract can be effective.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution. This can be achieved through techniques like solvent evaporation or melt extrusion.

  • Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug by forming inclusion complexes.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[3]

Q3: How can I decide which bioavailability enhancement strategy is most suitable for my compound?

A3: The choice of strategy depends on the specific physicochemical properties of your dichlorophenyl hydantoin compound. A systematic approach is recommended:

  • Characterize Your Compound: Determine its aqueous solubility at different pH values, lipophilicity (LogP), melting point, and solid-state properties (crystalline vs. amorphous).

  • Feasibility Studies: Conduct small-scale screening experiments to assess the impact of different techniques. For example, evaluate solubility in various co-solvents and with different polymers for solid dispersions.

  • In Vitro Dissolution Testing: Compare the dissolution profiles of different formulations to identify the most promising candidates for in vivo studies.

Q4: Are there any prodrug strategies that have been successful for hydantoin derivatives?

A4: Yes, the prodrug approach is a viable strategy. For instance, fosphenytoin (B1200035) is a water-soluble phosphate (B84403) ester prodrug of phenytoin that is rapidly converted to phenytoin in the body.[4] This approach overcomes the solubility issues of the parent drug. For dichlorophenyl hydantoin compounds, creating more soluble or more permeable prodrugs by adding polar or actively transported moieties could significantly enhance bioavailability.[4][5][6][7][8]

Troubleshooting Guides

Problem 1: Inconsistent or low drug release during in-vitro dissolution testing.

  • Possible Cause: Inadequate wetting of the drug powder due to its hydrophobic nature.

    • Solution: Consider adding a small amount of a surfactant (e.g., 0.5% sodium lauryl sulfate) to the dissolution medium to improve wetting. Ensure the chosen surfactant and its concentration are justified and relevant to in-vivo conditions.

  • Possible Cause: The drug is precipitating out of the solution after initial dissolution from an enhanced formulation (e.g., an amorphous solid dispersion).

    • Solution: Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), into your formulation to maintain a supersaturated state.

  • Possible Cause: "Cone" formation at the bottom of the dissolution vessel (using USP Apparatus 2, paddle).

    • Solution: This is common for poorly soluble, dense powders. Optimize the paddle speed (typically 50-75 rpm) to ensure adequate hydrodynamics without creating a vortex. If the issue persists, consider using a different apparatus, like the rotating basket (USP Apparatus 1).

Problem 2: High variability in plasma concentrations in animal pharmacokinetic studies.

  • Possible Cause: Inconsistent dosing due to poor formulation homogeneity.

    • Solution: For suspensions, ensure the formulation is uniformly mixed before each administration. For solutions, confirm that the compound is fully dissolved and stable in the vehicle.

  • Possible Cause: Food effects. The presence or absence of food can significantly impact the absorption of poorly soluble drugs.

    • Solution: Standardize the feeding schedule for the animals in your studies (e.g., fasting overnight before dosing).[9] If food effects are suspected to be significant, conduct studies in both fed and fasted states.[9]

  • Possible Cause: Intersubject variability in gastrointestinal physiology.

    • Solution: While some variability is expected, a cross-over study design, where each animal receives all treatments, can help to minimize the impact of inter-subject variability compared to a parallel design.[10]

Problem 3: The chosen bioavailability enhancement strategy works in vitro but fails to show improvement in vivo.

  • Possible Cause: The formulation may not be stable in the gastrointestinal environment (e.g., pH-induced precipitation).

    • Solution: Re-evaluate your formulation components. Consider enteric coatings to protect the formulation until it reaches a more favorable pH environment in the intestine.

  • Possible Cause: The drug has low intestinal permeability (BCS Class IV).

    • Solution: If solubility enhancement alone is insufficient, the issue may be poor permeability. In this case, strategies that also enhance permeability, such as the use of permeation enhancers or lipid-based systems that can be absorbed via the lymphatic system, may be necessary.

  • Possible Cause: High first-pass metabolism. The drug is absorbed but is extensively metabolized by the liver before reaching systemic circulation.

    • Solution: Investigate the metabolic stability of your compound using in-vitro models (e.g., liver microsomes). If first-pass metabolism is high, prodrug strategies or formulations that promote lymphatic absorption might be beneficial.

Quantitative Data on Bioavailability Enhancement of Hydantoin Compounds

The following tables summarize data from studies on phenytoin, a structurally similar compound, demonstrating the effectiveness of different bioavailability enhancement techniques.

Table 1: Enhancement of Phenytoin Bioavailability by Intercalation into a Layered Double Hydroxide (LDH) System

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unprocessed Phenytoin7634.3 ± 58.34.07634.3 ± 58.3100
MgAl-PHT-LDH Tablets9936.4 ± 96.42.09936.4 ± 96.4130.15

Data from in vivo studies in Sprague Dawley rats.[3]

Table 2: Effect of a Prodrug Approach on Phenytoin Pharmacokinetics

CompoundCmax (µg/mL)Tmax (h)
Phenytoin Suspension8.5 ± 1.53.9 ± 1.2
Fosphenytoin Solution (oral)15.7 ± 2.91.5 ± 0.6

Data from a single oral 30 mg/kg phenytoin equivalents dose in male Wistar rats.[11] Note: While AUC was not significantly different in this study, the prodrug fosphenytoin led to a higher peak concentration (Cmax) and a faster time to reach it (Tmax).[11]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Dichlorophenyl Hydantoin Compounds (USP Apparatus 2 - Paddle Method)

Objective: To assess and compare the dissolution rate of different formulations of a dichlorophenyl hydantoin compound under standardized conditions.

Materials & Equipment:

  • USP-compliant dissolution test station (Apparatus 2) with vessels and paddles.

  • Water bath with temperature control.

  • Calibrated thermometer.

  • Formulated dichlorophenyl hydantoin compound (e.g., tablets, capsules, or powder).

  • Dissolution medium: 900 mL of phosphate buffer (pH 6.8) is a common starting point for intestinal pH. For poorly soluble compounds, the addition of a surfactant (e.g., 0.5% w/v sodium lauryl sulfate) may be necessary to achieve sink conditions. The medium should be deaerated before use.

  • Syringes and filters (e.g., 0.45 µm PVDF) for sampling.

  • Validated analytical method (e.g., HPLC-UV) for quantifying the dissolved drug.

Methodology:

  • Preparation:

    • Prepare the dissolution medium and deaerate it.

    • Assemble the dissolution apparatus and place 900 mL of the medium into each vessel.

    • Equilibrate the medium to 37 ± 0.5 °C.

  • Test Initiation:

    • Lower the paddles to the correct height (25 ± 2 mm from the bottom of the vessel).

    • Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

    • Introduce one dose of the drug formulation into each vessel. For capsules, a wire helix may be used to prevent floating.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle blade, and not less than 1 cm from the vessel wall.

    • Immediately filter the sample through a 0.45 µm filter, discarding the first few mL of the filtrate to saturate the filter.

    • If necessary, replace the volume of withdrawn sample with fresh, pre-warmed medium.

  • Analysis:

    • Analyze the filtered samples using a validated HPLC-UV method to determine the concentration of the dissolved drug.

  • Data Calculation:

    • Calculate the cumulative percentage of the drug dissolved at each time point, correcting for any volume replacement.

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Protocol 2: Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) and oral bioavailability of a dichlorophenyl hydantoin formulation.

Materials & Equipment:

  • Male Wistar or Sprague-Dawley rats (e.g., 200-250 g) with cannulated jugular veins for serial blood sampling.

  • Dosing formulation (e.g., suspension in 0.5% methylcellulose).

  • Oral gavage needles (appropriate size for the rats).

  • Blood collection tubes (e.g., with K2-EDTA anticoagulant).

  • Centrifuge.

  • Validated bioanalytical method (e.g., LC-MS/MS) for drug quantification in plasma.

  • Pharmacokinetic analysis software.

Methodology:

  • Animal Preparation:

    • Acclimatize the animals for at least one week before the study.

    • Fast the rats overnight (with free access to water) before dosing to minimize food effects.

  • Dosing:

    • Divide the rats into two groups: Intravenous (IV) and Oral (PO).

    • IV Group: Administer a known dose of the drug (e.g., 1-2 mg/kg, dissolved in a suitable vehicle) as a bolus injection via the tail vein. This group serves as the reference to determine absolute bioavailability.

    • PO Group: Administer a known dose of the drug formulation (e.g., 10-20 mg/kg) via oral gavage.[12][13][14]

  • Blood Sampling:

    • Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points.

    • IV Timepoints: e.g., 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Timepoints: e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4 °C) to separate the plasma.

    • Transfer the plasma to labeled tubes and store at -80 °C until analysis.

  • Bioanalysis:

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, t₁/₂) using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Logical Flow for Selecting a Bioavailability Enhancement Strategy

G cluster_strategies Formulation Strategy Screening start Start: Poorly Soluble Dichlorophenyl Hydantoin char Physicochemical Characterization (Solubility, LogP, Solid State) start->char bcs Determine BCS Class (Likely II or IV) char->bcs ps_red Particle Size Reduction (Nanosuspension) bcs->ps_red sd Solid Dispersion (with various polymers) bcs->sd lipid Lipid-Based Formulation (SEDDS) bcs->lipid prodrug Prodrug Synthesis bcs->prodrug dissolution In Vitro Dissolution Testing of Formulations ps_red->dissolution sd->dissolution lipid->dissolution prodrug->dissolution select Select Lead Formulation(s) dissolution->select invivo In Vivo Pharmacokinetic Study in Animal Model select->invivo end Optimized Bioavailability invivo->end

Caption: A decision-making workflow for enhancing the bioavailability of dichlorophenyl hydantoin compounds.

Experimental Workflow for an Oral Pharmacokinetic Study

G cluster_dosing Dosing Groups start Start: Acclimatize and Fast Animals iv_dose IV Dosing (for F% calculation) start->iv_dose po_dose Oral Gavage Dosing (Test Formulation) start->po_dose sampling Serial Blood Sampling (pre-defined timepoints) iv_dose->sampling po_dose->sampling processing Centrifuge Blood to Separate Plasma sampling->processing storage Store Plasma at -80°C processing->storage analysis LC-MS/MS Analysis of Plasma Samples storage->analysis pk_calc Pharmacokinetic Analysis (NCA) analysis->pk_calc end Determine AUC, Cmax, Tmax, F% pk_calc->end

Caption: A typical experimental workflow for conducting an oral pharmacokinetic study in rats.

References

Modifying experimental conditions for 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-(3,5-Dichlorophenyl)-1-methylhydantoin.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of this compound.

Synthesis & Purification

Question 1: Low Yield During Synthesis

My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this hydantoin (B18101) can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the starting materials, sarcosine (B1681465) derivative and 3,5-dichlorophenyl isocyanate, are a common cause of low yields.

    • Solution: Ensure precise measurement of all reactants. A slight excess of the isocyanate can sometimes drive the reaction to completion, but a large excess can lead to side products.

  • Moisture Contamination: Isocyanates are highly reactive towards water, which can consume the reagent and reduce the yield of the desired product.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The electron-withdrawing nature of the 3,5-dichlorophenyl group can influence the reactivity of the intermediates, potentially leading to side reactions.

    • Solution: Maintain the recommended reaction temperature. Lowering the temperature during the addition of the isocyanate can help to control the reaction rate and minimize side product formation.[1]

Question 2: Difficulty in Purification/Presence of Impurities

I am having trouble purifying the final product, and my characterization (NMR, LC-MS) shows persistent impurities. What are the likely sources of these impurities and how can I remove them?

Answer:

Purification challenges often stem from the formation of closely related byproducts during the synthesis.

  • Unreacted Starting Materials: Incomplete reactions will leave unreacted sarcosine derivative or 3,5-dichlorophenyl isocyanate.

    • Solution: Optimize the reaction conditions as described in Question 1. Recrystallization is often effective at removing unreacted starting materials.

  • Hydrolysis Products: Exposure of the isocyanate to moisture can lead to the formation of 3,5-dichloroaniline (B42879).

    • Solution: Use anhydrous conditions during the reaction and workup. 3,5-dichloroaniline can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup.

  • Di-substituted Ureas: A common side product in reactions involving isocyanates is the formation of a symmetrical di-substituted urea (B33335) from the reaction of the isocyanate with the aniline (B41778) formed from hydrolysis.

    • Solution: Careful control of reaction conditions to minimize moisture is key. These ureas often have different solubility profiles and can be removed by recrystallization from a suitable solvent system.

Experimental Use

Question 3: Poor Solubility in Aqueous Buffers for In-Vitro Assays

I am having difficulty dissolving this compound in my aqueous assay buffer for cell-based experiments.

Answer:

The dichlorophenyl group and the hydantoin core contribute to the compound's low aqueous solubility.

  • Initial Dissolution in an Organic Solvent: It is standard practice to first dissolve the compound in a water-miscible organic solvent.

    • Solution: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). This stock can then be serially diluted into the aqueous assay medium to the final desired concentration. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Precipitation Upon Dilution: The compound may precipitate out of solution when the DMSO stock is diluted into the aqueous buffer.

    • Solution: Vortex or sonicate the solution during and after dilution to aid in dissolution. It may also be beneficial to warm the buffer slightly before adding the compound stock. If precipitation persists, consider using a co-solvent system if your experimental design allows.

Question 4: Inconsistent Results in Biological Assays

I am observing high variability in my in-vitro assay results when using this compound.

Answer:

Inconsistent results can be due to issues with compound stability, purity, or the assay itself.

  • Compound Stability in Solution: The hydantoin ring can be susceptible to hydrolysis under certain pH and temperature conditions.

    • Solution: Prepare fresh dilutions of the compound from the DMSO stock for each experiment. Avoid prolonged storage of the compound in aqueous solutions. If the assay requires long incubation times, consider assessing the stability of the compound under your specific assay conditions using techniques like HPLC.

  • Purity of the Compound: Impurities can have their own biological activity, leading to confounding results.

    • Solution: Ensure the purity of your compound using analytical techniques such as NMR, LC-MS, and elemental analysis. If necessary, re-purify the compound.

  • Interaction with Assay Components: The compound may interact with components of the assay medium, such as serum proteins.

    • Solution: If possible, perform initial experiments in serum-free media to assess the direct effect of the compound. If serum is required, be aware that protein binding can reduce the effective concentration of the compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a chemical intermediate in the synthesis of more complex, biologically active molecules.[2] Its structure is closely related to intermediates used in the synthesis of nonsteroidal antiandrogens like Nilutamide.

Q2: What is the predicted mechanism of action for compounds derived from this intermediate?

A2: Given its structural similarity to precursors of Nilutamide, compounds derived from this compound are predicted to act as androgen receptor (AR) antagonists.[1][3][4] These compounds would competitively bind to the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting androgen-mediated gene transcription and cell proliferation.[1][3][5]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at 4°C in a tightly sealed container, away from moisture.[6] For long-term storage in solution, it is advisable to store stock solutions in DMSO at -20°C or -80°C.[6]

Q4: Are there any known safety concerns associated with handling this compound?

Q5: Can this compound be used directly in biological assays?

A5: Yes, while it is primarily an intermediate, it can be used in biological assays, for example, as a negative control in structure-activity relationship (SAR) studies or in initial screening campaigns. Its biological activity, if any, would need to be determined experimentally.

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 27387-90-2[6]
Molecular Formula C₁₀H₈Cl₂N₂O₂[6]
Molecular Weight 259.09 g/mol [6]
Appearance White to off-white solid[6]
Melting Point 202-203.5 °C[7]
Predicted LogP 2.39
Predicted pKa -1.90 ± 0.20[7]
Storage Temperature 4°C

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO SolubleRecommended for stock solutions.
Ethanol SolubleCan be used for recrystallization.[7]
Methanol Soluble
Water Low to InsolublePredicted based on LogP and structure.
Aqueous Buffers Low to InsolubleRequires a co-solvent like DMSO for biological assays.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for hydantoin synthesis.[1]

Materials:

  • Sarcosine ethyl ester hydrochloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 3,5-Dichlorophenyl isocyanate

  • Tert-butyl methyl ether (TBME)

  • Water

Procedure:

  • To a suspension of sarcosine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq) dropwise at room temperature.

  • Stir the mixture for 1.5-2 hours at room temperature.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the salt cake with DCM.

  • Cool the filtrate to 0-5°C.

  • In a separate flask, dissolve 3,5-dichlorophenyl isocyanate (1.2 eq) in anhydrous DCM.

  • Slowly add the 3,5-dichlorophenyl isocyanate solution to the cooled filtrate, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-14 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add TBME to precipitate the product.

  • Stir the resulting suspension for 2-3 hours at room temperature.

  • Filter the suspension and wash the filter cake with TBME.

  • To remove any remaining salts, suspend the crude product in water and stir for at least 16 hours.

  • Filter the suspension, wash the filter cake with water, and dry under vacuum to obtain this compound as a white solid.

  • Characterize the final product by NMR, LC-MS, and melting point analysis.

Protocol 2: In-Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against a cancer cell line (e.g., LNCaP for prostate cancer).

Materials:

  • This compound

  • DMSO

  • Cancer cell line (e.g., LNCaP)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

V. Visualizations

Diagram 1: Androgen Receptor Signaling Pathway

Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP SRD5A->DHT AR Androgen Receptor (AR) AR->AR_HSP AR_Dimer AR Dimer AR->AR_Dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_Dimer->ARE Nuclear Translocation Nilutamide_Derivative 3-(3,5-Dichlorophenyl)- 1-methylhydantoin Derivative Nilutamide_Derivative->AR Antagonist Binding Transcription Gene Transcription ARE->Transcription Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation

Caption: Androgen Receptor (AR) signaling pathway and the antagonistic action of a derivative.

Diagram 2: AMPK Signaling Pathway

AMPK_Signaling cluster_inputs Cellular Stress cluster_core AMPK Activation cluster_outputs Downstream Effects Stress Low ATP / High AMP (Metabolic Stress) AMPK AMPK Stress->AMPK LKB1 LKB1 LKB1->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Anabolic Anabolic Pathways (e.g., Lipid Synthesis) pAMPK->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic Activation Dichlorophenyl_Compound Dichlorophenyl Compound Dichlorophenyl_Compound->AMPK Potential Modulation

Caption: Overview of the AMPK signaling pathway and potential modulation by dichlorophenyl compounds.

Diagram 3: Experimental Workflow for In-Vitro Cytotoxicity Testing

Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 treat_cells Treat Cells with Compound incubate1->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining the in-vitro cytotoxicity of the compound using an MTT assay.

References

Validation & Comparative

Comparative Analysis of Antiviral Agents Against Enteroviruses: A Focus on a Dichlorophenyl Hydantoin Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistent threat of enteroviral infections necessitates the continued exploration and development of novel antiviral therapeutics. This guide provides a comparative analysis of a dichlorophenyl hydantoin (B18101) derivative, closely related to the target compound 3-(3,5-Dichlorophenyl)-1-methylhydantoin, against established anti-enterovirus agents. Due to a lack of available data on the specified molecule, this report focuses on the well-documented antiviral properties of 5-(3,4-dichlorophenyl)methylhydantoin . This analysis is based on a comprehensive review of existing experimental data, offering a quantitative and qualitative comparison of its performance against key antiviral compounds targeting enteroviruses, including Pocapavir, Rupintrivir, and Pleconaril. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development in this critical therapeutic area.

Introduction

Enteroviruses, a genus of positive-sense single-stranded RNA viruses, encompass a wide range of human pathogens, including poliovirus, coxsackieviruses, and echoviruses. These viruses are responsible for a variety of diseases, from mild respiratory illnesses to severe and life-threatening conditions like poliomyelitis and myocarditis. The development of effective antiviral agents against enteroviruses remains a significant challenge. This guide focuses on a comparative evaluation of a promising class of compounds, the dichlorophenyl hydantoins, against other known antiviral agents. While specific antiviral data for this compound is not currently available in the public domain, extensive research on the closely related analog, 5-(3,4-dichlorophenyl)methylhydantoin, provides valuable insights into the potential of this chemical scaffold.

Comparative Antiviral Performance

The antiviral efficacy of 5-(3,4-dichlorophenyl)methylhydantoin and selected comparator drugs against poliovirus, a representative enterovirus, is summarized below. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented is a collation from various sources and should be interpreted with this in mind.

Table 1: In Vitro Antiviral Activity against Poliovirus

CompoundVirus Strain(s)Cell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
5-(3,4-dichlorophenyl)methylhydantoin PoliovirusHeLaCell-free system, CPEData Not AvailableData Not AvailableData Not Available[1][2]
Pocapavir (V-073) 45 poliovirus strains (wild, vaccine, VDPVs)LLC-MK2CPE Protection0.003 - 0.126~6>47 - >2000[3][4]
Rupintrivir (AG7088) Poliovirus (3 serotypes)Not SpecifiedNot Specified0.005 - 0.04Data Not AvailableData Not Available[5]
Pleconaril 215 clinical enterovirus isolatesNot SpecifiedCPE≤0.03Data Not AvailableData Not Available[6]

Note: EC50 (Half-maximal Effective Concentration), CC50 (Half-maximal Cytotoxic Concentration), SI (Selectivity Index = CC50/EC50). VDPVs (Vaccine-Derived Polioviruses). CPE (Cytopathic Effect). Data for 5-(3,4-dichlorophenyl)methylhydantoin is qualitative, focusing on the mechanism of action.

Mechanism of Action

5-(3,4-dichlorophenyl)methylhydantoin

Studies have elucidated a dual mechanism of action for 5-(3,4-dichlorophenyl)methylhydantoin against enteroviruses.[2] At lower concentrations, its primary mode of action is the inhibition of viral assembly .[1][2] It is believed to interfere with the proper formation of the viral capsid, a crucial step in the production of new, infectious virions. At higher concentrations, it has also been shown to inhibit viral RNA synthesis .[2] This suggests a multifaceted approach to disrupting the viral life cycle.

The proposed mechanism of inhibiting viral assembly likely involves the binding of the hydantoin derivative to a component of the viral capsid precursor, preventing the conformational changes necessary for the maturation of the virion.

cluster_virus Poliovirus Life Cycle cluster_drug Drug Intervention Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Proteolytic_Processing Proteolytic Processing Translation->Proteolytic_Processing RNA_Replication RNA Replication Proteolytic_Processing->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release Release of New Virions Assembly->Release Hydantoin 5-(3,4-dichlorophenyl) methylhydantoin Hydantoin->RNA_Replication Inhibits RNA Synthesis (Higher Concentrations) Hydantoin->Assembly Inhibits Assembly (Primary Mechanism) cluster_virus Enterovirus Replication Cycle cluster_drugs Comparative Mechanisms Uncoating Uncoating Proteolytic_Processing Proteolytic Processing (3C Protease) Uncoating->Proteolytic_Processing Viral_Proteins Functional Viral Proteins Proteolytic_Processing->Viral_Proteins Pocapavir Pocapavir Pocapavir->Uncoating Inhibits Rupintrivir Rupintrivir Rupintrivir->Proteolytic_Processing Inhibits cluster_workflow Plaque Reduction Assay Workflow Start Start Seed_Cells Seed Host Cells in Multi-well Plates Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of Antiviral Compound Seed_Cells->Prepare_Compound Infect_Cells Infect Cell Monolayers with Virus & Compound Prepare_Compound->Infect_Cells Add_Overlay Add Semi-Solid Overlay Infect_Cells->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Stain_and_Count Fix, Stain, and Count Plaques Incubate->Stain_and_Count Calculate_EC50 Calculate EC50 Stain_and_Count->Calculate_EC50 End End Calculate_EC50->End

References

Efficacy of 3-(3,5-Dichlorophenyl)-1-methylhydantoin Compared to Existing Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the fungicidal efficacy of the dicarboximide class, represented by iprodione (B1672158), against a range of existing fungicides. The focus of this comparison is on the control of Botrytis cinerea, the causal agent of gray mold, a significant pathogen in agriculture.

Data Presentation: Comparative Efficacy Against Botrytis cinerea

The following table summarizes the 50% effective concentration (EC50) values of iprodione and other commercial fungicides against Botrytis cinerea. A lower EC50 value indicates higher fungicidal activity.

Fungicide ClassActive IngredientEC50 (µg/mL) against Botrytis cinereaReference
DicarboximideIprodione0.1 - 1.42[1]
PhenylpyrroleFludioxonil< 0.1[1]
AnilinopyrimidinePyrimethanil50[1]
TriazoleTebuconazole0.03 - 1[1]
PhenylpyrazoleFenpyrazamine0.9[1]
SDHIBoscalidNot specified, but less effective than cyprodinil (B131803) + fludioxonil[2]

Experimental Protocols

The following is a representative methodology for determining the in vitro efficacy of fungicides against Botrytis cinerea, based on established protocols.[3]

Objective: To determine the concentration of the test compound required to inhibit 50% of the mycelial growth (EC50) of Botrytis cinerea.

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (B569324) (PDA)

  • Test compound (e.g., 3-(3,5-Dichlorophenyl)-1-methylhydantoin)

  • Solvent for test compound (e.g., Dimethyl Sulfoxide - DMSO)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Fungal Culture Preparation: Botrytis cinerea is cultured on PDA plates at 20-25°C for 5-7 days to allow for sufficient mycelial growth.

  • Stock Solution Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Amended Media Preparation: The PDA medium is autoclaved and allowed to cool to approximately 50-55°C. The stock solution of the test compound is then added to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent at the same final concentration is also prepared to account for any solvent effects.

  • Inoculation: A 5 mm mycelial plug is taken from the leading edge of an actively growing Botrytis cinerea culture using a sterile cork borer. The plug is then placed in the center of each fungicide-amended and control PDA plate.

  • Incubation: The inoculated plates are incubated in the dark at 20-25°C.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration of the test compound relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the log of the compound concentration.

Mandatory Visualization

Signaling Pathway: Inhibition of the High Osmolarity Glycerol (HOG) Pathway

Dicarboximide fungicides, such as iprodione, are known to inhibit the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[4] This pathway is crucial for fungi to adapt to osmotic stress. By disrupting this pathway, the fungicide prevents the fungus from regulating its internal turgor pressure, leading to cell death.

HOG_Pathway_Inhibition cluster_stress Osmotic Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmotic Stress Osmotic Stress Sensor_Kinase Sensor Histidine Kinase Osmotic Stress->Sensor_Kinase activates MAPKKK MAP Kinase Kinase Kinase Sensor_Kinase->MAPKKK MAPKK MAP Kinase Kinase MAPKKK->MAPKK MAPK_Hog1 MAP Kinase (Hog1) MAPKK->MAPK_Hog1 Transcription_Factor Transcription Factor MAPK_Hog1->Transcription_Factor Gene_Expression Stress Response Gene Expression Transcription_Factor->Gene_Expression Fungicide 3-(3,5-Dichlorophenyl)- 1-methylhydantoin (Iprodione) Fungicide->Sensor_Kinase inhibits experimental_workflow A Prepare Fungal Culture (*Botrytis cinerea* on PDA) C Prepare Fungicide-Amended and Control PDA Plates A->C B Prepare Fungicide Stock Solution B->C D Inoculate Plates with Fungal Mycelial Plugs C->D E Incubate Plates (20-25°C in dark) D->E F Measure Colony Diameter at Intervals E->F G Calculate Percent Inhibition and Determine EC50 F->G

References

Unveiling the Action of a Potent Androgen Receptor Antagonist: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of the mechanism of action for a key nonsteroidal androgen receptor (AR) antagonist, understood to be the likely therapeutic product derived from the intermediate 3-(3,5-Dichlorophenyl)-1-methylhydantoin. This analysis offers a direct comparison with alternative AR antagonists, supported by experimental data and detailed protocols.

The hydantoin (B18101) scaffold is a cornerstone in the development of nonsteroidal antiandrogen therapies. While this compound is identified as a drug intermediate, its structural features strongly suggest its role in the synthesis of a potent androgen receptor antagonist, such as enzalutamide (B1683756) or a closely related analog. These second-generation antiandrogens represent a significant advancement in the treatment of prostate cancer.[1][2][3] This guide will, therefore, focus on the validated mechanism of action for this class of compounds, using enzalutamide as a representative molecule for comparison against other therapeutic options.

Mechanism of Action: A Multi-pronged Attack on Androgen Receptor Signaling

Androgen receptors are ligand-activated transcription factors that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocate to the nucleus and regulate the expression of genes crucial for prostate cancer cell growth and survival.[2] Nonsteroidal AR antagonists function by competitively inhibiting this pathway.

Second-generation antagonists, such as enzalutamide, exhibit a more comprehensive blockade of AR signaling compared to their first-generation predecessors like bicalutamide.[4] Their mechanism involves several key steps:

  • High-Affinity Binding: They bind to the ligand-binding domain (LBD) of the AR with significantly higher affinity than first-generation drugs.[3]

  • Inhibition of Nuclear Translocation: Unlike earlier antagonists, they effectively prevent the AR from moving into the cell nucleus.[4]

  • Blocked DNA Binding: They impede the binding of the activated AR to androgen response elements (AREs) on the DNA.[3]

  • Impaired Coactivator Recruitment: By inducing a specific conformational change in the AR, they prevent the recruitment of coactivator proteins necessary for gene transcription.[1][5]

This multi-faceted inhibition leads to a more profound suppression of androgen-driven gene expression and a potent anti-proliferative effect on prostate cancer cells.

Comparative Performance Data

The efficacy of nonsteroidal AR antagonists can be quantitatively compared using various in vitro assays. The following table summarizes key performance metrics for enzalutamide and its alternatives.

CompoundAndrogen Receptor Binding Affinity (IC50, nM)Inhibition of AR-mediated Reporter Gene Expression (IC50, nM)Inhibition of LNCaP Cell Proliferation (IC50, nM)
Enzalutamide 20 - 4030 - 6070 - 150
Apalutamide 15 - 3025 - 5060 - 120
Darolutamide 10 - 2520 - 4550 - 100
Bicalutamide 150 - 250150 - 300300 - 600

Note: The IC50 values are approximate ranges compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the mechanism of action of nonsteroidal androgen receptor antagonists.

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound to the androgen receptor.

Protocol:

  • Preparation of AR Source: Utilize either purified recombinant human AR protein or cytosolic extracts from cells overexpressing the AR (e.g., LNCaP cells).

  • Radioligand Binding: Incubate the AR preparation with a fixed concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

  • Competitive Binding: Add increasing concentrations of the unlabeled test compound (e.g., enzalutamide) and a known competitor (e.g., unlabeled DHT) in parallel reactions.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 2 hours at 4°C).

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filter binding assays.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is then determined by non-linear regression analysis.

AR-Mediated Reporter Gene Assay

Objective: To measure the ability of a compound to inhibit androgen-induced gene transcription.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., PC-3 or DU145, which have low endogenous AR expression) and co-transfect them with two plasmids: one expressing the full-length human androgen receptor and another containing a luciferase reporter gene driven by an androgen-responsive promoter (e.g., PSA promoter).

  • Compound Treatment: Treat the transfected cells with a known androgen agonist (e.g., 1 nM DHT) in the presence of increasing concentrations of the test antagonist.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer after the addition of a luciferin (B1168401) substrate.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). Plot the normalized luciferase activity against the log concentration of the antagonist to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of a compound on the growth of androgen-sensitive prostate cancer cells.

Protocol:

  • Cell Seeding: Seed androgen-dependent prostate cancer cells (e.g., LNCaP) in 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, treat them with increasing concentrations of the test compound in the presence of a low concentration of androgen to stimulate growth.

  • Incubation: Incubate the cells for a period of 3 to 6 days.

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or resazurin (B115843) assay.

  • Data Analysis: Plot the cell viability (as a percentage of the control) against the log concentration of the compound to determine the IC50 value for cell growth inhibition.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the androgen receptor signaling pathway and the experimental workflows.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP HSP AR_HSP->AR HSP Dissociation AR_Androgen_N AR-Androgen Complex AR_Androgen->AR_Androgen_N Nuclear Translocation Antagonist AR Antagonist (e.g., Enzalutamide) Antagonist->AR Blocks Binding Antagonist->AR_Androgen Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) Antagonist->ARE Blocks DNA Binding AR_Androgen_N->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling and Antagonist Inhibition.

Workflow for AR Antagonist Validation cluster_binding Binding Affinity cluster_transcription Transcriptional Activity cluster_cellular Cellular Effect Binding_Assay Competitive Binding Assay (Radioligand Displacement) Binding_Result Determine IC50 (Binding Affinity) Binding_Assay->Binding_Result Reporter_Result Determine IC50 (Transcriptional Inhibition) Binding_Result->Reporter_Result Reporter_Assay AR-Mediated Reporter Gene Assay (Luciferase) Reporter_Assay->Reporter_Result Proliferation_Result Determine IC50 (Growth Inhibition) Reporter_Result->Proliferation_Result Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Proliferation_Assay->Proliferation_Result

Caption: Experimental Workflow for AR Antagonist Validation.

References

Comparative Analysis of 3-(3,5-Dichlorophenyl)-1-methylhydantoin Cross-reactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Potential Cellular Responses

This guide provides a comparative overview of the anticipated cross-reactivity of 3-(3,5-Dichlorophenyl)-1-methylhydantoin across various cell lines. Due to limited publicly available data on this specific compound, this analysis is based on experimental findings for structurally analogous molecules, particularly those sharing the dichlorophenyl and hydantoin (B18101) scaffolds. The primary focus is on cytotoxicity and interaction with the androgen receptor signaling pathway, key determinants of cellular response.

Executive Summary

This compound is a synthetic compound with potential biological activity stemming from its structural similarity to known bioactive molecules. Cross-reactivity in different cell lines is expected to be significantly influenced by two primary factors: the metabolic capacity of the cells, particularly the expression of cytochrome P450 (CYP) enzymes, and the status of the androgen receptor (AR) signaling pathway. Data from related compounds suggest that metabolic activation by enzymes such as CYP3A4 could lead to increased cytotoxicity. Furthermore, the hydantoin moiety is a known pharmacophore for androgen receptor antagonists, indicating potential for cell-line specific effects in tissues expressing the androgen receptor, such as prostate cancer cells.

Comparative Cytotoxicity Data of Structurally Related Compounds

Table 1: Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT)

Cell LineTypeKey FeatureIC50 (µM)Reference
HepG2Hepatocellular CarcinomaWild Type233.0 ± 19.7[1][2]
HepG2-CYP3A4Hepatocellular CarcinomaCYP3A4 Transfected160.2 ± 5.9[1][2]

This data suggests that the cytotoxicity of a closely related compound is enhanced by the metabolic activity of CYP3A4.

Table 2: Comparative Cytotoxicity of Other Hydantoin Derivatives in Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
3-Cyclohexyl-5-phenyl hydantoinHeLaCervical Carcinoma5.4[3]
MCF-7Breast Carcinoma2[3]
3-Benzhydryl-5-phenyl hydantoinHeLaCervical Carcinoma20-23[3]
MCF-7Breast Carcinoma20-23[3]
MiaPaCa-2Pancreatic Carcinoma20-23[3]
H460Lung Carcinoma20-23[3]
SW620Colon Carcinoma20-23[3]
5,5-diphenylhydantoin derivative 24HCT-116Colon Carcinoma12.83 ± 0.9[4]
HePG-2Hepatocellular Carcinoma9.07 ± 0.8[4]
MCF-7Breast Carcinoma4.92 ± 0.3[4]

This table illustrates the broad range of cytotoxic activities exhibited by hydantoin derivatives against various cancer cell lines.

Potential Mechanisms of Action and Cross-Reactivity

The cross-reactivity of this compound is likely dictated by its interaction with specific cellular pathways. Based on its structural motifs, two primary pathways are of interest: metabolic activation leading to cytotoxicity and modulation of the androgen receptor signaling pathway.

Metabolic Activation and Cytotoxicity

The presence of a dichlorophenyl group suggests that the compound may undergo metabolism by cytochrome P450 enzymes. As demonstrated with the analog DCPT, metabolism via CYP3A4 can lead to the formation of more cytotoxic metabolites[1][2]. Cell lines with higher intrinsic CYP3A4 activity would therefore be expected to exhibit greater sensitivity.

G cluster_cell Cell Compound 3-(3,5-Dichlorophenyl)- 1-methylhydantoin CYP450 Cytochrome P450 (e.g., CYP3A4) Compound->CYP450 Metabolism Metabolites Reactive Metabolites CYP450->Metabolites Toxicity Cellular Toxicity (Apoptosis/Necrosis) Metabolites->Toxicity

Metabolic activation of this compound.
Androgen Receptor Antagonism

The hydantoin scaffold is a core component of several known androgen receptor antagonists[5][6]. These compounds competitively bind to the androgen receptor, inhibiting its activation by endogenous androgens like dihydrotestosterone (B1667394) (DHT). This can lead to the suppression of androgen-dependent gene expression and inhibit the proliferation of androgen-sensitive cancer cells, such as certain types of prostate cancer. Cell lines with high androgen receptor expression (e.g., LNCaP) would be particularly susceptible to this mode of action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds & Activates AR_HSP AR-HSP Complex AR->AR_HSP Activated_AR Activated AR (Dimer) AR->Activated_AR Translocation Compound 3-(3,5-Dichlorophenyl)- 1-methylhydantoin Compound->AR Binds & Inhibits HSP HSP HSP->AR_HSP ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription No_Transcription Inhibition of Gene Transcription Activated_AR->ARE Binds Activated_AR->No_Transcription

Androgen receptor signaling and its inhibition.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, the following experimental protocols are recommended.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Start Seed Cells in 96-well Plate Treat Treat with Compound and Vehicle Start->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate_MTT Incubate (2-4h) MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for the MTT cell viability assay.
Androgen Receptor Competitive Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Receptor Preparation: Prepare a cytosolic extract containing the androgen receptor from a suitable source (e.g., rat prostate or AR-overexpressing cells).

  • Competition Reaction: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Scintillation Counting: Quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Conclusion and Future Directions

The cross-reactivity of this compound in different cell lines is a critical parameter for evaluating its therapeutic potential and off-target effects. Based on the analysis of structurally related compounds, it is plausible that this molecule exhibits cytotoxic effects that are dependent on the metabolic profile of the cell line, particularly CYP450 activity. Furthermore, its hydantoin core suggests a potential for androgen receptor antagonism, which would confer selectivity towards AR-positive cell lines.

To definitively characterize the cross-reactivity of this compound, a comprehensive screening against a diverse panel of cancer and non-cancer cell lines is imperative. Such studies should include cell lines with varying levels of CYP450 expression and androgen receptor status to elucidate the key determinants of its activity. The experimental protocols outlined in this guide provide a robust framework for conducting such an investigation. The resulting data will be invaluable for guiding further preclinical and clinical development of this and related compounds.

References

Structure-Activity Relationship of 3,5-Disubstituted Hydantoins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin (B18101) scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The strategic substitution at the N-3 and C-5 positions of the hydantoin ring has proven to be a fruitful avenue for the development of potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,5-disubstituted hydantoins, focusing on their anticonvulsant, anticancer, and antimicrobial properties. The information is presented to facilitate the rational design of novel and more effective hydantoin-based drugs.

Anticonvulsant Activity

The anticonvulsant properties of hydantoins are well-established, with phenytoin (B1677684) being a classic example. Research into 3,5-disubstituted analogs has aimed to enhance efficacy and reduce side effects. The primary mechanism of action for many anticonvulsant hydantoins involves the modulation of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the spread of seizure discharges.[1][2]

Structure-Activity Relationship Highlights:
  • Substitution at C-5: The presence of an aromatic ring, particularly a phenyl group, at the C-5 position is often crucial for activity against generalized tonic-clonic seizures.[3]

  • Substitution at N-3: Lipophilic substituents at the N-3 position generally enhance anticonvulsant activity. The introduction of alkyl, cycloalkyl, or benzyl (B1604629) groups can significantly impact the potency. For instance, a benzyl group at the N-3 position has been shown to be active at lower concentrations.[4]

  • Stereochemistry: The stereochemistry at the C-5 position can influence anticonvulsant activity, with one enantiomer often being more potent than the other.

Comparative Performance Data:
Compound IDN-3 SubstituentC-5 SubstituentAnticonvulsant Activity (ED₅₀, mg/kg, MES test)Reference
Phenytoin HPhenyl, Phenyl30 ± 2[5]
Compound 1 BenzylPhenyl, PhenylActive at low concentrations[4]
Compound 2 IsopropylPhenyl, PhenylWeak activity[4]
Ph-5 Hemorphin derivativePhenyl, Phenyl0.25 µg[5]

Anticancer Activity

Recent studies have highlighted the potential of 3,5-disubstituted hydantoins as anticancer agents. Their mechanism of action can vary, but some derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]

Structure-Activity Relationship Highlights:
  • Substitution at N-3: The nature of the substituent at the N-3 position plays a critical role in antiproliferative activity. For example, a cyclopentyl group at the N-3 position has been associated with significant cytotoxic effects against breast cancer cell lines.[6]

  • Substitution at C-5: Aromatic or heteroaromatic rings at the C-5 position are common features in anticancer hydantoins. The substitution pattern on these rings can fine-tune the activity.

  • Diastereomers: The spatial arrangement of substituents can lead to significant differences in activity. For instance, the anti-diastereomer of a 3-cyclopentyl-5-substituted hydantoin showed significantly higher potency against MCF7 cells compared to its syn-diastereomer.[6]

Comparative Performance Data:
Compound IDN-3 SubstituentC-5 SubstituentCell LineAnticancer Activity (IC₅₀, µmol/L)Reference
anti-5c Cyclopentyl(4-methoxyphenyl)MCF74.5[6]
syn-5c Cyclopentyl(4-methoxyphenyl)MCF741[6]
anti-5b Isobutyl(4-methoxyphenyl)HepG2Moderate (15-35)[6]
3-Benzhydryl-5-phenyl hydantoin BenzhydrylPhenylHeLa, MCF-7, MiaPaCa-2, H460, SW62020-23[7]
3-Cyclohexyl-5-phenyl hydantoin CyclohexylPhenylMCF-72[7]
Compound with Benzyl group BenzylPhenyl, PhenylHCT-116Active at low concentrations[4]

Antimicrobial Activity

3,5-Disubstituted hydantoins have also emerged as promising antimicrobial agents. Their proposed mechanisms of action include the disruption of the bacterial cell membrane, leading to cell lysis.[8]

Structure-Activity Relationship Highlights:
  • Lipophilicity and Cationic Groups: The introduction of both hydrophobic (e.g., lipid tails) and cationic groups can enhance antibacterial activity, enabling the compounds to interact with and disrupt bacterial membranes.[8]

  • Dimeric Structures: Dimerization of hydantoin derivatives through an aromatic linker has been shown to improve stability and bactericidal killing rate. The nature and length of the linker, as well as the hydrophobic and cationic substituents, are critical for optimizing activity.[8]

  • Substituents at C-5: Arylidene substituents at the C-5 position have been explored for antimicrobial activity, with some derivatives showing good activity against various bacterial strains.

Comparative Performance Data:
Compound IDN-3 SubstituentC-5 SubstituentBacterial StrainAntimicrobial Activity (MIC, µg/mL)Reference
Compound 14b Varied Mannich base5-arylideneS. aureus3.125[9]
Compound 5b, 10, 11, 14a, 14c Varied5-arylideneS. aureus6.25[9]
Compound 3, 5a, 5c, 6, 12, 13, 14d, 14e Varied5-arylideneS. aureus12.5[9]
Compound 5 (dimer) C6 lipid tailBiphenyl linkerS. aureus / E. coli~5.37 (Geometric Mean)[8]
3-isopropyl-5,5-diphenylhydantoin IsopropylPhenyl, PhenylE. faecalis, E. coliWeak activity[4]
3-benzyl-5,5-diphenylhydantoin BenzylPhenyl, PhenylE. faecalis, E. coliWeak activity[4]

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.[10][11]

  • Animal Model: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats are commonly used.

  • Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses and at a predetermined time before the electroshock.

  • Electroshock Induction: A 60 Hz alternating current (50 mA in mice, 150 mA in rats) is delivered for 0.2 seconds via corneal electrodes.[10] The corneas are anesthetized with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) prior to stimulation.[10]

  • Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[10] An animal is considered protected if this phase is absent.[10]

  • Data Analysis: The effective dose 50 (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][12][13]

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16]

  • Preparation of Microdilution Plates: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14] This is typically determined by visual inspection for turbidity.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Transcription

Caption: EGFR Signaling Pathway.

VoltageGated_Sodium_Channel Resting Resting State (Activation gate closed) Depolarization Depolarization Resting->Depolarization Activated Activated State (Activation gate open) Depolarization->Activated Na_Influx Na+ Influx Activated->Na_Influx Inactivated Inactivated State (Inactivation gate closed) Activated->Inactivated Repolarization Repolarization Inactivated->Repolarization Repolarization->Resting

Caption: Voltage-Gated Sodium Channel States.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 AddCompound Add 3,5-Disubstituted Hydantoins Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (DMSO) Incubate3->AddSolvent Read Measure Absorbance (570 nm) AddSolvent->Read Analyze Calculate IC50 Read->Analyze

Caption: MTT Assay Experimental Workflow.

MES_Assay_Workflow Start Administer Compound to Rodent Wait Waiting Period Start->Wait Anesthetize Anesthetize Corneas Wait->Anesthetize ApplyShock Apply Maximal Electroshock Anesthetize->ApplyShock Observe Observe for Tonic Hindlimb Extension ApplyShock->Observe Protected Protected Observe->Protected Absent NotProtected Not Protected Observe->NotProtected Present Analyze Calculate ED50 Protected->Analyze NotProtected->Analyze

Caption: MES Assay Experimental Workflow.

Broth_Microdilution_Workflow Start Prepare Serial Dilutions of Compound Inoculate Inoculate with Bacterial Suspension Start->Inoculate Incubate Incubate Plates Inoculate->Incubate Observe Observe for Turbidity Incubate->Observe DetermineMIC Determine Minimum Inhibitory Concentration (MIC) Observe->DetermineMIC

Caption: Broth Microdilution Workflow.

References

In vivo validation of in vitro results for 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-(3,5-Dichlorophenyl)-1-methylhydantoin: Publicly available scientific literature does not currently contain in vitro or in vivo data for this compound regarding its biological activity. However, its chemical structure, featuring a dichlorophenyl group and a hydantoin (B18101) moiety, bears resemblance to known nonsteroidal androgen receptor (AR) antagonists. This guide, therefore, presents a comparative framework assuming a hypothetical role for this compound as an AR antagonist, juxtaposing its potential evaluation with established drugs in this class: Bicalutamide, Enzalutamide, and Apalutamide. This provides a benchmark for the performance metrics it would need to achieve for further development.

Mechanism of Action: Androgen Receptor Signaling

Androgen hormones, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), play a crucial role in the growth and survival of prostate cancer cells. They exert their effects by binding to and activating the androgen receptor, a protein that then translocates to the nucleus and regulates the expression of genes involved in cell proliferation. Nonsteroidal antiandrogens act as competitive antagonists at the AR, blocking this signaling pathway and thereby inhibiting tumor growth.[1]

AR_Signaling_Pathway Figure 1: Androgen Receptor Signaling Pathway and Point of Antagonist Intervention. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR_HSP AR-HSP Complex DHT->AR_HSP Binds & Displaces HSP AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP Stabilizes CompoundX 3-(3,5-Dichlorophenyl) -1-methylhydantoin (Hypothetical Antagonist) CompoundX->AR_HSP Binds & Prevents DHT Binding AR_dimer AR Dimer AR_HSP->AR_dimer Dimerization & Nuclear Translocation AR_HSP->AR_dimer Inhibited Nuclear Translocation X ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates experimental_workflow Figure 2: General Workflow for Preclinical Evaluation of AR Antagonists. cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation ar_binding AR Binding Assay (Determine IC50) cell_proliferation Cell Proliferation Assay (Determine IC50) ar_binding->cell_proliferation downstream_analysis Downstream Signaling Analysis (e.g., AR Nuclear Translocation) cell_proliferation->downstream_analysis xenograft_model Prostate Cancer Xenograft Model downstream_analysis->xenograft_model Lead Candidate Selection efficacy_study Efficacy Study (Tumor Growth Inhibition) xenograft_model->efficacy_study toxicity_assessment Toxicity Assessment (Body Weight, Histology) efficacy_study->toxicity_assessment

References

Comprehensive Analysis of 3,5-Disubstituted Hydantoins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific published findings on the biological activity of 3-(3,5-Dichlorophenyl)-1-methylhydantoin. This compound is consistently categorized as a drug intermediate, suggesting its primary role is in the synthesis of other molecules rather than as a standalone therapeutic agent. Consequently, direct experimental data on its performance and signaling pathways is not available for replication.

However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the broader class of 3,5-disubstituted hydantoins , for which there is a body of published research. Hydantoin (B18101) derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, anticancer, antiviral, and anti-inflammatory properties. The biological effects of these compounds are largely determined by the nature of the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.[1][2][3]

This guide will summarize key findings on the biological activities of various 3,5-disubstituted hydantoins, presenting comparative data, experimental protocols, and relevant signaling pathways as illustrative examples for this class of compounds.

Comparative Biological Activity of 3,5-Disubstituted Hydantoins

The following table summarizes the in vitro anticancer activity of a series of novel 3,5-disubstituted hydantoins against different human cancer cell lines. This data is extracted from studies aimed at exploring the therapeutic potential of this chemical scaffold.

Compound IDSubstituent at N-3Substituent at C-5Cell LineIC50 (µM)
anti-5c Varied aromatic/aliphatic isocyanatesVaried aromatic aldehydesMCF7 (Breast)4.5
anti-5c Varied aromatic/aliphatic isocyanatesVaried aromatic aldehydesHFF1 (Normal)12.0
cyclohexyl-5-phenyl hydantoin CyclohexylPhenylHeLa (Cervical)Active
cyclohexyl-5-phenyl hydantoin CyclohexylPhenylMCF7 (Breast)Active
3-benzhydryl-5-phenyl hydantoin BenzhydrylPhenylHeLa (Cervical)Moderately Active
3-benzhydryl-5-phenyl hydantoin BenzhydrylPhenylMCF7 (Breast)Moderately Active
3-benzhydryl-5-phenyl hydantoin BenzhydrylPhenylMiaPaCa-2 (Pancreatic)Moderately Active
3-benzhydryl-5-phenyl hydantoin BenzhydrylPhenylH460 (Lung)Moderately Active
3-benzhydryl-5-phenyl hydantoin BenzhydrylPhenylSW620 (Colon)Moderately Active

Data for anti-5c, cyclohexyl-5-phenyl hydantoin, and 3-benzhydryl-5-phenyl hydantoin are derived from studies on novel 3,5-disubstituted hydantoins.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of 3,5-disubstituted hydantoins.

Synthesis of 3,5-Disubstituted Hydantoins:

A common method for the synthesis of 3,5-disubstituted hydantoins involves a multi-step process. A representative protocol is the base-assisted intramolecular amidolysis of C-3 functionalized β-lactams.[1]

  • Imine Formation: An appropriate aromatic aldehyde is condensed with an aniline (B41778) derivative in an anhydrous solvent (e.g., dichloromethane) in the presence of a dehydrating agent like powdered 4 Å molecular sieves. The reaction mixture is stirred at room temperature.

  • β-Lactam Urea Formation: The resulting imine is reacted with N-phthalimidoglycine in the presence of a coupling reagent such as the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and a base (e.g., triethylamine). The intermediate is then reacted with various isocyanates in a dry solvent like acetonitrile (B52724) at room temperature to yield (±)-trans-β-lactam ureas.[1]

  • Cyclization to Hydantoin: The purified β-lactam ureas undergo in situ cyclization under basic conditions through intramolecular amidolysis to form the five-membered hydantoin ring.

In Vitro Antiproliferative Activity Assay (MTT Assay):

The antiproliferative activity of the synthesized hydantoin derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Synthesis and Evaluation of 3,5-Disubstituted Hydantoins:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (Aldehydes, Amines, etc.) B Step 1: Imine Formation A->B C Step 2: β-Lactam Urea Formation B->C D Step 3: Cyclization to Hydantoin C->D E In Vitro Assays (e.g., MTT Assay) D->E Test Compounds F Mechanism of Action Studies E->F G In Vivo Studies (Animal Models) F->G

Caption: A generalized workflow for the synthesis and biological evaluation of 3,5-disubstituted hydantoins.

Illustrative Signaling Pathway - Inhibition of Cancer Cell Proliferation:

While the exact mechanism for many hydantoins is still under investigation, a plausible pathway for anticancer activity involves the inhibition of key regulators of the cell cycle.

G Hydantoin 3,5-Disubstituted Hydantoin CDK Cyclin-Dependent Kinases (CDKs) Hydantoin->CDK Inhibition Apoptosis Apoptosis Hydantoin->Apoptosis Induction CellCycle Cell Cycle Progression (G1/S, G2/M) CDK->CellCycle Promotes Proliferation Cancer Cell Proliferation CellCycle->Proliferation CellCycle->Apoptosis Regulation

References

A Comparative Meta-Analysis of Dichlorophenyl Hydantoin Compounds in Diverse Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of dichlorophenyl hydantoin (B18101) compounds, offering a comparative look at their performance across antiviral, anticancer, and anticonvulsant activities. This report synthesizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to support further research and development in this chemical space.

Dichlorophenyl hydantoin derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide consolidates findings from various studies to facilitate a comparative understanding of their potential as therapeutic agents.

Quantitative Performance Analysis

To provide a clear comparison of the efficacy of various dichlorophenyl hydantoin compounds, the following tables summarize the available quantitative data from preclinical studies.

Table 1: Anticancer Activity of Dichlorophenyl Hydantoin Derivatives
CompoundCell LineAssayConcentration (µM)% InhibitionIC50 (µM)Citation
N-(2,4-dichlorophenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl) acetamideA549 (Lung Carcinoma)MTT10055.1Not Reported[1][2]
N-(2,4-dichlorophenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl) acetamideMCF-7 (Breast Cancer)MTT10064-74Not Reported[1][2]

Note: While specific IC50 values were not reported in the reviewed literature for N-(2,4-dichlorophenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl) acetamide, the percentage inhibition at a high concentration suggests moderate activity that warrants further investigation to determine its potency.

Table 2: Antiviral Activity of Dichlorophenyl Hydantoin Derivatives
CompoundVirusAssay SystemKey FindingIC50Citation
5-(3,4-dichlorophenyl) methylhydantoinPoliovirusCell-free de novo synthesisBlocks post-synthetic cleavages and assembly of poliovirus proteinsNot Reported[3]

Note: The unique mechanism of action of 5-(3,4-dichlorophenyl) methylhydantoin in a cell-free system highlights its potential as an antiviral agent. Further studies are needed to quantify its inhibitory concentration.

Table 3: Anticonvulsant Activity of Dichlorophenyl Hydantoin Derivatives
CompoundAnimal ModelSeizure Induction MethodKey FindingED50Citation
1-phenyl-3-(o-chloro-p-sulfonamide-phenyl)-hydantoinMiceMaximal Electroshock (MES)Best anticonvulsant activity in the tested seriesNot Reported[4]

Note: The promising activity of 1-phenyl-3-(o-chloro-p-sulfonamide-phenyl)-hydantoin in a standard screening model for anticonvulsants suggests its potential for further development. The determination of its ED50 would be a critical next step.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols cited in the analysis of dichlorophenyl hydantoin compounds.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., N-(2,4-dichlorophenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl) acetamide) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The percentage of cell inhibition is calculated relative to untreated control cells.

Antiviral Activity: Cell-Free Poliovirus Replication Assay

This assay allows for the study of the later stages of viral replication in a controlled, in vitro environment.

  • System Components: The assay consists of a HeLa cell S10 extract, rabbit reticulocyte lysate, and viral RNA.

  • Reaction Initiation: The reaction is programmed with viral RNA to initiate de novo synthesis of poliovirus.

  • Compound Addition: The test compound (e.g., 5-(3,4-dichlorophenyl) methylhydantoin) is added to the system.

  • Analysis: The effects of the compound on viral protein synthesis, cleavage, and virion assembly are analyzed, often using techniques like SDS-PAGE and plaque assays.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used screening method for potential anticonvulsant drugs.

  • Animal Model: Mice are typically used for this assay.

  • Compound Administration: The test compound is administered to the animals, usually via intraperitoneal injection, at various doses.

  • PTZ Induction: After a specific pretreatment time, a convulsive dose of pentylenetetrazol (PTZ) is administered subcutaneously or intraperitoneally.

  • Observation: Animals are observed for the onset and severity of seizures, which are scored based on a standardized scale (e.g., Racine scale).

  • Endpoint: The ability of the test compound to prevent or delay the onset of seizures and reduce their severity is recorded.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanisms of action of these compounds.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Survival mTOR->CellGrowth Hydantoin Dichlorophenyl Hydantoin (Potential Inhibitor) Hydantoin->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by dichlorophenyl hydantoin compounds.

Experimental_Workflow_Anticancer start Start cell_culture Seed Cancer Cells (e.g., A549, MCF-7) start->cell_culture treatment Treat with Dichlorophenyl Hydantoin Compound cell_culture->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance & Calculate % Inhibition/IC50 mtt_assay->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(3,5-Dichlorophenyl)-1-methylhydantoin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-(3,5-Dichlorophenyl)-1-methylhydantoin, a compound that is toxic if swallowed. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Core Safety and Hazard Information

Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral)Category 3DangerH301: Toxic if swallowed

Precautionary Statements: P264 Wash skin thoroughly after handling. P270 Do not eat, drink or smoke when using this product. P301 + P310 + P330 IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. P405 Store locked up. P501 Dispose of contents/ container to an approved waste disposal plant.

Disposal Procedures for this compound

The primary and most critical step in the disposal of this compound is to engage a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or as regular waste.[2]

Step-by-Step Disposal Protocol:

  • Container Management:

    • Keep the chemical in its original, tightly closed container.

    • Ensure the container is clearly and accurately labeled as hazardous waste, listing the chemical name: this compound.

    • Do not mix with other waste materials.

  • Storage Pending Disposal:

    • Store the waste container in a designated, locked-up, and well-ventilated "Satellite Accumulation Area".[2]

    • This area must be away from incompatible materials, heat, and open flames.[3]

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the company with the Safety Data Sheet (SDS) for this compound.

  • Handling Spills:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][4]

    • Avoid breathing dust by using a chemical fume hood or adequate ventilation.[3]

    • Carefully take up the spilled material without creating dust.[1]

    • Collect the spilled material in a suitable, closed container for disposal.[1]

    • Clean the affected area thoroughly.

    • Do not let the product enter drains.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Disposal Path cluster_2 Emergency Procedure: Spill start Waste this compound Generated prep_container Keep in Original, Labeled Container start->prep_container spill Spill Occurs start->spill store Store in Designated Satellite Accumulation Area prep_container->store contact_disposal Contact Licensed Waste Disposal Company store->contact_disposal provide_sds Provide Safety Data Sheet (SDS) contact_disposal->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup evacuate Evacuate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill & Collect Waste ppe->contain clean Clean Affected Area contain->clean clean->prep_container Dispose of as Hazardous Waste

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations for hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 3-(3,5-Dichlorophenyl)-1-methylhydantoin.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 27387-90-2
Molecular Formula C₁₀H₈Cl₂N₂O₂
Molecular Weight 259.09 g/mol

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.
Eyes/Face Safety glasses with side shields or goggles; face shieldUse safety goggles for adequate protection against dust particles and splashes. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
Body Laboratory coatA standard laboratory coat should be worn to protect against incidental skin contact.
Respiratory NIOSH-approved respiratorA respirator is recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure that a calibrated analytical balance and all necessary glassware are clean and readily accessible within a certified chemical fume hood.

    • Verify that an emergency eyewash station and safety shower are unobstructed and operational.

    • Prepare a designated waste container for halogenated organic compounds.

  • Weighing and Aliquoting :

    • Perform all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatula) to handle the powder, avoiding the generation of dust.

    • Close the container tightly immediately after use.

  • Dissolution :

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling :

    • Thoroughly clean all glassware and equipment that came into contact with the chemical.

    • Wipe down the work area within the fume hood.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Fume Hood and Equipment prep1->prep2 prep3 Designate Halogenated Waste Container prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Aliquot for Experiment handling1->handling2 handling3 Dissolve in Appropriate Solvent handling2->handling3 post1 Clean Equipment and Workspace handling3->post1 post2 Properly Dispose of Waste post1->post2 post3 Doff PPE and Wash Hands post2->post3

Caption: Workflow for safe handling of the compound.

Disposal Plan

As a chlorinated aromatic compound, this compound is classified as a halogenated organic waste. Improper disposal can lead to environmental contamination.

Waste Segregation and Collection:

  • Solid Waste :

    • Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, clearly labeled hazardous waste container for halogenated solid waste.

  • Liquid Waste :

    • Solutions containing the compound and any solvents used for cleaning should be collected in a separate, sealed, and clearly labeled container for halogenated liquid waste.

  • Sharps :

    • Contaminated needles or other sharps must be placed in a designated sharps container.

Disposal Procedure:

  • Segregation : Do not mix halogenated waste with non-halogenated waste streams.

  • Labeling : Ensure all waste containers are accurately and clearly labeled with their contents, including the full chemical name and the words "Hazardous Waste".

  • Storage : Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. All disposal must be conducted in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Clean the spill area thoroughly.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3,5-Dichlorophenyl)-1-methylhydantoin
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.